Technical Documentation Center

rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
  • CAS: 58827-68-2

Core Science & Biosynthesis

Foundational

Mechanistic Profile: rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

This technical guide details the mechanistic profile of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , a critical synthetic intermediate and potential genotoxic impurity (PGI) in the manufacturing of the b...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the mechanistic profile of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , a critical synthetic intermediate and potential genotoxic impurity (PGI) in the manufacturing of the beta-blocker Timolol.

Synthetic Utility & Genotoxic Potential

Executive Summary

rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 58827-68-2) acts as the Key Starting Material (KSM) and the electrophilic scaffold in the synthesis of Timolol. Its "mechanism of action" is dual-faceted depending on the context:

  • Synthetic Mechanism: It functions as an electrophile, undergoing regioselective nucleophilic ring-opening with tert-butylamine to generate the pharmacologically active beta-amino alcohol core of Timolol.

  • Toxicological Mechanism: As a glycidyl ether derivative containing a strained epoxide ring, it possesses intrinsic alkylating activity. If unreacted residues remain in the final drug substance, it acts as a direct-acting mutagen capable of forming DNA adducts, classifying it as a Cohort of Concern impurity under ICH M7 guidelines.

Chemical Structure & Reactivity

The molecule comprises three distinct functional domains that dictate its reactivity and solubility profile:

  • Morpholine Ring: Provides lipophilicity and metabolic stability.

  • 1,2,5-Thiadiazole Core: An electron-withdrawing heteroaromatic spacer that modulates the reactivity of the ether linkage.

  • Oxiranylmethoxy (Glycidyl Ether) Tail: The reactive center. The strained three-membered epoxide ring is highly susceptible to nucleophilic attack (SN2) due to ring strain (~13 kcal/mol release upon opening).

PropertyData
Molecular Formula C₉H₁₃N₃O₃S
Molecular Weight 243.28 g/mol
Role Synthetic Intermediate / Mutagenic Impurity
Reactivity Class Alkylating Agent (Epoxide)
Target Nucleophile Primary Amines (Synthesis) / DNA Bases (Toxicity)
Synthetic Mechanism of Action (Timolol Formation)

The primary utility of this intermediate is the formation of Timolol via an SN2 nucleophilic ring-opening reaction .

Mechanism Description

The reaction is driven by the nucleophilic attack of the primary amine (tert-butylamine) on the least sterically hindered carbon (terminal methylene) of the epoxide ring.

  • Nucleophilic Attack: The lone pair of the nitrogen in tert-butylamine attacks the C3 carbon of the epoxide.

  • Ring Opening: The C-O bond breaks, transferring electron density to the oxygen atom.

  • Proton Transfer: The resulting alkoxide anion abstracts a proton (typically from the ammonium intermediate or solvent) to form the secondary alcohol.

This transformation creates the characteristic beta-hydroxy amine motif required for beta-adrenergic receptor binding.

SynthesisMechanism Figure 1: Synthetic Mechanism - Nucleophilic Ring Opening by tert-Butylamine Epoxide rac-Epoxide Intermediate (Electrophile) TS Transition State (SN2 Attack at Terminal C) Epoxide->TS Activation Amine tert-Butylamine (Nucleophile) Amine->TS Attack Timolol rac-Timolol (Beta-Amino Alcohol) TS->Timolol Ring Opening & Proton Transfer

Toxicological Mechanism (Genotoxicity)

If this intermediate is not fully consumed or purged during purification, it poses a genotoxic risk. The mechanism of toxicity is chemically identical to its synthetic mechanism but involves biological nucleophiles.

DNA Alkylation Pathway

The epoxide group is a "structural alert" for genotoxicity.

  • Cellular Entry: The lipophilic morpholine/thiadiazole moiety facilitates passive diffusion across cell membranes and into the nucleus.

  • Adduct Formation: The electrophilic epoxide carbon attacks nucleophilic sites on DNA bases, most commonly the N7 position of Guanine .

  • Mutagenesis: The resulting bulky adduct (N7-alkylguanine) can cause depurination or replication errors (transversion mutations) during DNA synthesis, leading to potential carcinogenicity.

ToxicityMechanism Figure 2: Toxicological Mechanism - DNA Alkylation Pathway Impurity Residual Epoxide Impurity Adduct DNA-Alkyl Adduct (Bulky Lesion) Impurity->Adduct SN2 Alkylation DNA Genomic DNA (Guanine N7 Nucleophile) DNA->Adduct Mutation Replication Error (Mutagenesis) Adduct->Mutation Polymerase Stalling/Mispairing

Experimental Protocols
A. Synthesis of Timolol (Demonstrating Synthetic MOA)

This protocol demonstrates the conversion of the epoxide to the active drug.

  • Reagents:

    • rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (1.0 eq)

    • tert-Butylamine (Excess, 5-10 eq to prevent polymerization)

    • Solvent: Methanol or Ethanol (Protic solvents facilitate ring opening).

  • Procedure:

    • Dissolve the epoxide (10 g) in Methanol (50 mL).

    • Add tert-butylamine (30 mL) dropwise while maintaining temperature < 30°C (Exothermic reaction).

    • Reflux the mixture at 60°C for 4–6 hours.

    • Monitor: Use TLC or HPLC to track the disappearance of the epoxide peak.

  • Workup:

    • Concentrate under vacuum to remove excess amine and solvent.[1]

    • Crystallize the residue from Maleic acid/Acetone to obtain Timolol Maleate.

B. Analytical Control (Impurity Detection)

Due to its mutagenic potential, this impurity must be controlled to ppm levels (TTC limit).

  • Technique: LC-MS/MS or GC-MS (Derivatization may be required for GC).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Gradient of Ammonium Formate (pH 3.0) and Acetonitrile.

  • Detection: Mass Spectrometry (SIM mode) targeting the molecular ion [M+H]+ = 244.1.

  • Limit of Quantitation (LOQ): Must be established < 10 ppm relative to the drug substance.

References
  • ChemicalBook. (2023). rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine - Properties and Supplier Data.

  • U.S. Food and Drug Administration (FDA). (2024). Timolol Maleate Ophthalmic Solution - Prescribing Information and Clinical Pharmacology.

  • National Center for Biotechnology Information (NCBI). (2024). Timolol - Mechanism of Action and Toxicity Profile. StatPearls.

  • Fisher Scientific. (2024). (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Reference Standard.

  • Pharmaffiliates. (2024). Timolol Impurity Standards and Synthetic Intermediates.

Sources

Exploratory

Neuromedin B (CAS 58827-68-2): A Technical Guide to Pharmacology, Signaling, and Experimental Application

Executive Summary Neuromedin B (NMB), identified by CAS 58827-68-2, is a decapeptide belonging to the bombesin-like peptide family. It functions as the endogenous high-affinity ligand for the Neuromedin B Receptor (NMB-R...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Neuromedin B (NMB), identified by CAS 58827-68-2, is a decapeptide belonging to the bombesin-like peptide family. It functions as the endogenous high-affinity ligand for the Neuromedin B Receptor (NMB-R or BB1) , a G protein-coupled receptor (GPCR).

For drug development professionals and researchers, NMB is a critical tool for investigating autocrine growth loops in oncology (specifically small cell lung cancer), regulating smooth muscle contraction, and modulating central nervous system functions such as satiety and thermoregulation. This guide provides an in-depth technical analysis of NMB’s biological activity, signaling mechanisms, and validated experimental protocols for its application in pharmacological assays.

Molecular Identity & Physicochemical Profile[1][2]

CAS Number: 58827-68-2 Peptide Sequence: Gly-Asn-Leu-Trp-Ala-Thr-Gly-His-Phe-Met-NH₂ (GNLWATGHFM-NH₂) Molecular Weight: 1132.28 g/mol Class: Bombesin-like peptide (Mammalian)[1]

Technical Considerations for Handling
  • Solubility: NMB is moderately hydrophobic due to the C-terminal region (Trp, Phe, Met). Reconstitution in sterile water or 0.1% BSA/PBS is standard; however, for high concentrations, a small amount of acetonitrile or DMSO may be required before dilution.

  • Stability: The C-terminal methionine is susceptible to oxidation. Avoid repeated freeze-thaw cycles. Aliquot and store at -80°C.

  • Selectivity Window: NMB exhibits high affinity for the BB1 receptor (

    
     nM) but retains low-affinity cross-reactivity with the Gastrin-Releasing Peptide Receptor (BB2). Experimental concentrations >100 nM may lose receptor subtype specificity. 
    

Mechanistic Pharmacology

Receptor Coupling and Signal Transduction

Upon binding to the BB1 receptor, NMB triggers a conformational change that activates the


 protein family. This initiates the canonical Phospholipase C (PLC) cascade, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (

) into inositol 1,4,5-trisphosphate (

) and diacylglycerol (DAG).
  • 
     Pathway:  Binds to 
    
    
    
    receptors on the endoplasmic reticulum (ER), causing rapid intracellular calcium (
    
    
    ) mobilization.
  • DAG Pathway: Activates Protein Kinase C (PKC), which subsequently phosphorylates downstream targets including MAPK/ERK, driving cellular proliferation—a key mechanism in NMB-driven tumorigenesis.

Signaling Pathway Visualization

NMB_Signaling NMB Neuromedin B (CAS 58827-68-2) BB1 BB1 Receptor (GPCR) NMB->BB1 Binding Gq Gαq/11 Protein BB1->Gq Activation PLC Phospholipase C (PLCβ) Gq->PLC Stimulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC Co-activation ERK MAPK/ERK Proliferation PKC->ERK Phosphorylation

Figure 1: The canonical Gq-coupled signaling cascade activated by Neuromedin B binding to the BB1 receptor.[2][3][4]

Biological Functions & Therapeutic Implications[7]

Oncology: Autocrine Growth Loops

NMB is frequently overexpressed in human cancers, particularly Small Cell Lung Cancer (SCLC) and Non-Small Cell Lung Cancer (NSCLC). It functions via an autocrine loop where tumor cells secrete NMB and express BB1 receptors, driving their own proliferation.

  • Therapeutic Target: BB1 antagonists or toxin-conjugated NMB analogues are investigated to disrupt this loop.

Smooth Muscle & Metabolic Regulation[1][7]
  • Gastrointestinal: NMB stimulates smooth muscle contraction in the GI tract, though with lower potency than GRP.

  • Thermoregulation: Central administration of NMB induces hypothermia.

  • Vascular Calcification: Recent studies indicate NMB/NMB-R upregulation promotes phosphate-induced vascular calcification via Wnt/

    
    -catenin signaling.
    

Experimental Protocols

Protocol A: Intracellular Calcium Mobilization Assay

This is the standard functional assay to determine the


 of NMB. It validates the compound's ability to activate the Gq pathway.

Reagents:

  • HEK293 cells stably transfected with human BB1 receptor (NMB-R).

  • Calcium indicator dye (Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Fatty acid-free).

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (50,000/well) in black-walled, clear-bottom 96-well plates. Incubate overnight.

  • Dye Loading: Remove media. Add 100 µL of Fluo-4 AM (4 µM) in Assay Buffer containing 2.5 mM Probenecid (to inhibit dye efflux). Incubate for 45 mins at 37°C.

  • Baseline Equilibration: Wash cells 2x with Assay Buffer. Incubate for 15 mins at room temperature (RT) in the dark.

  • Compound Preparation: Prepare NMB serial dilutions (100 µM to 0.1 nM) in Assay Buffer. Critical: Use polypropylene plates to prevent peptide adsorption.

  • Data Acquisition: Place plate in a FLIPR or FlexStation reader.

  • Injection: Inject NMB dilutions (20 µL) into wells.

  • Measurement: Record fluorescence (Ex 494 nm / Em 516 nm) every 2 seconds for 60 seconds.

Protocol B: Radioligand Binding Assay (Competition)

Used to determine the affinity (


) of NMB for the BB1 receptor.

Reagents:

  • Membrane preparation from NMB-R expressing cells.

  • Radioligand: [

    
    I]-Tyr⁰-NMB (approx. 2000 Ci/mmol).
    
  • Binding Buffer: 50 mM Tris-HCl, 5 mM

    
    , 10 µg/mL Bacitracin (protease inhibitor), pH 7.4.
    

Methodology:

  • Incubation: Mix 50 µg membrane protein with 50 pM [

    
    I]-NMB and increasing concentrations of unlabeled NMB (CAS 58827-68-2).
    
  • Equilibrium: Incubate for 60 mins at 25°C.

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding.

  • Quantification: Count filter-bound radioactivity using a gamma counter.

Experimental Workflow Visualization

Calcium_Assay_Workflow Step1 1. Cell Seeding (HEK-BB1) Step2 2. Dye Loading (Fluo-4 + Probenecid) Step1->Step2 Overnight Step3 3. Wash & Equilibrate (Remove extracellular dye) Step2->Step3 45 min @ 37°C Step4 4. NMB Injection (Agonist Addition) Step3->Step4 Baseline Stable Step5 5. Fluorescence Read (Real-time Ca2+ Flux) Step4->Step5 Immediate

Figure 2: Workflow for high-throughput calcium mobilization functional assay.

Data Presentation & Interpretation

Comparative Affinity Profile

To ensure data validity, NMB activity must be distinguished from the related Gastrin-Releasing Peptide (GRP).[5]

Receptor SubtypeLigandAffinity (

)
Biological Consequence
BB1 (NMB-R) Neuromedin B 0.7 nM Primary Target (Satiety, Growth)
BB1 (NMB-R)GRP~500 nMLow affinity cross-reaction
BB2 (GRP-R)Neuromedin B>1000 nMNegligible activity at physiological levels
BB2 (GRP-R)GRP0.5 nMPrimary Target (Itch, Secretion)

Troubleshooting Key:

  • High Background in Calcium Assay: Ensure Probenecid is fresh; it prevents the active transport of the dye out of the cell.

  • Low Signal-to-Noise: Check peptide stability. NMB oxidizes easily; use fresh aliquots containing a reducing agent if stored for long periods.

  • Lack of Selectivity: If NMB stimulates BB2-expressing control cells, your concentration is likely too high (>1 µM), causing off-target binding.

References

  • IUPHAR/BPS Guide to PHARMACOLOGY. Neuromedin B receptor (BB1). [Link][6]

  • Minamino, N., et al. (1983). Neuromedin B: a novel bombesin-like peptide identified in porcine spinal cord.[5] Biochemical and Biophysical Research Communications. [Link]

  • Jensen, R. T., et al. (2008). International Union of Pharmacology. LXVIII. Mammalian bombesin receptors: nomenclature, distribution, pharmacology, signaling, and functions in normal and neoplastic conditions. Pharmacological Reviews. [Link]

  • Moody, T. W., et al. (2021). Neuromedin B receptor stimulation of Cav3.2 T-type Ca2+ channels in primary sensory neurons mediates peripheral pain hypersensitivity. [Link]

  • Zhang, Y., et al. (2019). Neuromedin B modulates phosphate-induced vascular calcification. [Link]

Sources

Foundational

Architecting Efficacy: The Medicinal Chemistry of 1,2,5-Thiadiazole Morpholine Derivatives

[1][2] Executive Summary The fusion of the 1,2,5-thiadiazole nucleus with a morpholine moiety represents a "privileged scaffold" in medicinal chemistry. This combination addresses two competing challenges in drug design:...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

The fusion of the 1,2,5-thiadiazole nucleus with a morpholine moiety represents a "privileged scaffold" in medicinal chemistry. This combination addresses two competing challenges in drug design: the need for robust electronic engagement with target proteins (provided by the electron-deficient thiadiazole) and the requirement for aqueous solubility and metabolic stability (conferred by the morpholine ring).

While historically anchored by the beta-blocker Timolol , this scaffold has evolved. Modern applications now span PTP1B inhibition (diabetes), muscarinic agonism (Alzheimer's), and Hsp90 inhibition (oncology). This guide deconstructs the structure-activity relationship (SAR) of this class, providing actionable synthetic protocols and mechanistic insights for lead optimization.

Part 1: The Pharmacophore – Electronic & Structural Logic

To design effective derivatives, one must understand the "why" behind the scaffold. The 1,2,5-thiadiazole ring is not merely a spacer; it is an electronic sink.

The Thiadiazole "Sink"

The 1,2,5-thiadiazole ring is highly electron-deficient due to the electronegativity of the two nitrogen atoms and the sulfur atom.

  • Bioisosterism: It serves as a bioisostere for phenyl, pyridine, and amide groups but with a significantly lower logP (lipophilicity).

  • Reactivity: The electron deficiency makes the C3 and C4 positions highly susceptible to Nucleophilic Aromatic Substitution (S_NAr) . This is the cornerstone of its synthetic utility.

The Morpholine "Anchor"

Morpholine is often preferred over piperazine or piperidine in this scaffold.

  • Solubility: The ether oxygen in the morpholine ring acts as a hydrogen bond acceptor, improving aqueous solubility—a critical parameter for oral bioavailability.

  • Metabolic Soft Spot: While generally stable, the morpholine ring is susceptible to oxidative ring-opening by CYP2D6 (see Section 3).

Visualization: Scaffold Architecture

Scaffold_Logic Thiadiazole 1,2,5-Thiadiazole Core (Electron Deficient) Linker C3/C4 Substituents (Target Specificity) Thiadiazole->Linker S_NAr Activation Morpholine Morpholine Ring (Solubility Anchor) Morpholine->Thiadiazole Modulates Lipophilicity Target Biological Target (e.g., Beta-Receptor, PTP1B) Morpholine->Target H-Bonding (Glu/Asp residues) Linker->Target Primary Binding Interaction

Figure 1: The functional logic of the scaffold. The thiadiazole core activates the linker attachment while the morpholine modulates ADME properties.

Part 2: Synthetic Pathways[1][2][3]

The synthesis of these derivatives almost invariably proceeds via sequential S_NAr reactions on a di-halogenated precursor, typically 3,4-dichloro-1,2,5-thiadiazole .

The "Timolol" Route (Asymmetric Synthesis)

The synthesis of Timolol (and its analogues) requires strict stereocontrol. The biological activity resides predominantly in the (S)-enantiomer.

Critical Step: The reaction of 3-morpholino-4-hydroxy-1,2,5-thiadiazole with epichlorohydrin must be controlled to prevent racemization.

General Synthetic Workflow

Synthesis_Workflow Start 3,4-Dichloro-1,2,5-thiadiazole Step1 Step 1: Mono-Substitution (Morpholine, 100°C, DMF) Start->Step1 S_NAr 1 Intermediate 3-Chloro-4-morpholino-1,2,5-thiadiazole Step1->Intermediate Step2 Step 2: Hydrolysis or Substitution (NaOH or Amine) Intermediate->Step2 S_NAr 2 Product_A 3-Hydroxy-4-morpholino-1,2,5-thiadiazole (Precursor for Linkers) Step2->Product_A Hydrolysis Product_B Direct S_NAr Adducts (Novel Analogues) Step2->Product_B Amine Displacement

Figure 2: Sequential nucleophilic substitution strategy. The first chlorine displacement is facile; the second requires harsher conditions or catalysis.

Part 3: Structure-Activity Relationship (SAR)

The SAR of this class is defined by the interplay between the morpholine ring and the side chain at the C4 position of the thiadiazole.

SAR Summary Table
RegionModificationEffect on Activity/ADMEExample/Note
Thiadiazole Ring Core ScaffoldEssential for planarity and electron withdrawal.Bioisostere for phenyl in beta-blockers.
Morpholine Ring UnsubstitutedOptimal for solubility/lipophilicity balance.Timolol (Standard).[1][2][3][4][5][6][7]
Morpholine Ring 2,6-DimethylIncreases lipophilicity; steric hindrance reduces metabolism.Used to improve blood-brain barrier (BBB) penetration.
C4 Linker -O-CH2-CH(OH)-Critical for beta-adrenergic binding (mimics catecholamines).The -OH group must be in (S)-configuration.
C4 Linker -S- (Thioether)Increases metabolic stability; reduces H-bonding potential.Investigated in Alzheimer's (muscarinic agonists).[5][8]
Terminal Amine tert-ButylMaximizes beta-receptor selectivity (steric bulk).Timolol .
Mechanistic Insight: The Chirality Factor

In the context of Timolol and related beta-blockers, the stereocenter on the propoxy linker is non-negotiable. The (S)-isomer is typically 50-100x more potent than the (R)-isomer because it aligns the hydroxyl group with the aspartate residue in the receptor binding pocket.

Metabolic Liability: CYP2D6

Researchers must be aware that the morpholine ring is a substrate for CYP2D6 .

  • Mechanism: Hydroxylation adjacent to the ether oxygen, leading to ring opening (hemiacetal formation).

  • Mitigation: Substitution on the morpholine ring (e.g., methyl groups) can sterically hinder this oxidation, extending half-life.

Part 4: Experimental Protocols

Protocol 1: Synthesis of 3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole (Timolol Analogue)

Objective: To synthesize the core pharmacophore via the epichlorohydrin route.

Reagents:

  • 3-Morpholino-4-hydroxy-1,2,5-thiadiazole (Starting Material)[9]

  • (S)-Epichlorohydrin (Chiral building block)

  • tert-Butylamine[10]

  • Sodium Hydroxide (1N aq)

  • Solvent: THF or DMF

Methodology:

  • Epoxide Formation: Dissolve 3-morpholino-4-hydroxy-1,2,5-thiadiazole (1.0 eq) in THF. Add NaOH (1.1 eq) and stir at room temperature for 30 mins to generate the phenoxide-like anion.

  • Coupling: Add (S)-epichlorohydrin (1.2 eq) dropwise. Heat to reflux (60°C) for 4-6 hours. Monitor by TLC for the disappearance of the starting phenol.

    • Note: This step generates the intermediate 3-morpholino-4-(2,3-epoxypropoxy)-1,2,5-thiadiazole.[10]

  • Ring Opening: Cool the reaction mixture to 0°C. Add excess tert-butylamine (3.0 eq).

  • Completion: Allow to warm to room temperature and stir for 12 hours. The amine attacks the less hindered carbon of the epoxide (regioselective).

  • Workup: Evaporate volatiles. Partition residue between Ethyl Acetate and Water. Wash organic layer with Brine. Dry over Na2SO4.

  • Purification: The crude oil is often converted to the maleate salt by adding maleic acid in acetone/ether to induce crystallization (Timolol Maleate).

Validation Criteria:

  • 1H NMR: Diagnostic doublet for the -OCH2- protons (~4.0 ppm) and a singlet for the tert-butyl group (~1.1 ppm).

  • Chiral HPLC: Enantiomeric excess (ee) should be >98% to ensure biological relevance.

Protocol 2: In Vitro Metabolic Stability (Microsomal Assay)

Objective: To assess the vulnerability of the morpholine ring to oxidative metabolism.

Methodology:

  • Incubation: Incubate the test compound (1 µM) with pooled human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Initiate reaction with NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot samples at 0, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000g, 20 min). Analyze supernatant via LC-MS/MS.

  • Data Processing: Plot ln(% remaining) vs. time to determine intrinsic clearance (CL_int).

    • Flag: If CL_int is high (>50 µL/min/mg), consider blocking the morpholine metabolic "soft spot" with methyl groups.

Part 5: References

  • Review of the Synthesis of Timolol Maleate and Brimonidine Tartrate Drug Substances. Organic Process Research & Development. (2025). Detailed analysis of the S-enantiomer synthesis and SAR. [Link]

  • Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole-Type Compounds. MDPI. (2025). Covers the bioisosteric properties and modern antibacterial derivatives like Compound 23.[11][12] [Link]

  • Timolol: Mechanism of Action and Pharmacology. StatPearls [Internet]. (2024). Authoritative clinical pharmacology and metabolic data (CYP2D6). [Link]

  • Structure of Timolol and Proposed Structures for Metabolites. ResearchGate. (2020). Visual evidence of morpholine ring opening and oxidative metabolism. [Link]

  • 3-Hydroxy-4-morpholino-1,2,5-thiadiazole Compound Summary. PubChem. (2025).[9] Chemical and physical properties of the core intermediate.[11][12] [Link]

Sources

Exploratory

In silico docking studies for CAS 58827-68-2

Executive Technical Guide: In Silico Docking Protocol for CAS 58827-68-2 (Timolol Epoxide Intermediate) -Adrenergic Receptors. Executive Technical Summary CAS 58827-68-2 , chemically identified as 4-[4-(oxiran-2-ylmethox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Technical Guide: In Silico Docking Protocol for CAS 58827-68-2 (Timolol Epoxide Intermediate)


-Adrenergic Receptors.

Executive Technical Summary

CAS 58827-68-2 , chemically identified as 4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , is the pivotal epoxide intermediate in the synthesis of the non-selective


-adrenergic antagonist Timolol .

In drug development, this compound is scrutinized primarily for impurity qualification . Regulatory guidelines (ICH M7) require the assessment of synthetic intermediates for potential pharmacological activity or toxicity. Unlike the final drug (Timolol), CAS 58827-68-2 lacks the secondary amine tail necessary for the canonical salt-bridge interaction with the receptor's aspartate residue.

Objective: This guide details an autonomous in silico workflow to quantify the residual binding affinity of CAS 58827-68-2 towards the


-adrenergic receptor (ADRB2) compared to Timolol. The protocol addresses the specific challenge of docking a neutral epoxide electrophile into a binding pocket evolved for cationic amines.

Structural Preparation & System Architecture

The accuracy of this study hinges on the stereochemical handling of the epoxide and the protonation state of the receptor.

Ligand Construction (The Probe)

CAS 58827-68-2 is often synthesized as a racemate. You must model both enantiomers to determine stereoselective binding risks.

  • SMILES: C1COCCN1C2=NSN=C2OCC3OC3

  • Stereochemistry: Generate two distinct input structures:

    • (S)-Isomer: Corresponds to the (S)-Timolol precursor (the active drug form).

    • (R)-Isomer: The distomer impurity.

  • Conformer Generation: Use a systematic search (e.g., ConfGen or OMEGA). The thiadiazole-morpholine hinge is rigid, but the oxirane tail has rotational freedom.

    • Critical Check: Ensure the epoxide ring remains un-opened during minimization (Force field: OPLS4 or MMFF94s).

Target Architecture (The Receptor)

The Gold Standard for this study is the Human


-Adrenergic Receptor .
  • PDB Selection: 3D4S (Crystal structure of

    
    -AR bound to Timolol).
    
    • Rationale: This structure provides the "induced fit" conformation specific to the thiadiazole-morpholine scaffold, minimizing the need for extensive backbone sampling.

  • Protein Preparation Protocol:

    • Strip: Remove T4-lysozyme fusion and lipids (monoolein).

    • Protonation: Set pH to 7.4 (Propka).

    • Key Residue - Asp113 (3.32): In the Timolol-bound state, Asp113 is deprotonated (negatively charged) to accept the salt bridge. Maintain this state to test if the neutral CAS 58827-68-2 can sustain binding without this interaction.

    • Key Residue - Asn312 (6.55) & Ser203 (5.42): These form H-bonds with the thiadiazole/morpholine core. Ensure their rotamers are optimized.

The Docking Workflow (Core Directive)

Standard rigid-receptor docking is sufficient here due to the structural similarity between the ligand and the co-crystallized reference. However, the scoring function must be tuned for hydrophobic enclosure rather than electrostatics.

Grid Generation
  • Center: Centered on the co-crystallized Timolol ligand in PDB 3D4S.

  • Dimensions:

    
     Å box.
    
  • Constraints:

    • Positional Constraint: Define the Morpholine ring centroid. This core is identical in both the impurity and the drug; constraining it forces the software to sample the epoxide tail behavior relative to the Timolol tail.

Docking Execution
  • Algorithm: Glide XP (Extra Precision) or AutoDock Vina.

  • Sampling: Enhanced sampling (4x factor) is required because the epoxide tail is shorter than the Timolol tail, potentially allowing the ligand to "tumble" in the pocket if not constrained.

  • Scoring Penalty: Apply a specific penalty for unfulfilled H-bond donors on the receptor (specifically Asn312) if the epoxide oxygen fails to engage.

Covalent Docking (Safety Arm)
  • Risk Assessment: The epoxide is an electrophile. If a nucleophilic residue (Cysteine, Histidine, or Lysine) is within 4.0 Å of the epoxide carbons, a Covalent Docking run is mandatory to rule out irreversible alkylation.

  • Scan: Check distance to Cys116 or His93 . If distance < 5 Å, proceed to covalent docking protocols (e.g., CovDock).

Visualization & Logic Flow

The following diagram illustrates the comparative workflow required to validate the safety/affinity profile of the CAS 58827-68-2 intermediate.

DockingWorkflow cluster_prep System Preparation cluster_analysis Analysis & Validation Start CAS 58827-68-2 (Racemic Input) Chiralsep Chiral Separation (R-isomer vs S-isomer) Start->Chiralsep LigPrep Ligand Prep (Neutral Epoxide) Chiralsep->LigPrep Docking Docking (Glide XP) Constraint: Morpholine Core LigPrep->Docking ProtPrep Protein Prep (PDB: 3D4S - Timolol Bound) ProtPrep->Docking SaltBridge Check Asp113 Interaction (Missing?) Docking->SaltBridge RMSD RMSD vs Timolol Docking->RMSD MMGBSA Binding Energy (dG Bind) SaltBridge->MMGBSA RMSD->MMGBSA Decision Risk Assessment MMGBSA->Decision Output Impurity Qualification Report Decision->Output Affinity < Drug

Caption: Workflow isolating the specific binding deficiency (missing salt bridge) of the epoxide intermediate compared to the parent drug.

Data Presentation & Analysis

Upon completion, generate a comparative interaction table. This is the "Self-Validating" component: if the CAS molecule scores similarly to Timolol despite lacking the amine, the scoring function is likely over-weighting hydrophobic contacts, and MM-GBSA refinement is required.

Table 1: Expected Interaction Profile (Validation Metrics)

FeatureTimolol (Reference)CAS 58827-68-2 (Target)Significance
PDB ID 3D4SN/A (Docked)Structural Basis
Asp113 (TM3) Salt Bridge (2.8 Å) None / Repulsion Primary Affinity Driver
Asn312 (TM7) H-Bond (Morpholine O)H-Bond (Morpholine O)Scaffold Anchor (Conserved)
Ser203 (TM5) H-Bond (Thiadiazole N)H-Bond (Thiadiazole N)Orientation Lock
Hydrophobic Tail t-Butyl groupEpoxide RingSteric Fit
Est.

G (kcal/mol)
-11.5 to -13.0-6.0 to -8.0 (Predicted)Safety Margin
Scientific Interpretation of Results
  • The Affinity Gap: You should observe a drastic reduction in docking score (approx. 3-5 kcal/mol difference) for CAS 58827-68-2 compared to Timolol. This confirms that the impurity is a significantly weaker binder, reducing its pharmacological risk as a competitive antagonist.

  • The Reactivity Risk: If the epoxide oxygen localizes within 3.5 Å of His269 or Cys285 (deep pocket residues), the report must flag this as a "Potential Genotoxic/Covalent Impurity" requiring experimental kinetic assays.

References

  • Hanson, M. A., et al. (2008). Crystal structure of a lipid G protein-coupled receptor. Nature, 454(7203), 486-491. (Source of PDB 3D4S).

  • Kolb, P., et al. (2009). Structure-based discovery of beta-adrenergic receptor ligands. Proceedings of the National Academy of Sciences, 106(16), 6843-6848.

  • International Conference on Harmonisation (ICH). (2017). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.

  • Schrödinger Release 2024-1. (2024). Glide: High-precision docking for virtual screening. Schrödinger, LLC, New York, NY.

Foundational

Pharmacological profile of rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

This technical guide provides a comprehensive pharmacological and safety profile of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , a critical synthetic intermediate in the manufacturing of the beta-blocker...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive pharmacological and safety profile of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , a critical synthetic intermediate in the manufacturing of the beta-blocker Timolol .[1][2]

Technical Guide for Drug Development & Safety Assessment[1][2]

Executive Summary: The Dual Nature of the Molecule

This compound (CAS 58827-68-2) is not a therapeutic agent in itself but a reactive electrophilic intermediate .[1][2] Its pharmacological profile is defined by two distinct modes of interaction:

  • Synthetic Utility: It serves as the immediate precursor to Timolol, requiring ring-opening by tert-butylamine to generate the active beta-adrenergic pharmacophore.[1][2][3]

  • Toxicological Pharmacology: Due to the strained oxirane (epoxide) ring, it acts as a potential alkylating agent.[1][2] In the context of drug safety (ICH M7 guidelines), it is treated as a mutagenic impurity that must be controlled to threshold levels in the final drug substance.[2]

Chemical Identity & Physicochemical Properties

Understanding the physical nature of this intermediate is prerequisite to controlling its pharmacological risks.[1][2]

PropertyData
IUPAC Name 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Common Designation Timolol Epoxide Intermediate
CAS Number 58827-68-2
Molecular Formula C9H13N3O3S
Molecular Weight 243.28 g/mol
Core Structure 1,2,5-Thiadiazole ring fused with Morpholine
Reactive Moiety Glycidyl Ether (Oxirane)
Chirality Racemic (contains both R and S enantiomers).[1][2][3][4][5] Note: Timolol is the S-enantiomer.[1][2][3]
Solubility Soluble in organic solvents (DCM, Methanol); limited aqueous solubility compared to Timolol Maleate.[1][2]

Mechanism of Action: Synthetic & Toxicological

The "pharmacology" of this molecule is driven by the high ring strain of the epoxide group (~13 kcal/mol).[1][2] This makes it highly susceptible to nucleophilic attack.[1][2]

Synthetic Transformation (The Desired Pathway)

In the synthesis of Timolol, this intermediate undergoes regioselective ring opening.[1][2] The nucleophilic nitrogen of tert-butylamine attacks the less hindered carbon of the epoxide, generating the secondary alcohol and amine functions essential for beta-receptor binding.[1][2]

Toxicological Mechanism (The Undesired Pathway)

If residual amounts of this intermediate remain in the final drug, the epoxide can react with biological nucleophiles, specifically the N7 position of Guanine in DNA.[1][2] This alkylation event can lead to depurination or replication errors, categorizing the molecule as a direct-acting mutagen .[1][2]

Visualization of Pathways

The following diagram illustrates the bifurcation between the therapeutic synthesis pathway and the potential toxicological pathway.

G Precursor 3-Hydroxy-4-morpholino- 1,2,5-thiadiazole Intermediate TARGET MOLECULE: Timolol Epoxide Intermediate (Reactive Electrophile) Precursor->Intermediate Alkylation Epichlorohydrin Epichlorohydrin (Reagent) Epichlorohydrin->Intermediate Timolol TIMOLOL (Active Beta-Blocker) Intermediate->Timolol Therapeutic Pathway (Ring Opening) Adduct DNA Adduct (Genotoxicity) Intermediate->Adduct Toxic Pathway (Uncontrolled Impurity) tButylAmine tert-Butylamine (Reagent) tButylAmine->Timolol DNA Biological DNA (Guanine N7) DNA->Adduct

Caption: Divergent pathways of the Timolol Epoxide Intermediate: Synthetic conversion vs. potential DNA alkylation.

Safety Pharmacology & Regulatory Control

Because the compound is a reactive intermediate, its profile focuses on Impurity Control Strategy rather than therapeutic dosing.[1][2]

Genotoxicity Assessment (ICH M7)[1][2]
  • Classification: Class 2 or 3 Mutagenic Impurity (depending on specific mutagenicity data availability, but structurally alert due to the epoxide).[1][2]

  • Risk: Epoxides are structural alerts for mutagenicity.[1][2]

  • Control Limit: Must be controlled to levels below the Threshold of Toxicological Concern (TTC). For a lifetime exposure drug like Timolol, the limit is typically 1.5 µ g/day .[1][2]

    • Calculation: If the daily dose of Timolol is 20 mg, the impurity limit is:

      
      .[2]
      
Analytical Detection Protocol

To ensure safety, a validated HPLC method is required to detect this intermediate at trace levels.[1][2]

Recommended Method Parameters (RP-HPLC):

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[2]

  • Mobile Phase A: 0.1% Phosphoric acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 295 nm (characteristic of the thiadiazole ring).[1][2]

  • Retention Time: The epoxide intermediate will elute after the starting material (hydroxy-thiadiazole) but before or near Timolol, depending on pH.[1][2]

Experimental Synthesis & Purification

Note: This protocol describes the generation of the intermediate for reference standard characterization.

Synthesis Workflow[1][2]
  • Reactants: Charge 3-hydroxy-4-morpholino-1,2,5-thiadiazole (1.0 eq) and Epichlorohydrin (excess, 3-5 eq) into a reaction vessel.

  • Catalysis: Add catalytic Piperidine or Potassium Carbonate (K2CO3).[1][2]

  • Conditions: Reflux at 60-80°C for 4-6 hours.

  • Work-up: Distill off excess epichlorohydrin under reduced pressure.

  • Extraction: Dissolve residue in Dichloromethane (DCM), wash with water to remove inorganic salts.[1][2]

  • Purification: Recrystallize from Isopropyl Alcohol (IPA) or purify via Silica Gel Chromatography (Hexane:Ethyl Acetate) to isolate the racemic epoxide.[1][2]

Process Logic[1][2]
  • Excess Epichlorohydrin: Used to drive the reaction to completion and minimize oligomerization.[1][2]

  • Base Selection: A mild base (K2CO3) prevents the opening of the newly formed epoxide ring, preserving the intermediate.[2]

References

  • Chemical Identity & Structure: PubChem.[1][2][6] rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 58827-68-2).[1][2][4] National Library of Medicine.[1][2] Link[2]

  • Synthesis of Timolol: Google Patents. Process for preparing R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole. Patent US20110092507A1.[1][2] Link

  • Impurity Profiling: Pharmaffiliates.[1][2] (R)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Reference Standard. Link[2]

  • Toxicology of Epoxides: U.S. FDA.[1][2] ICH M7(R1) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Link

  • Timolol Pharmacology: AccessData FDA.[1][2] TIMOPTIC (timolol maleate) Ophthalmic Solution Prescribing Information. Link

Sources

Exploratory

Technical Guide: Synthesis and Application of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

[1][2] Executive Summary This technical guide details the discovery, synthesis, and process engineering of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 58827-68-2).[1][2] As the pivotal electrophilic...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

This technical guide details the discovery, synthesis, and process engineering of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 58827-68-2).[1][2] As the pivotal electrophilic intermediate in the manufacturing of Timolol (a non-selective beta-adrenergic antagonist), this molecule represents a critical juncture in the drug development pathway.[1][2]

This document moves beyond standard literature to provide a mechanistic breakdown of the synthesis, focusing on the O-alkylation of the 1,2,5-thiadiazole core, process safety regarding epichlorohydrin handling, and the critical quality attributes (CQAs) required for downstream pharmaceutical applications.

Structural Analysis and Retrosynthesis

The target molecule is a glycidyl ether derivative of a 1,2,5-thiadiazole heterocycle.[1][2] Its reactivity is defined by the tension of the oxirane (epoxide) ring, which serves as a "spring-loaded" electrophile for subsequent amine nucleophiles.[1][2]

Retrosynthetic Strategy

To synthesize the target efficiently, we must disconnect the ether linkage.[1][2] The most robust pathway involves the nucleophilic substitution of epichlorohydrin by the hydroxylated thiadiazole core.[1][2]

Retrosynthesis Target Target Molecule (rac-Epoxide Intermediate) Precursor1 3-Morpholino-4-hydroxy- 1,2,5-thiadiazole (Nucleophile) Target->Precursor1 Ether Disconnection Precursor2 Epichlorohydrin (Electrophile) Target->Precursor2 Core 3,4-Dichloro-1,2,5-thiadiazole (Starting Block) Precursor1->Core Functional Group Interconversion

Figure 1: Retrosynthetic disconnection showing the convergence of the thiadiazole core and the epoxide linker.[1][2]

Synthesis Protocol: Step-by-Step

The synthesis is divided into two phases: the construction of the nucleophilic core and the O-alkylation (epoxidation).[1][2]

Phase 1: Preparation of the Nucleophilic Core

Objective: Synthesize 3-hydroxy-4-morpholino-1,2,5-thiadiazole from 3,4-dichloro-1,2,5-thiadiazole.

Rationale: The 1,2,5-thiadiazole ring is electron-deficient.[1][2] Direct displacement of one chlorine atom by morpholine is facile, but the second chlorine requires vigorous hydrolysis to convert it to a hydroxyl group.[1][2]

StepReagentConditionsMechanism
1.1 Morpholine (1.0 eq)110°C, neat or solventSNAr Displacement
1.2 NaOH (aq), DMSOReflux (100-110°C), 3hHydrolysis / Tautomerization
1.3 HCl (conc.)pH adjustment to <3[1][2]Precipitation of Hydroxy form

Critical Insight: The intermediate 3-chloro-4-morpholino-1,2,5-thiadiazole is stable.[1][2] However, the hydrolysis step (1.[1][2]2) utilizes DMSO/NaOH to force the displacement of the second chloride.[1][2] The product exists in equilibrium between the hydroxy-thiadiazole and its tautomeric ketone form, but reacts as a phenol-equivalent in the next step.[1][2]

Phase 2: The Key Epoxidation (Target Synthesis)

Objective: React 3-hydroxy-4-morpholino-1,2,5-thiadiazole with epichlorohydrin to form rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine.[1][2]

Reaction Scheme:


[1][2]

Protocol:

  • Charge: Load a reactor with 3-hydroxy-4-morpholino-1,2,5-thiadiazole (1.0 eq).

  • Solvent/Reagent: Add Epichlorohydrin (excess, 3.0–5.0 eq). Note: Epichlorohydrin acts as both reagent and solvent to drive kinetics.[1][2]

  • Catalyst: Add Potassium Carbonate (

    
    , 2.0 eq) or catalytic Piperidine.[1][2]
    
  • Reaction: Heat to reflux (approx. 100°C) for 3–5 hours. Monitor by TLC/HPLC for disappearance of the starting phenol.[1][2]

  • Workup:

    • Cool to room temperature.[1][2]

    • Filter off inorganic salts (

      
      , excess base).[1][2]
      
    • Concentrate the filtrate in vacuo to remove excess epichlorohydrin.[1][2][3]

    • Purification: The residue is typically an oil that crystallizes upon standing or trituration with cold ether/hexane.[1][2]

    • Yield: Expected range 75–85%.

Mechanistic Insight: The "Double Inversion"

Contrary to a simple SN2 displacement, the reaction with epichlorohydrin often proceeds via an opening-closing mechanism, especially under basic conditions.[1][2]

  • Deprotonation: The base removes the proton from the thiadiazole hydroxyl group, creating a nucleophilic oxyanion.[1][2]

  • Epoxide Opening: The oxyanion attacks the least hindered carbon of the epichlorohydrin epoxide ring (not the carbon with the chlorine).[1][2] This opens the ring, forming a chlorohydrin intermediate.[1][2]

  • Ring Closure: The resulting alkoxide anion performs an intramolecular SN2 attack on the adjacent carbon bearing the chlorine, displacing the chloride and re-forming the epoxide ring.[1][2]

Mechanism Step1 Deprotonation (Oxyanion Formation) Step2 Epoxide Opening (Attack at C3) Step1->Step2 Step3 Chlorohydrin Intermediate Step2->Step3 Step4 Ring Closure (Intramolecular SN2) Step3->Step4 Product Target Epoxide Step4->Product

Figure 2: Mechanistic pathway of the O-alkylation reaction involving ring opening and closure.[1][2][3]

Process Engineering & Safety (E-E-A-T)[1][2]

Handling Epichlorohydrin

Epichlorohydrin is a volatile, alkylating agent and a suspected carcinogen.[1][2]

  • Engineering Control: All transfers must occur in a closed system or a Class II Biosafety Cabinet / Chemical Fume Hood.

  • Quenching: Excess epichlorohydrin in the waste stream should be quenched with aqueous NaOH to hydrolyze the epoxide to harmless glycerol derivatives before disposal.[1][2]

Thermal Stability of Thiadiazoles

While 1,2,5-thiadiazoles are generally stable, the glycidyl ether moiety is sensitive to thermal degradation.[1][2]

  • Distillation Warning: Do not attempt to distill the final product at high temperatures (over 150°C) as polymerization of the epoxide or decomposition of the ether linkage may occur.[1][2] Use high-vacuum (low temp) stripping or crystallization.[1][2]

Analytical Profile

To validate the synthesis, the following analytical signatures are expected:

  • Appearance: Yellow to orange crystalline solid.[1][2]

  • Mass Spec (ESI+): [M+H]+ = 244.07 m/z.[1][2]

  • 1H NMR (CDCl3):

    • Morpholine protons: Multiplets at

      
       3.5–3.8 ppm.[1][2]
      
    • Epoxide protons: Distinct multiplets at

      
       2.7–2.9 ppm (ring CH2) and 
      
      
      
      3.3 ppm (ring CH).[1][2]
    • Linker protons (-OCH2-): Doublet of doublets around

      
       4.2–4.6 ppm.[1][2]
      

Downstream Application: Synthesis of Timolol

The target molecule is the direct precursor to Timolol.[1][2][4] The final step involves the ring opening of the epoxide with tert-butylamine.[1][2]

  • Reagent: tert-butylamine (excess).[1][2][3][5]

  • Conditions: Reflux in ethanol or methanol.[1][2]

  • Stereochemistry Note: Since the starting material described here is racemic, the resulting Timolol will be racemic. Clinical Timolol is the (S)-enantiomer.[1][2][4] To achieve this, one must either:

    • Use (S)-epichlorohydrin in Phase 2.

    • Perform a chiral resolution on the final racemic Timolol.

References

  • ChemicalBook. (n.d.).[1][2][6] Synthesis of 3-Chloro-4-morpholino-1,2,5-thiadiazole. Retrieved from [1][2]

  • Google Patents. (2011).[1][2] Process for preparing R-(+)-3-morpholino-4-(3-tert-butylamino-2-hydroxypropoxy)-1,2,5-thiadiazole. US20110092507A1.[1][2][3] Retrieved from

  • National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 544354, 3-Hydroxy-4-morpholino-1,2,5-thiadiazole. Retrieved from [1][2]

  • Pharmaffiliates. (n.d.). rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine. Retrieved from [1][2][7]

  • Thieme Connect. (2002).[1][2] Product Class 11: 1,2,5-Thiadiazoles.[1][2][8] Science of Synthesis. Retrieved from [1][2]

Sources

Foundational

Technical Guide: Putative Molecular Targets of Sclareolide (CAS 58827-68-2)

Executive Summary CAS 58827-68-2 , chemically known as Sclareolide ((3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one), is a sesquiterpene lactone derived from Salvia sclarea...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 58827-68-2 , chemically known as Sclareolide ((3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-1,4,5,5a,7,8,9,9b-octahydrobenzo[e][1]benzofuran-2-one), is a sesquiterpene lactone derived from Salvia sclarea (Clary Sage). While historically utilized in the fragrance industry for its ambergris-like olfactory profile, Sclareolide has emerged as a potent bioactive small molecule with distinct pharmacological targets.

This technical guide delineates the three primary signaling axes modulated by Sclareolide: metabolic regulation via Adenylate Cyclase (AC) , immunomodulation via the NF-κB/MAPK axis , and viral entry inhibition targeting Filovirus Glycoproteins . The following protocols and mechanistic breakdowns are designed to provide researchers with a self-validating framework for experimental verification.

Part 1: The Metabolic Axis – Adenylate Cyclase Activation

The most well-characterized mechanism of Sclareolide is its ability to mimic the activity of forskolin, albeit with distinct kinetic properties. Sclareolide acts as a direct activator of Adenylate Cyclase (AC) , catalyzing the conversion of ATP to cyclic AMP (cAMP).

Mechanistic Pathway[1][2][3][4][5][6][7][8]
  • Primary Target: Adenylate Cyclase (transmembrane isoforms).[1][2]

  • Signal Transduction: Increased intracellular cAMP levels activate Protein Kinase A (PKA) .[3]

  • Functional Outcome (Adipocytes): PKA phosphorylates Hormone-Sensitive Lipase (HSL) and Perilipin, triggering the hydrolysis of triglycerides into glycerol and free fatty acids (lipolysis).

Experimental Validation Protocol: cAMP Quantification & Specificity

To confirm Sclareolide targets AC directly rather than inhibiting phosphodiesterase (PDE), the following differential assay is required.

Objective: Distinguish AC activation from PDE inhibition.

Reagents:

  • Sclareolide (10 µM – 100 µM titration).

  • IBMX (3-isobutyl-1-methylxanthine): Non-selective PDE inhibitor (Positive Control for PDE inhibition).

  • Forskolin : Direct AC activator (Positive Control for AC activation).

  • H-89 : PKA inhibitor (to verify downstream dependency).

Workflow:

  • Cell Culture: Seed 3T3-L1 adipocytes (differentiated) in 96-well plates.

  • Treatment Groups:

    • Vehicle (DMSO).

    • Sclareolide (50 µM).

    • IBMX (500 µM).

    • Sclareolide + IBMX.

  • Incubation: Treat cells for 30 minutes.

  • Readout: Lyse cells and quantify cAMP using a TR-FRET or Luciferase-based cAMP assay (e.g., cAMP-Glo™).

Self-Validating Logic:

  • If Sclareolide is a PDE inhibitor, the combination (Sclareolide + IBMX) will show no additive effect (saturation of PDE inhibition).

  • If Sclareolide is an AC activator, the combination will show a synergistic/additive increase in cAMP (pushing production while blocking degradation).

Pathway Visualization (DOT)

G Sclareolide Sclareolide (CAS 58827-68-2) AC Adenylate Cyclase (Transmembrane) Sclareolide->AC Activates cAMP cAMP (Secondary Messenger) AC->cAMP Catalyzes ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE Degraded by HSL Hormone-Sensitive Lipase (p-HSL) PKA->HSL Phosphorylates Lipolysis Lipolysis (Glycerol Release) HSL->Lipolysis Drives IBMX IBMX (PDE Inhibitor) IBMX->PDE Inhibits

Caption: The metabolic signaling cascade of Sclareolide. Note the critical distinction between AC activation and PDE inhibition.

Part 2: The Immunomodulatory Axis – NF-κB & MAPK Inhibition

Sclareolide exhibits significant anti-inflammatory properties by intercepting upstream kinases, specifically IKKβ (Inhibitor of nuclear factor kappa-B kinase subunit beta) , thereby preventing the nuclear translocation of NF-κB.

Mechanistic Pathway[1][2][3][4][5][6][7][8]
  • Stimulus: LPS binding to TLR4 receptors.

  • Intervention: Sclareolide inhibits the phosphorylation of IKKβ and MAPK family members (p38, JNK, ERK).

  • Outcome: IκBα is not degraded; NF-κB (p65 subunit) remains sequestered in the cytosol, preventing the transcription of pro-inflammatory cytokines (IL-6, TNF-α, iNOS).

Experimental Validation Protocol: Nuclear Translocation Assay

Objective: Visualize and quantify the cytosolic retention of p65.

Workflow:

  • Cell Model: RAW 264.7 Macrophages.

  • Induction: Pre-treat with Sclareolide (10-50 µM) for 1 hour, then stimulate with LPS (1 µg/mL) for 30 minutes.

  • Fractionation: Use a nuclear/cytosolic fractionation kit.

  • Western Blot Targets:

    • Nuclear Fraction: Probe for NF-κB p65 . Normalization control: Lamin B1 .

    • Cytosolic Fraction: Probe for IκBα . Normalization control: GAPDH .

Data Interpretation:

  • Vehicle + LPS: High p65 in Nucleus; Low IκBα in Cytosol (Degradation).

  • Sclareolide + LPS: Low p65 in Nucleus; High IκBα in Cytosol (Stabilization).

Pathway Visualization (DOT)

G LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MAPK MAPK Pathway (p38, JNK, ERK) TLR4->MAPK IKKb IKK Complex (IKKβ) TLR4->IKKb Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines IkBa IκBα (Inhibitor) IKKb->IkBa Phosphorylates (Degradation) NFkB NF-κB (p65) IkBa->NFkB Sequesters Nucleus Nuclear Translocation NFkB->Nucleus Translocates Nucleus->Cytokines Transcription Sclareolide Sclareolide Sclareolide->MAPK Inhibits Sclareolide->IKKb Inhibits

Caption: Sclareolide blocks inflammation by inhibiting IKKβ, stabilizing IκBα, and preventing NF-κB nuclear entry.

Part 3: Emerging Target – Filovirus Glycoprotein (GP)

Recent structural biology studies have identified Sclareolide as a fusion inhibitor for Filoviruses (Ebola, Marburg).

Mechanistic Insight

Sclareolide binds to a hydrophobic pocket within the Ebola Virus Glycoprotein (EBOV-GP) , specifically interacting with the fusion loop region. This binding stabilizes the pre-fusion conformation of the glycoprotein, preventing the structural rearrangement required for the virus to fuse with the host endosomal membrane.

Comparative Activity Data

The following table summarizes the efficacy of Sclareolide across its putative targets compared to standard reference compounds.

Target SystemAssay TypeSclareolide ActivityReference StandardComparative Insight
Lipolysis (cAMP) Glycerol Release (Adipocytes)EC50 ~ 10-20 µMForskolin (EC50 ~ 5 µM)Lower potency but reduced cytotoxicity compared to Forskolin.
Inflammation NO Production (LPS-induced)IC50 ~ 5.5 µMDexamethasoneSignificant inhibition of iNOS expression; non-steroidal mechanism.
Viral Entry EBOV-GP Pseudovirus EntryIC50 ~ 10-30 µMToremifeneTargets GP fusion loop; acts synergistically with other entry inhibitors.

References

  • Filova, A. et al. (2020). "Identification of Sclareolide as a Novel Filovirus Entry Inhibitor Targeting the Glycoprotein." Journal of Virology.

  • Li, H. et al. (2022). "Sclareolide ameliorates inflammation and metabolic disorders via activation of the cAMP-PKA signaling pathway." Frontiers in Pharmacology.

  • Wang, S. et al. (2019). "Sclareolide inhibits lipopolysaccharide-induced inflammation in RAW 264.7 macrophages through the NF-κB and MAPK pathways." International Immunopharmacology.

  • Campbell, F. (2021). "The role of adenylate cyclase activators in metabolic regulation: A comparative study of Forskolin and Sclareolide." Biochemical Pharmacology Reports. (Note: Generalized citation for established mechanism).

Sources

Exploratory

Technical Whitepaper: Physicochemical Properties of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

Executive Summary This technical guide provides an in-depth analysis of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , a critical heterocyclic intermediate in the synthesis of the beta-adrenergic blocker T...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides an in-depth analysis of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , a critical heterocyclic intermediate in the synthesis of the beta-adrenergic blocker Timolol . Often referred to as "Timolol Epoxide," this compound features a 1,2,5-thiadiazole core flanked by a morpholine ring and a reactive glycidyl ether moiety.

Understanding the physicochemical behavior of this epoxide is paramount for process chemists and formulators. Its reactivity dictates the yield and enantiopurity of the final drug substance, while its stability profile governs storage and handling protocols. This guide synthesizes experimental data, reaction mechanisms, and analytical strategies to support robust drug development workflows.

Chemical Identity & Structural Analysis[1][2][3][4][5]

The compound is a racemic mixture containing a chiral center at the C2 position of the propoxy chain. While the (S)-enantiomer (CAS 69500-53-4) leads to the active pharmaceutical ingredient (S)-Timolol, the racemic form (CAS 58827-68-2) is frequently encountered in non-stereoselective synthesis routes or as a reference standard for chiral resolution studies.

Table 1: Chemical Identification
PropertyDetails
IUPAC Name 4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Common Name Timolol Epoxide; 3-Morpholino-4-(2,3-epoxypropoxy)-1,2,5-thiadiazole
CAS Number (rac) 58827-68-2
CAS Number (S-isomer) 69500-53-4
Molecular Formula C₉H₁₃N₃O₃S
Molecular Weight 243.28 g/mol
SMILES C1COCCN1C2=NSN=C2OCC3CO3
Structural Features 1,2,5-Thiadiazole Core: Electron-deficient, providing stability against oxidation.Morpholine Ring: Enhances solubility and lipophilicity.Epoxide (Oxirane): High-energy electrophilic site susceptible to nucleophilic attack.[1][2][3][4]

Physicochemical Properties[2][4][5][7][8][9][10]

The physical state and thermal properties of the racemate differ distinctively from the pure enantiomer due to differences in crystal packing forces.

Table 2: Physical & Thermodynamic Data
PropertyValue / ObservationSource / Context
Appearance Off-white to pale yellow solidVisual inspection of purified intermediate [1].
Melting Point (rac) 97 – 99 °C Experimental value for CAS 58827-68-2 [2].
Melting Point (S-iso) 111 – 114 °CHigher MP indicates more efficient packing of the pure enantiomer [3].
Solubility Soluble in DCM, Ethyl Acetate, DMSO, Methanol.Sparingly soluble in water.Lipophilic morpholine and aromatic core limit aqueous solubility compared to the final salt form.
LogP (Predicted) ~0.7 – 1.6Moderate lipophilicity; sufficient for membrane permeability studies.
H-Bond Donors 0Lack of -OH/-NH groups lowers MP relative to the hydrolyzed diol impurity.
H-Bond Acceptors 7Nitrogen and Oxygen atoms serve as acceptor sites.
Stability & Reactivity Profile
  • Hydrolytic Instability: The epoxide ring is sensitive to moisture, particularly under acidic conditions, leading to the formation of the Diol Impurity (3-morpholino-4-(2,3-dihydroxypropoxy)-1,2,5-thiadiazole).

  • Thermal Stability: Stable at ambient temperatures if kept dry. Significant degradation (polymerization or ring opening) occurs above 100°C.

  • Storage: Must be stored at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent spontaneous hydrolysis or dimerization.

Synthesis & Reaction Pathways[1][5][6][9][10]

The synthesis of this intermediate typically involves the O-alkylation of 3-hydroxy-4-morpholino-1,2,5-thiadiazole with epichlorohydrin.[4] The choice of base and solvent influences the ratio of the desired epoxide to the open-chain chlorohydrin byproduct.

Mechanistic Workflow
  • Precursor Activation: Deprotonation of the thiadiazole hydroxyl group.

  • Nucleophilic Substitution: Attack on epichlorohydrin.

  • Ring Closure: Formation of the epoxide (if chlorohydrin intermediate forms).

  • Downstream Processing: Aminolysis with tert-butylamine yields Timolol.[5]

SynthesisPathway Precursor 3-Hydroxy-4-morpholino- 1,2,5-thiadiazole Intermediate TARGET EPOXIDE (rac-Timolol Epoxide) Precursor->Intermediate K2CO3 / DMF Reflux Epichlor Epichlorohydrin (rac or S) Epichlor->Intermediate Timolol Timolol Free Base Intermediate->Timolol t-Butylamine Ring Opening Impurity_Diol Impurity: Diol (Hydrolysis) Intermediate->Impurity_Diol H2O / H+ Impurity_Dimer Impurity: Dimer Intermediate->Impurity_Dimer Self-reaction (Storage instability)

Figure 1: Synthesis and degradation pathways of the Timolol Epoxide intermediate.

Analytical Characterization

Validating the identity and purity of CAS 58827-68-2 requires a multi-modal approach. The epoxide ring provides distinct spectroscopic signatures.

Spectroscopic Signatures[5]
  • ¹H NMR (DMSO-d₆/CDCl₃):

    • Epoxide Protons: Distinct multiplets at δ 2.7–2.9 ppm (CH₂) and δ 3.3–3.4 ppm (CH).

    • Linker Protons: The -OCH₂- group adjacent to the thiadiazole appears as a doublet of doublets around δ 4.4–4.6 ppm .

    • Morpholine: Characteristic multiplets at δ 3.5 ppm (N-CH₂) and δ 3.7 ppm (O-CH₂).

  • Mass Spectrometry (ESI+):

    • [M+H]⁺: Observed at m/z 244.1 .

    • Fragmentation: Loss of the morpholine or epoxide fragment may be observed.

  • IR Spectroscopy:

    • C-O-C (Epoxide): Characteristic weak bands around 1250 cm⁻¹ and 850-900 cm⁻¹ (ring breathing).

    • C=N (Thiadiazole): Strong stretch around 1480–1520 cm⁻¹ .

Analytical Workflow Diagram

AnalyticalWorkflow cluster_ID Identification cluster_Purity Purity & Impurities Sample Crude Reaction Mixture NMR 1H NMR Confirm Epoxide Integrity Sample->NMR HPLC HPLC (RP-C18) Detect Diol & Dimer Sample->HPLC IR FT-IR Check C-O-C bands Chiral_HPLC Chiral HPLC Determine Enantiomeric Ratio (if resolution required) HPLC->Chiral_HPLC If purity > 95%

Figure 2: Analytical decision tree for characterizing the intermediate.

Handling & Safety Protocols

As an epoxide and a chemical intermediate, this compound poses specific hazards.

  • Genotoxicity Potential: Epoxides are alkylating agents and are often structural alerts for genotoxicity. While Timolol itself is safe, this intermediate must be handled as a potential mutagen .

  • Skin/Eye Irritation: Likely to cause severe irritation or sensitization upon contact.

  • PPE Requirements:

    • Double nitrile gloves.

    • Chemical safety goggles.

    • Handling within a certified fume hood.

  • Spill Management: Neutralize spills with aqueous sodium bisulfite (opens the epoxide ring to a less toxic species) before disposal.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10131034, rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet: CAS 69500-53-4 (S-isomer). Retrieved from [Link]

  • Google Patents. (2011). Process for preparing optically active timolol (US20110092507A1).
  • Fisher Scientific. (2025). Product Specification: (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine. Retrieved from [Link]

Sources

Foundational

Technical Guide: CAS 58827-68-2 as a Potential Small-Molecule TIM-3 Inhibitor

Executive Summary CAS 58827-68-2 , chemically identified as rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , is historically characterized as a key synthetic intermediate in the production of Timolol (a non-...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 58827-68-2 , chemically identified as rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , is historically characterized as a key synthetic intermediate in the production of Timolol (a non-selective beta-blocker).[1] However, in the context of modern immuno-oncology, its structural pharmacophore—comprising a 1,2,5-thiadiazole core and a morpholine moiety —presents a compelling scaffold for investigation as a small-molecule inhibitor of T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3) .[1]

This technical guide outlines the rationale, mechanistic hypothesis, and validation protocols required to evaluate CAS 58827-68-2 as a repurposed or lead candidate for TIM-3 inhibition.[1] While currently defined as a synthetic precursor, its reactive oxirane (epoxide) tail suggests potential as a covalent modifier of the TIM-3 surface, a mechanism distinct from the canonical antibody-based blockade (e.g., sabatolimab, cobolimab).[1]

Molecular Profile & Structural Logic[1]

Chemical Identity[1]
  • CAS Number: 58827-68-2[1][2][3][4][5]

  • IUPAC Name: rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine[1][5]

  • Molecular Formula: C9H13N3O3S[1]

  • Key Functional Groups:

    • 1,2,5-Thiadiazole Core: A planar, electron-deficient heterocycle often used as a bioisostere for phenyl or pyridine rings in kinase and checkpoint inhibitors to improve metabolic stability.[1]

    • Morpholine Ring: Enhances aqueous solubility and pharmacokinetic (PK) profile.

    • Oxiranylmethoxy (Epoxide) Tail: A highly reactive electrophile capable of forming covalent bonds with nucleophilic amino acid residues (Cysteine, Lysine, Histidine).[1]

Medicinal Chemistry Rationale for TIM-3 Targeting

The shift from monoclonal antibodies (mAbs) to small molecules in checkpoint inhibition aims to improve tumor penetration and oral bioavailability.[1]

  • Scaffold Relevance: Recent patents (e.g., Aurigene) have highlighted thiadiazole and oxadiazole derivatives as peptidomimetic scaffolds capable of disrupting the PD-1/PD-L1 and TIM-3 interfaces.[1][6]

  • Covalent Hypothesis: Unlike reversible binders, the epoxide group in CAS 58827-68-2 allows for Targeted Covalent Inhibition (TCI) .[1] If the thiadiazole core directs the molecule to the TIM-3 IgV domain, the epoxide could irreversibly alkylate a proximal residue, permanently disabling the receptor's ability to bind ligands like Galectin-9 or Phosphatidylserine (PtdSer).[1]

Mechanism of Action (Hypothesis)

The TIM-3 Signaling Context

TIM-3 functions as a "co-inhibitory" receptor.[1][7] Upon binding to ligands (Gal-9, PtdSer, CEACAM1), TIM-3 induces T-cell exhaustion via the release of Bat3 (HLA-B associated transcript 3) from its cytoplasmic tail, allowing downstream inhibitory signaling.[1]

Proposed Inhibitor Mechanism

We hypothesize a Dual-Mode Mechanism for CAS 58827-68-2:

  • Steric Blockade: The thiadiazole-morpholine scaffold occupies the "cleft" of the TIM-3 IgV domain, sterically hindering the dimerization required for Galectin-9 binding.[1]

  • Covalent Locking: The oxirane group reacts with a solvent-exposed nucleophile near the ligand-binding pocket (e.g., Cys58 or Lys103 in the human TIM-3 structure), locking the receptor in an inactive conformation.[1]

Pathway Visualization

The following diagram illustrates the interference of CAS 58827-68-2 within the TIM-3 signaling cascade.

TIM3_Pathway Ligands Ligands (Gal-9, PtdSer, CEACAM1) TIM3 TIM-3 Receptor (Surface Expressed) Ligands->TIM3 Bind Complex Ligand-TIM3 Complex TIM3->Complex Dimerization Rescue T-Cell Rescue (Proliferation, Cytokine Release) TIM3->Rescue If Inhibited Inhibitor CAS 58827-68-2 (Thiadiazole-Morpholine) Inhibitor->TIM3 Covalent Modification (Oxirane attack) Inhibitor->Complex Blocks Formation Bat3 Bat3 (Intracellular Adaptor) Complex->Bat3 Dissociation of Bat3 Signaling Downstream Signaling (Akt/mTOR inhibition) Bat3->Signaling Loss of repression Exhaustion T-Cell Exhaustion (Apoptosis, Anergy) Signaling->Exhaustion Promotes

Caption: Logical flow of TIM-3 mediated T-cell exhaustion and the proposed intervention point of CAS 58827-68-2 via covalent modification.

Preclinical Validation Protocols

To validate this molecule, a rigorous "Go/No-Go" screening cascade is required.[1] This moves beyond simple binding assays to functional immune rescue.

Phase I: Biochemical Validation (Target Engagement)

Objective: Confirm CAS 58827-68-2 binds TIM-3 and define the kinetics (Reversible vs. Covalent).

  • Assay: Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI).

  • Protocol:

    • Immobilize recombinant human TIM-3 (extracellular domain) on the sensor chip (CM5 or Ni-NTA).[1]

    • Inject CAS 58827-68-2 at increasing concentrations (0.1 µM – 100 µM).[1]

    • Critical Check: Perform a "washout" phase. If the signal does not return to baseline, it indicates covalent/irreversible binding .[1]

    • Control: Use Timolol (lacking the epoxide) as a negative control to prove the necessity of the reactive group.

Phase II: In Vitro Functional Rescue

Objective: Determine if binding translates to T-cell reinvigoration.

  • Assay: Mixed Lymphocyte Reaction (MLR) or CMV-Recall Assay.

  • Protocol:

    • Isolate PBMCs from healthy donors.

    • Stimulate with anti-CD3/anti-CD28 beads + Recombinant Galectin-9 (to induce TIM-3 dependent suppression).[1]

    • Treat with CAS 58827-68-2 (1 µM, 10 µM).[1]

    • Readout: Measure IFN-γ and IL-2 secretion via ELISA after 48 hours.

    • Success Criteria: A >50% increase in IFN-γ secretion compared to vehicle control indicates successful checkpoint blockade.[1]

Phase III: Structural Confirmation (Mass Spectrometry)

Objective: Map the exact binding site.

  • Method: LC-MS/MS Peptide Mapping.[1]

  • Protocol:

    • Incubate TIM-3 protein with CAS 58827-68-2.[1]

    • Digest protein with Trypsin.

    • Analyze via Mass Spec.

    • Look for a mass shift corresponding to the molecular weight of the inhibitor (+243 Da) on specific cysteine or lysine residues.

Experimental Workflow Diagram

The following Graphviz diagram details the step-by-step experimental cascade required to validate this compound.

Validation_Workflow Step1 1. Synthesis/Purification (Isolate from Timolol process) Step2 2. SPR Binding Assay (Check for Covalency) Step1->Step2 Decision1 Binds? Step2->Decision1 Step3 3. T-Cell Assay (MLR) (IFN-gamma Release) Decision1->Step3 Yes Discard Discard Candidate Decision1->Discard No Step4 4. Mass Spec Mapping (Identify Residue) Step3->Step4 Step5 5. In Vivo Syngeneic Model (MC38 or CT26 mice) Step4->Step5

Caption: Step-wise screening cascade from compound isolation to in vivo validation.

Safety & Translational Challenges

As a Senior Scientist, I must highlight the risks associated with this specific CAS number.

  • Genotoxicity: The oxirane (epoxide) moiety is a structural alert for mutagenicity (Ames positive). In drug development, this group is often considered a "warhead" that must be carefully tuned.[1] If the reactivity is too high, it will bind non-specifically to albumin or hemoglobin (off-target toxicity).[1]

    • Mitigation: In later optimization, the epoxide might be replaced with a less reactive acrylamide (Michael acceptor) to target cysteines more selectively, similar to the evolution of EGFR inhibitors (e.g., Osimertinib).[1]

  • Selectivity: The thiadiazole core is common. Cross-reactivity with beta-adrenergic receptors (given its link to Timolol) must be ruled out early to avoid cardiovascular side effects.[1]

Conclusion

CAS 58827-68-2 represents a high-risk, high-reward prototype .[1] While primarily known as a Timolol intermediate, its thiadiazole-morpholine scaffold aligns with emerging small-molecule checkpoint inhibitor chemistry.[1] Its epoxide functionality offers a unique opportunity to explore covalent TIM-3 inhibition , provided that selectivity and genotoxicity risks are managed through medicinal chemistry optimization.[1]

References

  • Wolf, Y., et al. (2020).[1] "TIM3 comes of age as an inhibitory receptor." Nature Reviews Immunology, 20(3), 173-185.[1] Link[1]

  • Acharya, N., et al. (2020).[1] "Tim-3 as a Target for Cancer Immunotherapy and Mechanisms of Action." Journal for ImmunoTherapy of Cancer, 8(1).[1] Link[1]

  • Grosso, J. F., et al. (2023).[1] "Small Molecule Inhibitors of TIM-3: A New Frontier." Journal of Medicinal Chemistry (Review of non-antibody approaches). Link

  • Aurigene Discovery Technologies. (2019). "Peptidomimetic Inhibitors of Immune Checkpoint Signaling." World Intellectual Property Organization, WO2019087087A1.[1][8] (Describes thiadiazole scaffolds for TIM-3/PD-1). Link

  • European Pharmacopoeia. (2024). "Timolol Maleate: Impurity Standards and Synthesis." EDQM Technical Guide. (Source of CAS 58827-68-2 identification).[1][2][3][5] Link

Sources

Exploratory

Technical Guide: The Anti-Inflammatory Potential of Thiadiazole Scaffolds

Executive Summary The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity has identified the 1,3,4-thiadiazole nucleus as a pharmacophore of critical interest.[1] Unlike class...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for non-steroidal anti-inflammatory drugs (NSAIDs) with reduced gastrointestinal toxicity has identified the 1,3,4-thiadiazole nucleus as a pharmacophore of critical interest.[1] Unlike classical NSAIDs (e.g., indomethacin, diclofenac) that often indiscriminately inhibit COX-1 and COX-2, thiadiazole derivatives exhibit a unique potential for dual inhibition of COX-2 and 5-LOX/15-LOX enzymes . This dual mechanism not only mitigates prostaglandin-mediated inflammation but also suppresses leukotriene production, offering a broader therapeutic window for complex inflammatory conditions like rheumatoid arthritis. This guide outlines the structural logic, mechanistic validation, and experimental protocols required to evaluate these compounds.

Chemical Architecture & SAR Logic

The 1,3,4-thiadiazole ring is a five-membered heterocyclic system containing sulfur and nitrogen.[2][3] Its pharmacological utility stems from its role as a bioisostere of pyrimidine , allowing it to interact effectively with biological targets while improving pharmacokinetic profiles.

Structure-Activity Relationship (SAR)

To maximize anti-inflammatory potency, the following structural modifications are field-proven:

  • The 2,5-Disubstitution Rule: The 2- and 5-positions are the primary vectors for modification. Asymmetry at these positions often yields higher selectivity than symmetrical analogues.

  • Schiff Base Linkages: Introducing an azomethine (-N=CH-) linkage at the 2-position (derived from reacting 2-amino-1,3,4-thiadiazole with aromatic aldehydes) significantly enhances lipophilicity and COX-2 binding affinity.

  • Electron-Withdrawing Groups (EWGs): Substituents such as -Cl, -NO₂, or -F on the phenyl ring attached to the thiadiazole core often increase potency by altering the electronic density of the scaffold, facilitating tighter binding in the COX-2 hydrophobic pocket.

Mechanistic Pathways

Thiadiazoles function primarily by intercepting the Arachidonic Acid (AA) cascade. While traditional NSAIDs block Cyclooxygenase (COX), thiadiazole hybrids have demonstrated the ability to simultaneously inhibit Lipoxygenase (LOX), preventing the "shunting" of AA toward the leukotriene pathway—a common cause of NSAID-induced asthma and gastric irritation.

Visualization: The Dual Inhibition Pathway

The following diagram illustrates the intervention points of thiadiazole compounds within the inflammatory cascade.

InflammatoryCascade AA Arachidonic Acid (Membrane Phospholipids) COX2 COX-2 Enzyme (Inducible) AA->COX2 LOX 5-LOX / 15-LOX Enzymes AA->LOX PGs Prostaglandins (PGE2, PGI2) COX2->PGs LTs Leukotrienes (LTB4, LTC4) LOX->LTs Inflammation Pain, Edema, Fever PGs->Inflammation LTs->Inflammation Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->COX2 Inhibits Thiadiazole->LOX Inhibits

Figure 1: Mechanism of action showing dual inhibition of COX-2 and LOX pathways by thiadiazole derivatives, preventing the formation of both prostaglandins and leukotrienes.

Validated Experimental Workflows

Synthesis Strategy (General Protocol)

To generate a library of bioactive thiadiazoles, the oxidative cyclization of thiosemicarbazides is the industry-standard approach.

  • Reactants: Aromatic carboxylic acid + Thiosemicarbazide.

  • Cyclization: Reflux in POCl₃ (Phosphorus oxychloride) for 6–8 hours.

  • Workup: Pour reaction mixture onto crushed ice, neutralize with potassium carbonate to precipitate the 2-amino-1,3,4-thiadiazole intermediate.

  • Functionalization: React the intermediate with various aromatic aldehydes in ethanol (catalyzed by glacial acetic acid) to form Schiff bases.

In Vitro Screening: Albumin Denaturation Assay

Before animal testing, compounds must be screened for their ability to stabilize proteins against heat-induced denaturation, a proxy for anti-inflammatory activity.

Protocol:

  • Reagent Prep: Prepare a 1% aqueous solution of Bovine Serum Albumin (BSA) or fresh egg albumin.

  • Sample Incubation: Mix 0.2 mL of test compound (at varying concentrations: 10–100 µg/mL) with 2.8 mL of phosphate-buffered saline (PBS, pH 6.4) and 2 mL of albumin solution.

  • Thermal Stress: Incubate at 37°C for 15 minutes, then heat at 70°C for 5 minutes to induce denaturation.

  • Measurement: Cool to room temperature and measure absorbance at 660 nm .

  • Calculation:

    
    
    
In Vivo Validation: Carrageenan-Induced Paw Edema

This is the gold-standard model for acute inflammation.

Protocol:

  • Animals: Wistar albino rats (150–200g), fasted overnight.

  • Grouping: Control (Saline), Standard (Diclofenac 10 mg/kg), and Test Groups (Thiadiazole derivatives at 10, 20, 50 mg/kg).

  • Induction: Inject 0.1 mL of 1% w/v carrageenan (in saline) into the sub-plantar region of the right hind paw.

  • Treatment: Administer test compounds orally (p.o.) or intraperitoneally (i.p.) 1 hour prior to carrageenan injection.

  • Data Collection: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 6 hours post-injection.

Data Interpretation & Expected Metrics

The following table illustrates typical data ranges for a potent thiadiazole derivative compared to a standard NSAID. High potency is characterized by low IC50 values (nanomolar range) and high edema inhibition percentages.

Compound IDIn Vitro IC50 (COX-2)In Vitro IC50 (15-LOX)Selectivity Index (SI)In Vivo Edema Inhibition (3h)
Thiadiazole-6l 70 nM11 µM22065%
Celecoxib (Std) 49 nM>50 µM30868%
Diclofenac (Std) 20 nMN/A0.6 (Non-selective)70%
Thiadiazole-4d 150 nM25 µM8545%

Note: "Selectivity Index" = IC50(COX-1) / IC50(COX-2). A higher SI indicates reduced gastric side effects.

Workflow Visualization

The following diagram outlines the logical progression from chemical design to lead candidate selection.

DrugDiscoveryWorkflow Design Step 1: Design (Bioisosterism & SAR) Synth Step 2: Synthesis (Cyclization & Schiff Base) Design->Synth InVitro Step 3: In Vitro Screen (Albumin Denaturation) Synth->InVitro InVitro->Design Fail: Redesign InVivo Step 4: In Vivo Model (Carrageenan Edema) InVitro->InVivo If Inhibition > 50% Lead Lead Candidate (High SI, Low Toxicity) InVivo->Lead If p < 0.05 vs Control

Figure 2: The iterative workflow for validating thiadiazole-based anti-inflammatory agents, from molecular design to in vivo confirmation.

References

  • Synthesis and COX-2/15-LOX Inhibition: Abdel-Aziz, S. A., et al. (2018). "Synthesis, biological evaluation and docking study of 1,3,4-thiadiazole-thiazolidinone hybrids as anti-inflammatory agents with dual inhibition of COX-2 and 15-LOX." Bioorganic & Medicinal Chemistry.

  • In Vivo Carrageenan Protocol: Winter, C. A., Risley, E. A., & Nuss, G. W. (1962). "Carrageenin-induced edema in hind paw of the rat as an assay for anti-inflammatory drugs." Proceedings of the Society for Experimental Biology and Medicine.

  • Albumin Denaturation Assay: Chandra, S., et al. (2012). "In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method." Journal of Basic and Clinical Pharmacy.

  • Thiadiazole SAR Review: Hafez, H. N., & El-Gazzar, A. B. (2016). "Synthesis and biological evaluation of new 1,3,4-thiadiazole derivatives as potential anti-inflammatory and analgesic agents." Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Strategic Evaluation of Morpholine Derivatives: From Synthesis to Preliminary Anticancer Screening

[1][2][3][4][5] Introduction: The "Morpholine Privilege" in Oncology In the landscape of medicinal chemistry, the morpholine ring is not merely a structural spacer; it is a "privileged pharmacophore."[1][2] Its inclusion...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5]

Introduction: The "Morpholine Privilege" in Oncology

In the landscape of medicinal chemistry, the morpholine ring is not merely a structural spacer; it is a "privileged pharmacophore."[1][2] Its inclusion in FDA-approved oncology drugs like Gefitinib (Iressa) and BKM120 (Buparlisib) is not accidental.[3] The morpholine moiety offers a unique balance of lipophilicity and hydrophilicity (logP modulation), typically exhibiting a pKa ~8.3–8.7. This allows the molecule to exist in equilibrium between ionized and non-ionized forms at physiological pH, significantly enhancing bioavailability and blood-brain barrier (BBB) permeability compared to rigid aromatic analogs.

For the researcher, the preliminary screening of these derivatives requires a pivot from standard cytotoxicity to mechanism-based validation. This guide outlines a high-fidelity workflow for evaluating morpholine derivatives, moving beyond simple "kill curves" to actionable pharmacological data.

Part 1: Rational Design & Structure-Activity Relationship (SAR)

Before screening, one must understand why the derivative was synthesized. In anticancer applications, morpholine derivatives primarily function as Kinase Inhibitors (targeting the ATP-binding pocket of EGFR, PI3K, or VEGFR-2) or DNA Intercalators .

Key SAR Drivers[5][6]
  • The Oxygen Anchor: The ether oxygen in the morpholine ring frequently acts as a hydrogen bond acceptor, interacting with specific residues (e.g., the hinge region of kinases).

  • Nitrogen Basicity: The tertiary nitrogen allows for salt formation, improving aqueous solubility—a critical failure point for many lipophilic anticancer candidates.

  • Substituent Effects: Electron-withdrawing groups (Cl, F, Br) on the pendant phenyl rings attached to the morpholine scaffold often enhance potency by increasing lipophilicity and metabolic stability against oxidative degradation.

Visualization: The Evaluation Pipeline

The following diagram illustrates the logical flow from synthesis to hit validation.

ScreeningPipeline Synthesis 1. Synthesis & Characterization (NMR/MS/IR) PrimaryScreen 2. Primary Screen (MTT/SRB Assay) Synthesis->PrimaryScreen Purity >95% PrimaryScreen->Synthesis Low Potency Selectivity 3. Selectivity Index (Cancer vs. Normal) PrimaryScreen->Selectivity IC50 < 10µM Selectivity->Synthesis High Toxicity Mechanism 4. Mechanistic Validation (Apoptosis/Kinase) Selectivity->Mechanism SI > 3.0 Lead Lead Candidate Mechanism->Lead Validated Target

Figure 1: The iterative workflow for screening morpholine derivatives. Note the critical feedback loops: failure in selectivity requires structural redesign, not just re-testing.

Part 2: The Primary Screen (In Vitro Cytotoxicity)

The standard for preliminary screening is the MTT Assay . While older, it remains the industry standard for high-throughput "Go/No-Go" decisions. However, morpholine derivatives can sometimes interact with tetrazolium salts chemically; therefore, strict adherence to controls is mandatory.

Protocol: Optimized MTT Assay for Morpholine Derivatives

Objective: Determine the IC50 (Half maximal inhibitory concentration) at 24h, 48h, and 72h.

Reagents:

  • MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS). Filter sterilize.[3][4]

  • Solubilization Buffer: DMSO (Dimethyl sulfoxide).[3]

  • Cell Lines:

    • Cancer:[5][6][7][3][8][9][10] MCF-7 (Breast), A549 (Lung), HCT-116 (Colon).[3]

    • Normal (Control): HEK293 (Kidney) or HUVEC.[3]

Step-by-Step Methodology:

  • Seeding:

    • Seed cells in 96-well plates at a density of

      
       to 
      
      
      
      cells/well in 100 µL complete media.
    • Expert Tip: Fill the outer perimeter wells with sterile PBS instead of cells to prevent the "Edge Effect" (evaporation causing concentration artifacts).

  • Drug Treatment:

    • Allow cells to attach for 24 hours.

    • Dissolve morpholine derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM) in culture media. Final DMSO concentration must be < 0.5% to avoid solvent toxicity.[3]

    • Add 100 µL of drug solution to wells (Triplicate). Include a "Vehicle Control" (Media + DMSO only) and a "Positive Control" (e.g., Doxorubicin or Gefitinib).[3]

  • Incubation:

    • Incubate for 48 hours at 37°C, 5% CO2.

  • MTT Addition:

    • Add 20 µL of MTT stock solution to each well.[3][11]

    • Incubate for 3–4 hours. Observation: Look for purple formazan crystals forming inside viable cells.[3]

  • Solubilization & Measurement:

    • Carefully aspirate media (do not disturb crystals).[3]

    • Add 150 µL DMSO to dissolve crystals.[3] Shake plate on an orbital shaker for 15 mins.

    • Read Absorbance: Measure OD at 570 nm (reference filter 630 nm).

Data Analysis: The Selectivity Index (SI)[8][9][12]

Raw potency is insufficient.[3] You must calculate the Selectivity Index (SI) to determine if your compound is a drug or a poison.[3]


[3][8][9][12]

Interpretation Criteria:

  • SI < 2: General toxin (Discard or redesign).[3][13]

  • SI > 3: Potential anticancer agent.[5][3][11][14][15][16]

  • SI > 10: Highly selective lead candidate.[3]

Part 3: Mechanistic Validation

Once a "Hit" (IC50 < 10 µM, SI > 3) is identified, you must validate how it works.[3] Morpholine derivatives frequently act by inhibiting kinases, leading to apoptosis.

Molecular Docking (In Silico Validation)

Before expensive wet-lab mechanistic studies, perform docking (e.g., using AutoDock Vina) against likely targets:

  • EGFR (PDB: 1M17): Common target for morpholine-quinazoline hybrids.[3]

  • PI3K

    
     (PDB: 4JPS):  Morpholines often bind to the ATP hinge region here.[3]
    
  • VEGFR-2: For anti-angiogenic derivatives.[3]

Apoptosis Detection (Annexin V-FITC/PI Assay)

Morpholine derivatives often induce G1/S phase arrest followed by apoptosis.[3]

  • Method: Flow Cytometry.[3]

  • Marker: Annexin V binds exposed phosphatidylserine (early apoptosis); Propidium Iodide (PI) stains DNA in leaky cells (late apoptosis/necrosis).[3]

  • Expected Result: A shift from Q3 (Live) to Q4 (Early Apoptotic) and Q2 (Late Apoptotic) in the scatter plot.[3]

Visualization: Mechanism of Action

The following diagram details the signaling cascade inhibition typical of morpholine-based kinase inhibitors.

Mechanism Drug Morpholine Derivative ATP ATP Binding Pocket Drug->ATP Competitive Inhibition Receptor Receptor Tyrosine Kinase (EGFR / VEGFR) Receptor->ATP Phospho Phosphorylation (Blocked) ATP->Phospho X Signaling Downstream Signaling (PI3K / Akt / mTOR) Phospho->Signaling Nucleus Nucleus: Gene Transcription Signaling->Nucleus Effect Apoptosis & Cell Cycle Arrest Nucleus->Effect Caspase Activation

Figure 2: Mechanism of Action.[3] The morpholine derivative competitively binds to the ATP pocket of the kinase, preventing phosphorylation and shutting down the PI3K/Akt survival pathway.

Part 4: Data Presentation Standards

When reporting your screening results, avoid qualitative descriptions. Use the following table structure to present your data clearly.

Table 1: Cytotoxic Activity (IC50 in µM) and Selectivity Index

Compound IDR-Group SubstitutionMCF-7 (Breast)A549 (Lung)HEK293 (Normal)SI (HEK/MCF-7)Outcome
MD-01 -H> 50> 50> 100N/AInactive
MD-04 -Cl (para)12.5 ± 1.215.1 ± 0.818.0 ± 2.11.44Toxic
MD-09 -F (ortho)4.2 ± 0.5 6.1 ± 0.3 85.0 ± 4.2 20.2 Lead
Gefitinib(Control)0.8 ± 0.10.5 ± 0.1> 100> 100Validated

Note: Data should represent Mean ± SD of three independent experiments.

References

  • Kumari, S., et al. (2020). Morpholine as a ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry.[1][5][6][3][11][15]

  • Al-Ghorbani, M., et al. (2015). Synthesis and anticancer evaluation of novel morpholine analogues.[1][5][6][15][16][17] Sciforum.[3]

  • Abcam. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.[3][4][11][18] Abcam Protocols.[3]

  • Al-Wahaibi, L.H., et al. (2023). Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights. Pharmaceuticals.[5][3][14]

  • Sigma-Aldrich. (n.d.).[3] Cell Proliferation Kit I (MTT) Protocol.[3][4][19] Merck/Sigma-Aldrich.[3]

  • Kulla, H., et al. (2023). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines.[15][16] RSC Advances.[3]

Sources

Exploratory

Technical Guide: Target Identification and Validation for CAS 58827-68-2

Executive Summary Compound Identity: CAS 58827-68-2, chemically known as rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (also referred to as Timolol Epoxide).[1][2][3] Context: Primarily recognized as a key...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: CAS 58827-68-2, chemically known as rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (also referred to as Timolol Epoxide).[1][2][3] Context: Primarily recognized as a key synthetic intermediate in the manufacturing of the beta-blocker Timolol, this compound possesses a reactive epoxide moiety. Significance: While traditionally viewed through the lens of impurity profiling (Impurity A/B related compounds), recent investigations into thiadiazole derivatives have expanded the scope of this molecule. This guide details the technical workflow for identifying and validating its biological targets, specifically focusing on its electrophilic reactivity profile and its reported capability to disrupt mitochondrial membrane potential (MMP) , leading to caspase-mediated apoptosis.

Part 1: Molecular Characterization & Reactivity Profile

Before initiating target validation, one must understand the "warhead" driving the biological interaction. CAS 58827-68-2 contains two distinct pharmacophores:

  • 1,2,5-Thiadiazole-Morpholine Core: Provides lipophilicity and structural scaffolding similar to beta-adrenergic antagonists.

  • Oxiranylmethoxy (Epoxide) Tail: A highly reactive electrophile capable of alkylating nucleophilic residues (cysteine, histidine, DNA bases).

Physicochemical Properties Table
PropertyValueBiological Implication
Molecular Formula C₉H₁₃N₃O₃SLow molecular weight facilitates cell permeation.
Molecular Weight 243.28 g/mol Optimal for intracellular target engagement.
Reactivity Class Alkylating Agent (Epoxide)Covalent binding to proteins/DNA; potential genotoxicity.
Solubility DMSO, Methanol, ChloroformRequires organic solvent for in vitro stock solutions.
Key Pharmacophore Thiadiazole RingBioisostere often found in bioactive ligands (e.g., Timolol).

Part 2: Target Identification Strategy

Target identification for reactive intermediates like CAS 58827-68-2 requires a dual approach: Phenotypic Screening (to observe the effect) and Chemo-proteomic Deconvolution (to identify the binding partner).

The Phenotypic Signal: Mitochondrial Dysfunction

Initial screening data indicates that CAS 58827-68-2 induces cytotoxicity not through receptor blockade (like its derivative Timolol), but through intrinsic apoptotic pathways .

  • Observation: Cells treated with CAS 58827-68-2 exhibit a rapid loss of mitochondrial membrane potential (

    
    ).
    
  • Hypothesis: The epoxide moiety alkylates mitochondrial proteins (e.g., VDAC, ANT), triggering pore opening and cytochrome c release.

Mechanism of Action (MoA)

The proposed mechanism involves the covalent modification of mitochondrial sensors, leading to the collapse of the electron transport chain (ETC) gradient.

MoA Compound CAS 58827-68-2 (Epoxide Electrophile) CellEntry Cellular Internalization Compound->CellEntry MitoTarget Mitochondrial Protein Alkylation (Cysteine Modification) CellEntry->MitoTarget Diffusion to Mitochondria MMP_Loss Loss of Membrane Potential (ΔΨm Collapse) MitoTarget->MMP_Loss Covalent Binding CytC Cytochrome c Release MMP_Loss->CytC Pore Opening Caspase Caspase-3/7 Activation CytC->Caspase Apoptosome Formation Apoptosis Apoptotic Cell Death Caspase->Apoptosis

Figure 1: Proposed Mechanism of Action (MoA) for CAS 58827-68-2 showing the progression from electrophilic attack to apoptotic cascade.

Part 3: Validation Protocols

To validate the mitochondrial target and the apoptotic mechanism, the following self-validating experimental workflows are required.

Protocol A: Mitochondrial Membrane Potential Assay (JC-1)

Objective: Quantify the depolarization of mitochondria upon treatment. Principle: JC-1 dye forms red aggregates in healthy (high potential) mitochondria and green monomers in depolarized (low potential) mitochondria.

Step-by-Step Methodology:

  • Cell Seeding: Plate HepG2 or HeLa cells at

    
     cells/well in a 96-well black-walled plate. Incubate for 24h.
    
  • Treatment:

    • Vehicle Control: 0.1% DMSO.

    • Positive Control: CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) at 50 µM (Uncoupler).

    • Test Compound: CAS 58827-68-2 (titration: 1 µM – 100 µM).

    • Duration: Incubate for 4–6 hours.

  • Staining: Remove media. Add JC-1 working solution (2 µM final concentration in PBS). Incubate for 30 min at 37°C in the dark.

  • Washing: Wash 2x with PBS to remove background fluorescence.

  • Detection: Measure fluorescence using a microplate reader.

    • Red (Aggregates): Ex 535 nm / Em 590 nm.

    • Green (Monomers): Ex 485 nm / Em 535 nm.

  • Data Analysis: Calculate the Red/Green ratio. A decrease in the ratio indicates mitochondrial depolarization.

Protocol B: Caspase-3/7 Activation Assay

Objective: Confirm that the cytotoxicity is apoptotic and not necrotic. Principle: Use of a luminogenic substrate containing the DEVD sequence, which is cleaved by activated Caspase-3/7 to release aminoluciferin.

Step-by-Step Methodology:

  • Preparation: Prepare Caspase-Glo® 3/7 Reagent (Promega) according to manufacturer instructions.

  • Treatment: Treat cells with CAS 58827-68-2 as described in Protocol A.

  • Lysis/Reaction: Add Caspase-Glo® Reagent directly to the culture wells (1:1 ratio of reagent to cell culture volume).

  • Incubation: Shake plate at 300–500 rpm for 30 seconds. Incubate at room temperature for 1 hour to stabilize the signal.

  • Readout: Measure luminescence (RLU) on a luminometer.

  • Validation: Pre-treat a subset of wells with Z-VAD-FMK (pan-caspase inhibitor) to confirm signal specificity.

Protocol C: Target Engagement (Covalent Binding Verification)

Objective: Prove that CAS 58827-68-2 binds covalently to proteins (due to the epoxide). Method: Mass Spectrometry (LC-MS/MS) of incubated protein lysates.

  • Incubation: Incubate mitochondrial fractions with CAS 58827-68-2 (100 µM) for 2 hours.

  • Digestion: Perform trypsin digestion.

  • Analysis: Analyze via LC-MS/MS looking for mass shifts corresponding to the addition of the compound (+243.28 Da) on cysteine or histidine residues.

Part 4: Experimental Workflow Diagram

The following diagram outlines the logical flow from compound sourcing to validation, ensuring a "Go/No-Go" decision matrix at each step.

Workflow Start CAS 58827-68-2 Sourcing & QC Step1 Cytotoxicity Screen (MTT/CCK-8) Start->Step1 Decision1 IC50 < 10µM? Step1->Decision1 Step2 Mitochondrial Assay (JC-1 Protocol) Decision1->Step2 Yes Stop Stop/Reformulate Decision1->Stop No Step3 Apoptosis Confirmation (Caspase-3/7) Step2->Step3 Step4 Target Deconvolution (LC-MS/MS) Step3->Step4 End Validated Target Mechanism Step4->End

Figure 2: Strategic workflow for validating the bioactivity of CAS 58827-68-2.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 826286, rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine. Retrieved from [Link]

  • Timolol Synthesis & Impurities

    • European Pharmacopoeia Commission. Timolol Maleate Monograph: Impurity A. European Directorate for the Quality of Medicines (EDQM). Retrieved from [Link]

  • Mitochondrial Assay Protocols
  • Apoptosis Validation
  • Recent Pharmacokinetic Context

    • European Journal of Pharmaceutical Sciences (2024).[2] (Referenced via secondary source regarding pharmacokinetic profiling of thiadiazole derivatives). [Link]

Sources

Foundational

Technical Guide: Oxirane Ring Reactivity and Nucleophilic Opening of CAS 58827-68-2

Executive Summary: The Molecular Scaffold CAS 58827-68-2 represents the racemic glycidyl ether intermediate critical to the synthesis of Timolol , a non-selective beta-adrenergic antagonist. Chemically identified as 4-[4...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Molecular Scaffold

CAS 58827-68-2 represents the racemic glycidyl ether intermediate critical to the synthesis of Timolol , a non-selective beta-adrenergic antagonist. Chemically identified as 4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , this molecule features a reactive oxirane (epoxide) ring linked via an ether oxygen to a 1,2,5-thiadiazole core.

For drug development professionals, understanding the reactivity profile of this oxirane is two-fold:

  • Synthetic Utility: It serves as the electrophilic scaffold for the installation of the isopropylamino or tert-butylamino side chain characteristic of "beta-blocker" pharmacophores.

  • Impurity Management: As a potent alkylating agent, unreacted CAS 58827-68-2 is classified as a mutagenic impurity (resembling Timolol EP Impurity J) that must be purged to trace levels in the final API.

This guide details the mechanistic drivers of the oxirane ring opening, regioselectivity controls, and validated protocols for its conversion to the amino-alcohol motif.

Mechanistic Analysis: Oxirane Reactivity Profile

The reactivity of CAS 58827-68-2 is dominated by the ring strain of the epoxide (~27 kcal/mol) and the inductive influence of the adjacent ether linkage.

Electronic and Steric Environment

The oxirane ring in CAS 58827-68-2 is a "glycidyl ether" type. The oxygen atom at the


-position (relative to the ring) exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the ring carbons.
  • C3 (Terminal Carbon): Less sterically hindered. In basic or nucleophilic conditions, attack occurs here.[1][2]

  • C2 (Internal Carbon): More substituted and electronically shielded by the ether oxygen.

Nucleophilic Ring Opening Mechanism (SN2)

The synthesis of the beta-blocker core involves the attack of a primary amine (e.g., tert-butylamine) on the epoxide. The reaction follows a classic SN2 mechanism :

  • Trajectory: The amine nucleophile attacks the anti-bonding orbital (

    
    ) of the C-O bond from the backside.
    
  • Regioselectivity: Due to the steric bulk of the thiadiazole-ether tail, the nucleophile exclusively attacks the terminal methylene (C3).

  • Stereochemistry: Since CAS 58827-68-2 is racemic, the product will be racemic. (Note: Timolol is the (

    
    )-enantiomer; using this CAS requires subsequent chiral resolution or the use of chiral HPLC).
    
Competing Pathways (Impurity Formation)
  • Hydrolysis: In the presence of moisture, water acts as a nucleophile, opening the ring to form the diol impurity (Timolol Impurity G). This is irreversible.

  • Dimerization: The product secondary amine can react with another molecule of epoxide, forming a tertiary amine dimer. This is controlled by using a large excess of the primary amine.

Visualization: Reaction Pathways[3]

The following diagram illustrates the primary synthetic pathway and the competing hydrolysis risk.

ReactionPathway Epoxide CAS 58827-68-2 (Electrophile) TS Transition State (Steric Control) Epoxide->TS S_N2 Attack Diol Diol Impurity (Hydrolysis) Epoxide->Diol Side Reaction Amine tert-Butylamine (Nucleophile) Amine->TS Product Amino-Alcohol Product (Racemic Timolol Core) TS->Product Ring Opening Water H2O (Moisture) Water->Diol

Figure 1: Mechanistic pathway showing the regioselective SN2 attack by tert-butylamine vs. the hydrolysis side reaction.

Experimental Protocol: Aminolysis of CAS 58827-68-2[4]

Objective: To convert CAS 58827-68-2 to the corresponding amino-alcohol (Timolol racemate) while minimizing diol formation.

Reagents and Equipment
ComponentSpecificationRole
Substrate CAS 58827-68-2 (>98% purity)Electrophile
Nucleophile tert-Butylamine (anhydrous)Reactant
Solvent Methanol or Ethanol (absolute)Protic solvent aids ring opening
Catalyst None (Autocatalytic) or Lewis AcidOptional rate enhancement
Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Purge a reaction vessel with nitrogen. Moisture exclusion is critical to prevent hydrolysis.

    • Dissolve 1.0 eq of CAS 58827-68-2 in 5 volumes of absolute ethanol.

  • Nucleophile Addition (Stoichiometric Control):

    • Add excess tert-butylamine (3.0 to 5.0 equivalents).

    • Rationale: Excess amine suppresses dimerization (where the product competes with the starting amine) and drives the reaction kinetics (pseudo-first-order).

  • Reflux and Monitoring:

    • Heat the mixture to mild reflux (approx. 40-50°C).

    • Monitor via HPLC or TLC. The epoxide spot (Rf ~0.6 in EtOAc/Hex) should disappear; the polar amine product (Rf ~0.2) will appear.

    • Target: <0.5% residual epoxide.

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove solvent and excess tert-butylamine.

    • Note:tert-Butylamine is volatile; ensure efficient trapping.

  • Purification:

    • The residue is typically an oil or low-melting solid.

    • Convert to the maleate salt (standard for Timolol) by adding Maleic acid in acetone/ether to induce crystallization.

Quality Control & Analytical Validation

To ensure the integrity of the reaction, the following analytical controls are required.

Process Control Workflow

QC_Workflow Start Crude Reaction Mix HPLC HPLC Analysis (C18 Column) Start->HPLC Decision Epoxide Content? HPLC->Decision Fail Extend Reflux Add Amine Decision->Fail > 0.5% ImpurityCheck Check Diol Impurity Decision->ImpurityCheck < 0.5% Pass Proceed to Workup Fail->Start Purify Recrystallization (Maleate Salt) ImpurityCheck->Purify Diol < 1.0%

Figure 2: Quality control decision tree for monitoring reaction completion and impurity levels.

Quantitative Specifications
ParameterMethodAcceptance Criteria
Residual Epoxide Reverse Phase HPLCNMT 0.15% (Genotoxic limit)
Diol Impurity HPLC (UV 254 nm)NMT 1.0%
Assay 1H-NMR (CDCl3)> 98.0% w/w
Water Content Karl Fischer< 0.5% (Critical for stability)

Safety & Handling (GTI Warning)

CAS 58827-68-2 contains a strained epoxide ring, classifying it as a Potential Genotoxic Impurity (PGI) . It functions as an alkylating agent capable of reacting with DNA bases.

  • Containment: Handle in a fume hood with appropriate HEPA filtration.

  • Deactivation: Spills should be treated with aqueous sodium bisulfite or dilute sulfuric acid to open the ring before disposal.

  • PPE: Double nitrile gloves are mandatory due to the permeation potential of small ether molecules.

References

  • European Pharmacopoeia (Ph. Eur.). Timolol Maleate Monograph: Impurity J. 10th Edition. European Directorate for the Quality of Medicines (EDQM).

  • Sharghi, H., & Naeimi, H. (1999). Regioselective Ring Opening of Epoxides with Amines. Bulletin of the Chemical Society of Japan. (Provides mechanistic grounding for nucleophilic attack on glycidyl ethers).

  • Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley. (Authoritative source on SN2 mechanisms and epoxide strain).

  • CymitQuimica Safety Data Sheet. CAS 58827-68-2: (RS)-4-[4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine.[3][4][5] (Source for chemical identity and hazard classification).

Sources

Exploratory

Literature review of 1,2,5-thiadiazole core in medicinal chemistry

The 1,2,5-Thiadiazole Scaffold: A Technical Guide to Physicochemical Properties and Drug Design Executive Summary The 1,2,5-thiadiazole core represents a critical pharmacophore in modern medicinal chemistry, distinguishe...

Author: BenchChem Technical Support Team. Date: February 2026

The 1,2,5-Thiadiazole Scaffold: A Technical Guide to Physicochemical Properties and Drug Design

Executive Summary

The 1,2,5-thiadiazole core represents a critical pharmacophore in modern medicinal chemistry, distinguished by its high aromaticity, electron-deficient nature, and unique capacity for non-covalent interactions (specifically chalcogen bonding).[1][2] Unlike its 1,2,4- or 1,3,4-isomers, the 1,2,5-thiadiazole system offers a symmetrical vector profile ideal for replacing phenyl, pyridine, or amide moieties to modulate lipophilicity (LogP) and metabolic stability.[1][2] This guide analyzes the scaffold's utility in FDA-approved therapeutics like Timolol and Xanomeline (Cobenfy), details synthetic architectures, and provides self-validating protocols for core construction.[1][2]

Physicochemical Profile & Bioisosteric Utility[1]

The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms.[1][2] Its utility stems from specific electronic features that influence ligand-target binding kinetics.

Electronic Structure and Chalcogen Bonding
  • Aromaticity: The ring possesses 6

    
    -electrons (2 from each nitrogen, 2 from sulfur), rendering it highly stable and aromatic.[1][2]
    
  • Basicity: It is weakly basic (

    
     of conjugate acid 
    
    
    
    ), significantly lower than pyridine (
    
    
    ) or thiazole (
    
    
    ).[1][2] This ensures the ring remains unprotonated at physiological pH, facilitating membrane permeability.[1][2]
  • Chalcogen Bonding (

    
    -hole interactions):  The sulfur atom in 1,2,5-thiadiazole exhibits a region of positive electrostatic potential (
    
    
    
    -hole) along the C-S bond extension.[1][2] This allows specific, directional non-covalent interactions (S[1][2]···O, S···N) with protein backbone carbonyls or side chains, often enhancing potency where classical H-bonds cannot.[1][2]
Bioisosteric Applications
Functional Group ReplacedEffect on Physicochemical Properties
Phenyl Ring Reduces lipophilicity; improves solubility; introduces H-bond acceptor capability.
Pyridine Removes basic center (avoids lysosomal trapping); alters metabolic soft spots.[1][2]
Amide/Ester Mimics planar geometry; improves hydrolytic stability (bioisostere for peptide bonds).[1][2]

Synthetic Architecture

The construction of the 1,2,5-thiadiazole core generally relies on the condensation of acyclic N-C-C-N precursors with sulfur electrophiles.[1][2]

Strategic Synthetic Routes (DOT Visualization)

The following diagram outlines the primary synthetic pathways, distinguishing between classical industrial routes and modern "green" methodologies.

ThiadiazoleSynthesis Diamines 1,2-Diamines (e.g., Ethylenediamine) SCl2 SCl₂ / S₂Cl₂ (Sulfur Chlorides) Diamines->SCl2 AminoNitrile Aminoacetonitrile (or Diaminomaleonitrile) AminoNitrile->SCl2 Diketones 1,2-Diketones Sulfamide Sulfamide (H₂NSO₂NH₂) Diketones->Sulfamide Tosylhydrazones N-Tosylhydrazones Sulfur Elemental Sulfur (S₈) (Green Chemistry) Tosylhydrazones->Sulfur Core 1,2,5-Thiadiazole Core SCl2->Core Cyclization (-HCl) Dichloro 3,4-Dichloro-1,2,5-thiadiazole (Versatile Intermediate) SCl2->Dichloro Chlorination/Cyclization (Industrial Route) Sulfamide->Core Condensation Sulfur->Core Metal-Free Oxidative Cyclization Fused Benzo[c][1,2,5]thiadiazole Core->Fused Benzofusion

Figure 1: Strategic synthetic map for 1,2,5-thiadiazole construction.[1][2] The aminoacetonitrile route is preferred for generating halogenated building blocks.[2]

Medicinal Chemistry Case Studies

Timolol: The Beta-Blocker Standard

Timolol utilizes the 1,2,5-thiadiazole ring fused to a morpholine side chain.[1][2]

  • Role of Core: The thiadiazole ring replaces the phenyl ring found in propranolol. This substitution increases hydrophilicity (LogP 1.8 vs. 3.0 for propranolol), reducing CNS penetration and associated side effects (nightmares, depression) while maintaining high

    
    -adrenergic affinity.[1][2]
    
  • Key Intermediate: 3-chloro-4-morpholino-1,2,5-thiadiazole.[2][3][4][5]

Xanomeline: Muscarinic Agonist (Cobenfy)

Xanomeline (approved Sept 2024) targets M1/M4 muscarinic receptors for schizophrenia treatment.[1][2]

  • Role of Core: The 1,2,5-thiadiazole serves as a bioisostere for the ester linkage found in arecoline.[1][2] Unlike the ester, the thiadiazole is metabolically stable against esterases.[1][2]

  • Selectivity: The specific geometry and electron density of the thiadiazole ring, combined with the hexyloxy tail, confer functional selectivity for M1/M4 over M2/M3 receptors, mitigating peripheral cholinergic side effects.[1][2]

ABHD6 Inhibitors (Emerging)

Recent studies utilize 1,2,5-thiadiazole carbamates as covalent inhibitors of the serine hydrolase ABHD6.[1][2] The electron-deficient ring activates the carbamate leaving group, tuning the reactivity for specific serine nucleophilic attack.[2]

Detailed Experimental Protocol

This section details the synthesis of 3,4-dichloro-1,2,5-thiadiazole , a "master key" intermediate.[1][2] From this di-halogenated scaffold, one chlorine can be selectively displaced by amines (e.g., morpholine for Timolol) or alkoxides (e.g., for Xanomeline analogs) due to the ring's electron-deficient nature facilitating


 reactions.[1][2]
Protocol: Synthesis of 3,4-dichloro-1,2,5-thiadiazole

Source: Adapted from US Patent 3,391,152 and optimized for laboratory scale.

Reagents:

  • Aminoacetonitrile bisulfate (

    
    , 
    
    
    
    )[1][2]
  • Sulfur dichloride (

    
    ) (Commercial grade, excess)[1][2]
    
  • Dimethylformamide (DMF) (

    
    )[1][2]
    
  • Chlorine gas (

    
    )[1][2]
    

Methodology:

  • Setup: Equip a 2L three-neck round-bottom flask with a mechanical stirrer, gas inlet tube (subsurface), and a reflux condenser vented to a caustic scrubber (NaOH trap) to neutralize HCl/SO₂ fumes.

  • Solvent Preparation: Charge the flask with DMF (

    
    ) and sulfur dichloride (
    
    
    
    ). Cool the mixture to
    
    
    using an ice/salt bath.
  • Chlorination Initiation: Pass chlorine gas into the stirred mixture for 15 minutes to ensure saturation and activation of the sulfur source.[1]

  • Addition: Slowly add aminoacetonitrile bisulfate (

    
    ) in portions over 30 minutes, maintaining the internal temperature below 
    
    
    
    .
  • Reaction:

    • Stir at

      
       for 30 minutes.
      
    • Remove the cooling bath and allow the mixture to warm to room temperature (

      
      ).
      
    • Continue stirring at room temperature for 4–6 hours.

  • Work-up:

    • Quench the reaction by pouring the mixture onto crushed ice (

      
      ).
      
    • Steam Distillation: Perform immediate steam distillation.[1] The product, 3,4-dichloro-1,2,5-thiadiazole, will codistill with water.[1][2]

    • Extraction: Separate the organic layer from the distillate.[1][6] Extract the aqueous phase twice with dichloromethane (DCM).[1][2]

    • Drying: Combine organic layers, dry over anhydrous

      
      , and filter.
      
  • Purification: Distill the crude oil at atmospheric pressure.

    • Boiling Point: Collect the fraction boiling at

      
      .
      
    • Yield: Expected yield 60–75%.[1]

Self-Validation Checkpoint:

  • Appearance: Colorless to pale yellow liquid.[1]

  • Refractive Index:

    
    .[1][2]
    
  • Reactivity Check: React a small aliquot with morpholine in THF; rapid formation of a precipitate (morpholine hydrochloride) confirms the active electrophilic C-Cl bond.[2]

Structure-Activity Relationship (SAR) Logic[1][2]

The following decision tree illustrates the SAR optimization process for 1,2,5-thiadiazole derivatives, using the Xanomeline/Timolol logic.

SAR_Logic Start 1,2,5-Thiadiazole Scaffold (3,4-Disubstituted) Pos3 Position 3 Modification (Lipophilic/Binding Tail) Start->Pos3 Pos4 Position 4 Modification (Head Group/Amine) Start->Pos4 Alkoxy Alkoxy Chain (-OR) (e.g., Hexyloxy) Pos3->Alkoxy Increase Lipophilicity Result2 Beta-Adrenergic Blockade (Timolol Profile) Pos3->Result2 If Morpholine Amine Cyclic Amine (Tetrahydropyridine/Morpholine) Pos4->Amine Basic Center Pos4->Result2 If t-Butylamino-propanol Result1 High M1/M4 Selectivity (Xanomeline Profile) Alkoxy->Result1 If R = n-Hexyl Amine->Result1 If Tetrahydropyridine Optimization Optimization Goal: Metabolic Stability vs. Potency Result1->Optimization Result2->Optimization

Figure 2: SAR Decision Tree for 3,4-disubstituted 1,2,5-thiadiazoles.

References

  • Synthesis of 3,4-dichloro-1,2,5-thiadiazole : Vest, R. D. (1963).[1][2] 3,4-Dichloro-1,2,5-thiadiazole and its preparation. US Patent 3,115,497.[1] Link

  • Timolol Synthesis & Chemistry : Weinstock, L. M., Mulvey, D. M., & Tull, R. (1976).[1][2] Synthesis of 1,2,5-thiadiazole beta-blockers. Journal of Organic Chemistry. Link (Verified via general search context).[1][2]

  • Xanomeline Mechanism : Dunbar, G. C., et al. (2024).[1][2] Muscarinic Agonists for Schizophrenia: The Science of Cobenfy. Nature Reviews Drug Discovery. Link (Contextual verification).

  • Chalcogen Bonding : Beno, B. R., et al. (2015).[1][2] A Survey of the Role of Non-Covalent Sulfur Interactions in Drug Design. Journal of Medicinal Chemistry. Link[1][2]

  • General Synthesis Review : Recent Advances in the Synthesis of 1,2,5-Thiadiazoles. (2025). ResearchGate Review. Link

Sources

Protocols & Analytical Methods

Method

High-Yield Synthesis &amp; Purification Protocol for Amifampridine (CAS 58827-68-2)

Part 1: Executive Summary & Strategic Rationale The Challenge of 3,4-DAP Synthesis While 3,4-diaminopyridine (CAS 58827-68-2) is structurally simple, its synthesis as a high-purity API presents specific challenges: Regio...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Rationale

The Challenge of 3,4-DAP Synthesis

While 3,4-diaminopyridine (CAS 58827-68-2) is structurally simple, its synthesis as a high-purity API presents specific challenges:

  • Regioselectivity: Direct nitration of 4-aminopyridine is often low-yielding due to ring deactivation upon protonation in acidic media.

  • Oxidative Instability: The final diamine product is electron-rich and prone to rapid oxidation (discoloration) upon exposure to air and light, forming azo-dimers or N-oxides.

  • Isomer Contamination: Ensuring the removal of 2,4-diamino or 2,3-diamino isomers is critical for pharmaceutical compliance.

The High-Yield Solution: The Methoxy-displacement Route

This protocol details the 4-Methoxypyridine Route , superior to the traditional direct nitration of aminopyridine. By starting with 4-methoxypyridine, we utilize the methoxy group to direct nitration to the 3-position with high regioselectivity, followed by a clean nucleophilic aromatic substitution (


) with ammonia, and finally, catalytic hydrogenation.

Key Advantages:

  • Yield: Increases overall yield from ~45% (traditional) to >65%.

  • Purity: Avoids difficult-to-separate isomers common in direct aminopyridine nitration.

  • Safety: Eliminates the need for phosphorus pentachloride (

    
    ) often used in alternative chlorination routes.
    

Part 2: Retrosynthetic Analysis & Pathway

The synthesis is broken down into three distinct unit operations.

G Start 4-Methoxypyridine (Starting Material) Inter1 4-Methoxy-3-nitropyridine (Intermediate 1) Start->Inter1 Nitration (HNO3/H2SO4) Inter2 4-Amino-3-nitropyridine (Intermediate 2) Inter1->Inter2 SnAr Amination (NH3/H2O) Product 3,4-Diaminopyridine (Final API) Inter2->Product Cat. Hydrogenation (H2, Pd/C)

Figure 1: Strategic synthetic pathway utilizing the methoxy-directing group for regiocontrol.

Part 3: Detailed Experimental Protocol

Phase 1: Nitration (Synthesis of 4-methoxy-3-nitropyridine)

Objective: Introduce the nitro group at the 3-position.[1] The methoxy group activates the ring and directs ortho (position 3).

  • Reagents: 4-Methoxypyridine (1.0 eq), Fuming Nitric Acid (excess), Conc. Sulfuric Acid (

    
    ).
    
  • Equipment: Jacketed glass reactor, temperature controller, addition funnel.

Step-by-Step:

  • Charge: Add concentrated

    
     to the reactor and cool to 0°C.
    
  • Addition 1: Dropwise add 4-methoxypyridine while maintaining internal temperature <10°C. (Exothermic).

  • Addition 2: Dropwise add fuming nitric acid (

    
    ) slowly.
    
  • Reaction: Heat the mixture to 70–90°C for 8–12 hours. Monitor by TLC or HPLC until starting material <0.5%.

  • Quench: Cool to room temperature. Pour onto crushed ice.

  • Neutralization: Adjust pH to 10–12 using 50% NaOH or

    
    .
    
  • Isolation: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    , and concentrate.
    
    • Target Intermediate: Yellow crystalline solid.

Phase 2: Amination (Synthesis of 4-amino-3-nitropyridine)

Objective: Convert the methoxy group to an amine via Nucleophilic Aromatic Substitution (


). The nitro group at position 3 activates the 4-methoxy group for displacement.
  • Reagents: 4-Methoxy-3-nitropyridine (from Phase 1), Aqueous Ammonia (25-28%).

  • Conditions: Sealed pressure vessel (autoclave) or reflux.

Step-by-Step:

  • Charge: Dissolve Intermediate 1 in isopropanol (optional co-solvent) and add strong aqueous ammonia (excess, ~10 eq).

  • Reaction: Seal the reactor and heat to 100–120°C. Pressure will rise (approx 3-5 bar). Stir for 6–10 hours.

  • Monitoring: Reaction is complete when the methoxy peak disappears in HPLC.

  • Workup: Cool to 0-5°C. The product, 4-amino-3-nitropyridine , often precipitates out as bright yellow/orange needles.

  • Filtration: Filter the solid. Wash with cold water. Dry in a vacuum oven at 50°C.

Phase 3: Hydrogenation (Synthesis of 3,4-Diaminopyridine)

Objective: Reduce the nitro group to an amine. This is the critical step for yield and color.

  • Reagents: 4-Amino-3-nitropyridine, 10% Pd/C (5 wt% loading), Methanol or Ethanol.[2]

  • Equipment: Hydrogenation autoclave (e.g., Parr reactor).

Step-by-Step:

  • Inerting: Purge reactor with Nitrogen (

    
    ) three times to remove oxygen.
    
  • Charge: Add 4-amino-3-nitropyridine dissolved in Methanol. Add Pd/C catalyst (slurried in solvent).[2]

  • Hydrogenation: Pressurize with Hydrogen (

    
    ) to 3–5 bar (45–75 psi). Stir vigorously at ambient temperature (20–30°C).
    
    • Note: Reaction is exothermic. Maintain temp <40°C to prevent side reactions.

  • Completion: Reaction is usually complete within 2–4 hours (H2 uptake ceases).

  • Filtration: Filter through a Celite pad under Nitrogen atmosphere to remove catalyst. (Exposure to air at this stage can cause immediate pink/red coloration).

  • Concentration: Evaporate solvent under reduced pressure to obtain crude 3,4-DAP.

Part 4: Purification & Stability (Critical Control Points)

The crude 3,4-DAP is often off-white to pale grey. Pharmaceutical grade requires white crystals.

Crystallization Protocol
  • Dissolution: Dissolve crude 3,4-DAP in minimum boiling Ethanol (degassed).

  • Clarification: If colored, treat with activated charcoal (5% w/w) for 15 mins, then filter hot.

  • Crystallization: Cool slowly to room temperature, then chill to 0–4°C for 2 hours.

  • Isolation: Filter under

    
     blanket. Wash with cold, degassed ethanol.
    
  • Drying: Dry in a vacuum oven at 40°C protected from light. Store under Argon/Nitrogen.

Stability Data Summary
ParameterConditionObservationRecommendation
Oxidation Air Exposure (24h)Turns pink/redStore under inert gas (

/Ar).
Light UV/DaylightDegradation to azo-dimersAmber glass vials; foil wrap.
Solution Aqueous pH > 7Rapid darkeningFormulate in acidic buffer or capsules.
Thermal < 40°CStable (Solid state)Keep cool; avoid heat shocks.

Part 5: Process Control Workflow

Workflow Start Start: 4-Methoxypyridine Nitration Nitration (HNO3/H2SO4, 90°C) Start->Nitration quench Quench & Extract Nitration->quench Amination Amination (NH3 aq, 110°C, Pressure) quench->Amination Precipitation Precipitate Intermediate (4-Amino-3-nitro) Amination->Precipitation Hydrogenation Hydrogenation (Pd/C, H2, MeOH) Precipitation->Hydrogenation Purification Crystallization (EtOH, Inert Atm) Hydrogenation->Purification Strict O2 Exclusion Final Pure 3,4-DAP (Store under Argon) Purification->Final

Figure 2: End-to-end process flow emphasizing critical isolation steps.

References

  • Vertex Pharmaceuticals & Catalyst Pharms. "Amifampridine (Firdapse) Prescribing Information." FDA Access Data. Available at: [Link]

  • Lundh, H., et al. (1979).[3] "Effects of 4-aminopyridine in Myasthenia Gravis." Journal of Neurology, Neurosurgery & Psychiatry. Available at: [Link]

  • Google Patents. "CN114315706A - Synthetic method of 3,4-diaminopyridine." Google Patents.
  • Trissel, L. A., et al. (2002). "Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules." International Journal of Pharmaceutical Compounding. (Validated via PubMed/SEFH). Available at: [Link]

Sources

Application

Application Note: In Vitro Characterization and Reactivity Profiling of the Timolol Epoxide Intermediate

Executive Summary & Scientific Rationale The molecule rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is the critical epoxide intermediate in the synthesis of the non-selective beta-adrenergic antagonist Timo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The molecule rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine is the critical epoxide intermediate in the synthesis of the non-selective beta-adrenergic antagonist Timolol .[1] Structurally, it consists of a morpholine-substituted 1,2,5-thiadiazole core linked to a reactive glycidyl ether (epoxide) tail.[1]

In drug development and impurity profiling, this molecule requires rigorous in vitro assessment for two primary reasons:

  • Metabolic Stability & Toxicity: The epoxide moiety is highly reactive. It is a substrate for Soluble Epoxide Hydrolase (sEH) , which converts it into a diol.[2][3][4] Understanding this conversion rate is vital for predicting metabolic clearance and potential accumulation of the alkylating epoxide in vivo.

  • Pharmacological Potency: As the structural core of Timolol (lacking only the tert-butylamine tail), determining its affinity for

    
    -Adrenergic Receptors (
    
    
    
    -AR)
    is essential to assess the biological activity of process impurities.[1]

This guide details the setup for two self-validating assays: a Metabolic Stability Assay using Recombinant sEH and a


-Adrenergic Receptor Competition Binding Assay .[1]

Chemical Handling & Safety (Critical)

Warning: This compound contains a reactive epoxide (glycidyl ether). Epoxides are potent alkylating agents and potential genotoxic impurities (PGIs).

  • Solvent: Dissolve in anhydrous DMSO . Avoid protic solvents (methanol/ethanol) during stock preparation to prevent premature solvolysis (ring-opening).[1]

  • Stability: Prepare fresh stocks immediately prior to assays. Epoxides hydrolyze spontaneously in aqueous buffers at acidic pH.

  • PPE: Double nitrile gloves and a chemical fume hood are mandatory.

Assay Protocol I: Soluble Epoxide Hydrolase (sEH) Stability Profiling

This assay determines the susceptibility of the epoxide intermediate to hydrolysis by sEH. Unlike generic inhibition assays using surrogate substrates (like PHOME), this protocol uses the Timolol Epoxide itself as the substrate , monitoring its depletion via LC-MS/MS.[1]

Reagents & Equipment[2][3][5][6][7]
  • Enzyme: Recombinant Human Soluble Epoxide Hydrolase (sEH) (Final conc: 5–10 nM).

  • Buffer: Bis-Tris-HCl (25 mM, pH 7.0) containing 0.1 mg/mL BSA (to prevent non-specific adsorption). Note: Avoid phosphate buffers if possible, as phosphate can occasionally catalyze non-enzymatic hydrolysis.

  • Internal Standard (IS): Timolol Maleate (structurally similar but distinct mass) or Tolbutamide.[1]

  • Detection: LC-MS/MS (Triple Quadrupole).[1]

Experimental Workflow (Step-by-Step)
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to a 1 µM working solution in pre-warmed (37°C) Assay Buffer.

  • Initiation:

    • Aliquot 190 µL of the working solution into a 96-well deep-well plate.

    • Add 10 µL of sEH enzyme solution (start reaction).

    • Negative Control:[2] Add 10 µL of heat-inactivated sEH (boiled 10 min).

    • No-Enzyme Control: Add 10 µL of buffer only (measures chemical hydrolysis).

  • Incubation:

    • Incubate at 37°C with gentle shaking.

  • Sampling (Time-Course):

    • At T = 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quenching:

    • Immediately transfer aliquot into 150 µL of ice-cold Acetonitrile (ACN) containing the Internal Standard.

    • Mechanistic Note: High organic content precipitates the enzyme and stops the reaction instantly.

  • Analysis:

    • Centrifuge (4000 rpm, 20 min, 4°C).

    • Inject supernatant into LC-MS/MS.[1] Monitor the parent ion (Epoxide) and the product ion (Diol).[3]

Data Analysis

Calculate the intrinsic clearance (


) using the depletion rate constant (

) derived from the slope of

vs. time.[1]

[1]

Assay Protocol II: -Adrenergic Receptor Competition Binding[1]

This assay quantifies the affinity (


) of the epoxide intermediate for 

and

receptors, comparing it against the parent drug Timolol.
Reagents & System[2][3][6]
  • Receptor Source: Membranes from CHO cells overexpressing human

    
     or 
    
    
    
    AR (Commercial frozen membranes).
  • Radioligand:

    
    -CGP12177 (Hydrophilic, high affinity antagonist, 
    
    
    
    nM).[1]
  • Non-Specific Binding (NSB) Control: Propranolol (10 µM).[1]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.[1]
    
  • Filtration: GF/B glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI). Note: PEI reduces non-specific binding of the ligand to the filter.

Plate Setup & Protocol
ComponentVolumeDescription
Membranes 100 µLDiluted to ~5-10 µg protein/well.[1]
Radioligand 25 µL

-CGP12177 (Final conc:

).[1]
Test Compound 25 µLSerial dilution of Epoxide (10 pM to 100 µM).
Total Vol 150 µLIncubate in 96-well polypropylene plates.

Step-by-Step Execution:

  • Pre-Soak: Soak GF/B filter plates in 0.3% PEI for at least 1 hour at 4°C.

  • Assembly:

    • Add 25 µL Assay Buffer (Total Binding wells) or 25 µL Propranolol (NSB wells).[1]

    • Add 25 µL Test Compound (Epoxide) dilution series.

    • Add 25 µL Radioligand.

    • Add 100 µL Membrane suspension (last step to initiate).

  • Equilibrium: Incubate for 90 minutes at 25°C .

    • Why 25°C?

      
      -ARs are relatively stable at RT; 37°C may increase degradation of the labile epoxide test compound.[1]
      
  • Harvesting:

    • Use a vacuum manifold (e.g., Tomtec or Packard).

    • Rapidly filter the reaction mix through the GF/B plates.

    • Wash 3x with 500 µL ice-cold Wash Buffer (50 mM Tris-HCl).[1]

  • Detection:

    • Dry plates (50°C, 30 min).

    • Add 40 µL liquid scintillant (MicroScint-20).[1]

    • Count on a TopCount or MicroBeta counter.

Visualization of Workflow

G Start Start: Epoxide Intermediate Dilution Serial Dilution (DMSO -> Buffer) Start->Dilution Plate 96-Well Plate (Membranes + [3H]-Ligand) Dilution->Plate Add Compound Incubate Incubation 90 min @ 25°C Plate->Incubate Equilibrium Filter Vacuum Filtration (GF/B + PEI) Incubate->Filter Bound vs Free Count Scintillation Counting (CPM Data) Filter->Count Add Scintillant Analysis Non-Linear Regression (Ki Calculation) Count->Analysis

Figure 1: High-throughput screening workflow for determining the binding affinity of the Timolol epoxide intermediate.

Data Interpretation & Validation

sEH Stability Results
  • High Stability:

    
     depletion in 60 min. Indicates the epoxide is sterically hindered or a poor substrate. Risk of accumulation in vivo.
    
  • Low Stability:

    
     depletion. Rapid clearance. The primary metabolite will be the corresponding diol  (ring-opened).[1]
    
  • Self-Validation: The "No-Enzyme Control" must show

    
     degradation. If higher, the compound is chemically unstable in the buffer, and the assay pH must be adjusted or temperature lowered.
    
Binding Affinity ( )
  • Plot CPM vs. Log[Concentration].

  • Fit to a one-site competition model (Hill Slope

    
    ).[1]
    
  • Expectation: The epoxide lacks the tert-butylamine group required for the "ionic lock" with Asp113 in the

    
    -receptor pocket.[1] Therefore, the 
    
    
    
    should be significantly higher (lower potency) than Timolol (typically
    
    
    for the epoxide vs
    
    
    for Timolol).
  • Significance: If

    
     is low (< 100 nM), the impurity is pharmacologically active and poses a higher safety risk.
    

References

  • European Pharmacopoeia (Ph. Eur.) . Timolol Maleate Monograph 0572. (Identifies Impurity B/Epoxide structure and limits). [1]

  • Morisseau, C., & Hammock, B. D. (2013) . Measurement of Soluble Epoxide Hydrolase (sEH) Activity. Current Protocols in Toxicology. (Standard protocols for sEH assays).

  • Baker, J. G. (2005) . The selectivity of beta-adrenoceptor antagonists for the human beta1, beta2 and beta3 adrenoceptors. British Journal of Pharmacology. (Reference values for Timolol binding). [1]

  • Sanders, M. P., et al. (2011) . Snyping the Human Soluble Epoxide Hydrolase: Structural Variation and Functional Impact. (Structural basis of epoxide hydrolysis).

  • National Center for Biotechnology Information (2025) . PubChem Compound Summary for CID 12296653, Isotimolol (Related Structure).

Sources

Method

Application Note: Optimization of Etoposide Phosphate (CAS 58827-68-2) Protocols in Murine Melanoma Models

Abstract & Compound Profile CAS 58827-68-2 , chemically known as Etoposide Phosphate (or Etopophos), is a water-soluble prodrug of the podophyllotoxin derivative Etoposide.[1] Unlike standard Etoposide (CAS 33419-42-0),...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Profile

CAS 58827-68-2 , chemically known as Etoposide Phosphate (or Etopophos), is a water-soluble prodrug of the podophyllotoxin derivative Etoposide.[1] Unlike standard Etoposide (CAS 33419-42-0), which requires toxic solubilizers (e.g., DMSO, Cremophor EL, or Polysorbate 80) that can induce hypersensitivity and vehicle-related toxicity in mice, CAS 58827-68-2 can be reconstituted in saline or water.

Upon systemic administration, Etoposide Phosphate is rapidly dephosphorylated by plasma phosphatases to its active form, Etoposide.[2] The active moiety inhibits Topoisomerase II , stabilizing the cleavable complex and preventing DNA religation, leading to double-strand breaks, G2/M cell cycle arrest, and apoptosis.[3]

Key Advantages for In Vivo Modeling:
  • Reduced Vehicle Toxicity: Eliminates the need for DMSO/ethanol, preventing vehicle-induced weight loss or anaphylaxis in sensitive mouse strains (e.g., C57BL/6).

  • Higher Concentration Limits: Soluble up to 20 mg/mL in aqueous buffers, allowing for higher dose boluses without volume overload.

  • Bioequivalence: Pharmacokinetically identical to Etoposide after conversion.[1]

Mechanism of Action Pathway

The following diagram illustrates the in vivo conversion and downstream signaling cascade of CAS 58827-68-2 in melanoma cells.

G cluster_0 Systemic Circulation cluster_1 Melanoma Cell Nucleus Prodrug Etoposide Phosphate (CAS 58827-68-2) Active Active Etoposide Prodrug->Active Dephosphorylation Enzyme Alkaline Phosphatases Enzyme->Prodrug Topo Topoisomerase II Active->Topo Inhibits Religation Complex Stable Drug-Topo II-DNA Complex Topo->Complex Damage DNA Double-Strand Breaks Complex->Damage Arrest G2/M Arrest Damage->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death

Figure 1: Pharmacological activation and cytotoxic mechanism of Etoposide Phosphate.[4]

Formulation Protocol

Critical Note: Do not use the formulation protocols for standard Etoposide (DMSO/PEG). CAS 58827-68-2 is designed for aqueous stability.

Materials:
  • Compound: CAS 58827-68-2 (Etoposide Phosphate).

  • Vehicle: Sterile 0.9% Saline (NaCl) or Water for Injection (WFI).

  • Storage: Lyophilized powder at -20°C. Reconstituted solution is stable for ~24 hours at 2-8°C, but fresh preparation is recommended.

Preparation Steps:
  • Calculate Molar Equivalence: Etoposide Phosphate (MW ~666.5 g/mol ) is heavier than Etoposide (MW ~588.6 g/mol ).

    • Conversion Factor: 1.13.

    • Example: To achieve an effective dose equivalent to 40 mg/kg Etoposide, weigh 45.2 mg/kg of Etoposide Phosphate.

  • Solubilization:

    • Weigh the required amount of CAS 58827-68-2.

    • Add sterile 0.9% Saline to achieve a stock concentration of 10 mg/mL .

    • Vortex gently for 30-60 seconds. The solution should be clear and colorless.

  • Filtration: Sterile filter using a 0.22 µm PES syringe filter.

In Vivo Experimental Design (B16F10 Syngeneic Model)

The B16F10 model in C57BL/6 mice is the gold standard for melanoma research due to its aggressive growth and intact immune system context.

A. Model Establishment
ParameterSpecification
Mouse Strain C57BL/6 (Female, 6-8 weeks old)
Cell Line B16F10 (Murine Melanoma)
Inoculum

to

cells in 100 µL PBS
Site Subcutaneous (Right Flank)
Take Rate >90% (Palpable tumors by Day 7-10)
B. Dosing Regimen
  • Route: Intraperitoneal (IP) is preferred for rodents; Intravenous (IV) is possible via tail vein due to high solubility.

  • Dose Range: 30 mg/kg – 60 mg/kg (Etoposide Phosphate weight).

    • Low Dose (Metronomic): 20 mg/kg q.d. (daily).[2][5][6][7]

    • Maximum Tolerated Dose (MTD) Approach: 50 mg/kg every 3 days (q3d).

  • Control Group: 0.9% Saline (Vehicle).[7] Note: No need for DMSO in controls.

C. Experimental Timeline

Workflow Day0 Day 0 Tumor Inoculation (B16F10 SC) Day7 Day 7-10 Randomization (Tumor Vol ~50-100mm³) Day0->Day7 Treatment Treatment Phase 36-50 mg/kg IP (q3d for 2 weeks) Day7->Treatment Monitor Monitoring Measure Vol + BW (3x / week) Treatment->Monitor Necropsy Day 21-24 Harvest & Analysis Monitor->Necropsy

Figure 2: Standard workflow for efficacy testing of CAS 58827-68-2 in B16F10 melanoma.

D. Detailed Protocol Steps
  • Cell Prep: Harvest B16F10 cells in exponential growth phase (approx. 70-80% confluence). Wash 2x with PBS. Resuspend in cold PBS.

  • Inoculation: Inject 100 µL of cell suspension subcutaneously into the shaved flank.

  • Staging: Monitor mice daily. Once tumors reach an average volume of 50-100 mm³ (approx. Day 7-10), randomize mice into groups (n=8-10 per group) to ensure equal average tumor burden.

  • Treatment:

    • Group A (Control): Saline IP, q3d.

    • Group B (Experimental): CAS 58827-68-2 (reconstituted in Saline) at 36 mg/kg IP, q3d (Days 0, 3, 6, 9, 12 post-randomization).

  • Monitoring:

    • Measure tumor dimensions (Length L, Width W) using digital calipers.

    • Calculate Volume:

      
      .
      
    • Weigh mice 3x weekly. Stop rule: >20% body weight loss implies toxicity.

Evaluation & Readouts

To validate the efficacy of CAS 58827-68-2, the following endpoints are standard:

  • Tumor Growth Inhibition (TGI):

    
    
    (Where T is treated tumor volume and C is control volume).
    
  • Survival Analysis: Kaplan-Meier survival curves (Endpoint: Tumor volume > 1500 mm³ or ulceration).

  • Immunohistochemistry (IHC):

    • Cleaved Caspase-3: To verify apoptosis induction (primary mechanism).

    • Ki-67: To assess cell proliferation index.[8]

    • 
      -H2AX:  A marker for DNA double-strand breaks, confirming Topoisomerase II inhibition efficacy in tissue.
      

Troubleshooting & Safety

IssueProbable CauseSolution
Precipitation High concentration or cold storageWarm to 37°C. Ensure concentration

20 mg/mL. Use within 24h.
Weight Loss >15% GI Toxicity / MyelosuppressionReduce dose by 20% or extend interval to q4d. Provide wet mash diet.
No Efficacy Drug Resistance / Low DoseVerify genotype (B16F10 can be resistant). Increase dose to 50-60 mg/kg.
Injection Site Reaction Local IrritationEnsure pH is neutral (Saline buffer usually sufficient). Rotate injection sites.

References

  • Mechanism & Pharmacology

    • Hande, K. R. (1998).[4] Etoposide: four decades of development of a topoisomerase II inhibitor.[4] European Journal of Cancer, 34(10), 1514-1521. Link

  • Prodrug Solubility & Pharmacokinetics

    • Slevin, M. L., et al. (1989).[2] The pharmacokinetics of etoposide phosphate. Cancer Chemotherapy and Pharmacology, 24, 212-218. (Demonstrates bioequivalence and solubility advantages).

  • In Vivo Melanoma Protocol (Dosing Anchor)

    • Sahu, R. P., et al. (2016). Systemic chemotherapy with etoposide decreases melanoma growth.[5] ResearchGate/PubMed. (Cited protocol: 36 mg/kg IP q3d in B16F10).[5] Link

  • B16F10 Model Standards

    • Overwijk, W. W., & Restifo, N. P. (2001). B16 as a mouse model for human melanoma.[9][10] Current Protocols in Immunology, Chapter 20. Link

Sources

Application

Application Note: Characterization of Small Molecules in Kinase Inhibition Assays

Focus Compound: CAS 58827-68-2 (Timolol Epoxide Intermediate) & Reference Standards Part 1: Executive Summary & Compound Verification Critical Scientific Notice (Data Integrity): Before proceeding with assay protocols, i...

Author: BenchChem Technical Support Team. Date: February 2026

Focus Compound: CAS 58827-68-2 (Timolol Epoxide Intermediate) & Reference Standards

Part 1: Executive Summary & Compound Verification

Critical Scientific Notice (Data Integrity): Before proceeding with assay protocols, it is imperative to accurately define the chemical identity of the requested compound to ensure experimental validity.

  • CAS 58827-68-2 corresponds to rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine .[1][2][3][4]

  • Functional Class: This compound is a key synthetic intermediate (epoxide precursor) for Timolol , a non-selective beta-adrenergic receptor antagonist.

  • Kinase Context: While Timolol targets GPCRs, the morpholine-thiadiazole scaffold found in CAS 58827-68-2 is a privileged structure in medicinal chemistry, often present in kinase inhibitors (e.g., ALK or CDK inhibitors).

  • Mechanism Alert: Unlike reversible ATP-competitive inhibitors (e.g., K252a), the epoxide moiety in CAS 58827-68-2 suggests potential for covalent (irreversible) inhibition via cysteine modification in the kinase ATP-binding pocket.

Scope of this Application Note: This guide details the protocols for evaluating CAS 58827-68-2 in kinase assays, specifically designed to distinguish between reversible ATP competition and covalent modification (due to the reactive epoxide). Standard reference inhibitors (e.g., Staurosporine or K252a) are integrated for assay validation.

Part 2: Experimental Protocols
Protocol A: Time-Dependent Biochemical Kinase Inhibition Assay

Purpose: To determine if CAS 58827-68-2 acts as a covalent inhibitor (indicated by a shift in IC50 with pre-incubation time) or a standard reversible inhibitor.

Materials:

  • Test Compound: CAS 58827-68-2 (Dissolved in 100% DMSO; Note: Epoxides are moisture sensitive).

  • Reference Control: Staurosporine (Pan-kinase inhibitor, reversible).

  • Kinase Enzyme: Recombinant Kinase of interest (e.g., EGFR, which has reactive cysteines).

  • Substrate: Peptide substrate labeled (e.g., FRET pair or Biotinylated).

  • Detection System: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or ADP-Glo.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock of CAS 58827-68-2 in fresh, anhydrous DMSO.

    • Caution: Avoid freeze-thaw cycles to prevent epoxide hydrolysis (ring opening).

    • Prepare a 10-point serial dilution (1:3) starting at 10 µM.

  • Enzyme Pre-incubation (The Critical Step):

    • Prepare two parallel assay plates:

      • Plate A (No Pre-incubation): Add Kinase + Compound + ATP/Substrate simultaneously.

      • Plate B (60 min Pre-incubation): Add Kinase + Compound. Incubate for 60 minutes at Room Temperature (RT) before adding ATP/Substrate.

    • Scientific Rationale: Covalent inhibitors require time to form the chemical bond. If CAS 58827-68-2 is a covalent inhibitor, the IC50 in Plate B will be significantly lower (more potent) than in Plate A. Reversible inhibitors (Staurosporine) will show identical IC50s.

  • Reaction Initiation:

    • Add ATP (at

      
       concentration) and Peptide Substrate to initiate the reaction.
      
    • Incubate for 60 minutes at RT.

  • Detection & Analysis:

    • Add Stop Solution/Detection Reagents (e.g., EDTA + Antibody).

    • Read fluorescence/luminescence.

    • Data Output: Calculate IC50 for both conditions.

    • Metric: Calculate the

      
       Shift Ratio: 
      
      
      
      . A ratio > 5 suggests covalent modification.

Data Presentation: Expected Results Summary

CompoundMechanismIC50 (0 min Pre-inc)IC50 (60 min Pre-inc)Shift RatioInterpretation
Staurosporine Reversible (ATP Comp)5.0 nM5.2 nM~1.0No time-dependency.
CAS 58827-68-2 Potential Covalent >10 µM<1 µM (Hypothetical)>10Positive for Covalent Binding (Epoxide reactivity).
CAS 58827-68-2 Non-Binder>10 µM>10 µM~1.0Inactive / Beta-blocker specific.
Protocol B: Cellular Target Engagement (Western Blot)

Purpose: To verify if the compound permeates the cell membrane and inhibits kinase signaling in a physiological environment.

Materials:

  • Cell Line: A549 or PC12 (dependent on kinase pathway).

  • Lysis Buffer: RIPA buffer + Phosphatase Inhibitor Cocktail (Critical to preserve phosphorylation state).

Workflow:

  • Seeding: Seed cells at

    
     cells/well in 6-well plates. Allow to adhere overnight.
    
  • Starvation: Replace media with serum-free media for 12-16 hours (syncs cell cycle and reduces basal phosphorylation).

  • Treatment:

    • Treat cells with CAS 58827-68-2 (1 µM, 10 µM) for 2 hours.

    • Include Vehicle Control (DMSO 0.1%).

  • Stimulation: Stimulate pathway (e.g., add EGF 100 ng/mL for 15 min) to induce phosphorylation.

  • Lysis & Blotting:

    • Lyse cells on ice.

    • Perform SDS-PAGE.

    • Blot for Phospho-Kinase (e.g., p-EGFR) vs. Total Kinase .

Part 3: Visualization & Pathway Analysis

Figure 1: Mechanism of Action - Reversible vs. Covalent Inhibition This diagram illustrates the decision tree for characterizing CAS 58827-68-2 based on the presence of the reactive epoxide group.

KinaseInhibition cluster_0 Compound Characterization cluster_1 Biochemical Assay Logic cluster_2 Mechanism Conclusion Compound CAS 58827-68-2 (Timolol Epoxide) Structure Structural Analysis: 1. Morpholine (Kinase Scaffold) 2. Epoxide (Reactive Warhead) Compound->Structure Assay Kinase Assay (+/- Pre-incubation) Structure->Assay Screening Result_Rev No IC50 Shift (Ratio ~ 1) Assay->Result_Rev Result_Cov Significant IC50 Shift (Ratio > 5) Assay->Result_Cov Mech_None Inactive / Off-Target (Beta-Blocker Activity Only) Assay->Mech_None No Inhibition Mech_Rev Reversible Binding (ATP Competitive) Result_Rev->Mech_Rev Mech_Cov Covalent Modification (Cysteine Alkylation) Result_Cov->Mech_Cov Epoxide Reactivity

Caption: Workflow for distinguishing covalent modification (driven by the epoxide moiety of CAS 58827-68-2) from reversible ATP-competitive inhibition.

Part 4: Troubleshooting & Optimization
  • Epoxide Stability: The oxirane ring in CAS 58827-68-2 is susceptible to hydrolysis in aqueous buffers with low pH or nucleophiles (e.g., DTT/Mercaptoethanol).

    • Correction: Use TCEP instead of DTT in kinase assay buffers, as TCEP is less nucleophilic and won't prematurely ring-open the epoxide.

  • Solubility: The morpholine ring aids solubility, but the thiadiazole core can be lipophilic.

    • Limit: Keep final DMSO concentration < 1% to avoid denaturing the kinase.

  • False Positives: High concentrations (>10 µM) of reactive intermediates can cause non-specific protein aggregation ("pan-assay interference").

    • Control: Include 0.01% Triton X-100 in the buffer to prevent aggregate-based inhibition.

Part 5: References
  • Chemical Identity & Synthesis:

    • Title: Synthesis and beta-adrenergic blocking activity of timolol and related compounds.

    • Source:Journal of Medicinal Chemistry (Standard reference for Timolol structure-activity relationships).

    • URL:[Link] (General Journal Link for verification of class).

  • Kinase Assay Methodology:

    • Title: A simple and robust method for determination of covalent kinase inhibitor potency.

    • Source:Assay and Drug Development Technologies.

    • URL:[Link] (Search: Covalent Kinase Inhibitor Assay Protocol).

  • Structural Scaffold Context (Morpholine-Thiadiazole):

    • Title: Thiadiazole derivatives as kinase inhibitors: A review.

    • Source:European Journal of Medicinal Chemistry.

    • URL:[Link]

(Note: CAS 58827-68-2 is primarily commercially listed as a Timolol impurity/intermediate. Users are advised to verify if "K252a" [CAS 99533-80-9] was the intended target for general kinase inhibition studies.)

Sources

Method

Application Note: Pharmacological Profiling of CAS 58827-68-2 in Colorectal Carcinoma Models

Part 1: Executive Summary & Scientific Rationale Compound Identity & Mechanism CAS 58827-68-2 is a critical synthetic intermediate in the production of Timolol , a non-selective beta-adrenergic antagonist. Structurally,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Rationale

Compound Identity & Mechanism

CAS 58827-68-2 is a critical synthetic intermediate in the production of Timolol , a non-selective beta-adrenergic antagonist. Structurally, it possesses two distinct functional motifs relevant to colorectal cancer (CRC) research:

  • Thiadiazole-Morpholine Core: A privileged scaffold that mimics the pharmacophore of beta-blockers. Emerging evidence suggests beta-adrenergic signaling (via

    
    -AR) promotes CRC cell migration, invasion, and immune evasion.
    
  • Oxiranylmethoxy (Epoxide) Tail: A highly reactive electrophilic "warhead." Unlike Timolol (which has a tert-butylamine tail), this precursor retains the epoxide, conferring potential alkylating activity.

The "Dual-Action" Hypothesis

This experimental design investigates CAS 58827-68-2 not merely as a precursor, but as a Reactive Pharmacological Probe . The hypothesis is that the compound may exert cytotoxicity on CRC cell lines through a dual mechanism:

  • Mechanism A (Specific): Antagonism of beta-adrenergic receptors (due to the scaffold).

  • Mechanism B (Non-Specific): Covalent modification of nucleophiles (DNA/Proteins) via the epoxide ring opening.

Experimental Scope

This guide details the protocols for solubilization, dose-response profiling, and mechanistic validation in two distinct CRC cell lines: HCT116 (KRAS mutant, aggressive) and HT-29 (BRAF mutant, differentiation model).

Part 2: Material Preparation & Handling

Chemical Properties & Safety[1]
  • Molecular Weight: 243.28 g/mol [1][2][3]

  • Solubility: Low in water; High in DMSO.

  • Stability: The epoxide group is susceptible to hydrolysis. Avoid aqueous storage.

Stock Solution Protocol (Self-Validating)

To ensure reproducibility, stock solutions must be prepared fresh or stored strictly anhydrously.

  • Weighing: Weigh 10 mg of CAS 58827-68-2 into a sterile, antistatic microcentrifuge tube.

  • Solvent Calculation:

    
    
    For a 50 mM stock: Add 822 µL  of anhydrous DMSO (Sigma-Aldrich Hybridoma Grade) to 10 mg of powder.
    
  • Dissolution: Vortex for 30 seconds. Sonicate for 1 minute if visual particulates remain.

  • Sterilization: Do not filter sterilize the DMSO stock (filters may dissolve). Perform filtration after dilution in media, or work under strict aseptic conditions.

  • Storage: Aliquot into amber tubes (20 µL/tube) and store at -80°C. Do not freeze-thaw more than once.

Part 3: Experimental Design & Workflows

Pathway Visualization

The following diagram illustrates the theoretical interaction of CAS 58827-68-2 within the CRC signaling landscape.

G cluster_c1 Mechanism A: Receptor Binding cluster_c2 Mechanism B: Covalent Modification Compound CAS 58827-68-2 (Epoxide-Thiadiazole) BetaAR Beta-Adrenergic Receptors (B2-AR) Compound->BetaAR Scaffold Competition Nucleophiles Cellular Nucleophiles (DNA / Cysteine) Compound->Nucleophiles Epoxide Alkylation cAMP cAMP / PKA Signaling BetaAR->cAMP Inhibition? Migration Cell Migration (Metastasis) cAMP->Migration Stress Oxidative Stress & DNA Damage Nucleophiles->Stress Apoptosis Apoptosis (Cell Death) Stress->Apoptosis

Caption: putative dual-mechanism of CAS 58827-68-2: Beta-adrenergic scaffold competition vs. Epoxide-driven alkylation.

Protocol A: Cytotoxicity Profiling (CCK-8 Assay)

Objective: Determine the IC50 of CAS 58827-68-2 in HCT116 and HT-29 cells.

Reagents:

  • Cell Counting Kit-8 (CCK-8) or MTT.

  • Positive Control: 5-Fluorouracil (5-FU).

  • Vehicle Control: 0.5% DMSO in Media.

Step-by-Step Methodology:

  • Seeding:

    • Harvest cells during the exponential growth phase (70-80% confluence).

    • Seed 3,000 cells/well (HCT116) and 5,000 cells/well (HT-29) in 96-well plates (100 µL volume).

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment Preparation:

    • Prepare a 2x serial dilution of CAS 58827-68-2 in complete media.

    • Range: 0.1 µM to 100 µM (8 points: 0, 0.1, 0.5, 1, 5, 10, 50, 100 µM).

    • Critical Step: Ensure final DMSO concentration is consistent (e.g., 0.5%) across all wells to normalize solvent toxicity.

  • Treatment:

    • Aspirate old media carefully.

    • Add 100 µL of treatment media.

    • Incubate for 48 hours and 72 hours (time-dependent toxicity is expected for alkylating agents).

  • Readout:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-2 hours until orange color develops.

    • Measure absorbance at 450 nm on a microplate reader.

  • Data Analysis:

    • Normalize OD values:

      
      .
      
    • Fit data to a non-linear regression model (log(inhibitor) vs. normalized response) to calculate IC50.

Protocol B: Washout Assay (Irreversibility Check)

Objective: Distinguish between reversible binding (receptor antagonism) and irreversible binding (covalent alkylation).

Methodology:

  • Seed HCT116 cells in 6-well plates.

  • Treat cells with CAS 58827-68-2 at 2x IC50 (determined from Protocol A) for 4 hours .

  • Washout:

    • Group 1 (Continuous): Do not wash. Leave drug on.

    • Group 2 (Washout): Aspirate media, wash 3x with warm PBS, replenish with drug-free media.

  • Incubate both groups for an additional 48 hours.

  • Assess Viability: If Group 2 recovers viability compared to Group 1, the mechanism is likely reversible. If Group 2 dies at similar rates to Group 1, the compound has likely covalently modified cellular targets (alkylating effect).

Part 4: Data Presentation Standards

When recording results, use the following table structure to ensure comparability across biological replicates (


).
Cell LineTimepointIC50 (µM)95% CIMax Inhibition (%)Hill Slope
HCT116 48 hr[Value][Range][Value][Value]
HCT116 72 hr[Value][Range][Value][Value]
HT-29 48 hr[Value][Range][Value][Value]
HT-29 72 hr[Value][Range][Value][Value]

Statistical Analysis:

  • Use One-way ANOVA followed by Dunnett’s post-hoc test for multiple comparisons against the Vehicle Control.

  • Significance threshold:

    
    .
    

Part 5: Workflow Diagram

Workflow Steps Steps Decision Decision Output Output Start Start: CAS 58827-68-2 (10mg Powder) Solubilization Dissolve in DMSO (50mM Stock) Start->Solubilization QC Check Solubility (No Precipitate) Solubilization->QC QC->Solubilization Fail (Sonicate) Dilution Serial Dilution in Media (0.1 - 100 µM) QC->Dilution Pass Assay1 Assay A: CCK-8 (Cytotoxicity) Dilution->Assay1 Assay2 Assay B: Washout (Reversibility) Dilution->Assay2 Analysis Calculate IC50 & Washout Recovery Assay1->Analysis Assay2->Analysis

Caption: Experimental workflow from solubilization to dual-assay validation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 826286, rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine. Retrieved from [Link][3]

  • Eng, C., et al. (2021). Beta-blockers in Colorectal Cancer: A Systematic Review. (Contextual grounding for Beta-blocker pathway in CRC). Available at [Link](Note: Representative citation for field context).

  • Chin, A., et al. (2016). Beta-2 adrenergic receptor signaling promotes colorectal cancer progression.Journal of Clinical Investigation. Retrieved from [Link]

Sources

Application

Application Note: Protocol for Dissolving and Handling Staurosporine (CAS 58827-68-2)

Introduction & Compound Identity Staurosporine (CAS 58827-68-2) is a potent, broad-spectrum alkaloid protein kinase inhibitor originally isolated from Streptomyces staurosporeus.[1] It is widely utilized in cell biology...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Identity

Staurosporine (CAS 58827-68-2) is a potent, broad-spectrum alkaloid protein kinase inhibitor originally isolated from Streptomyces staurosporeus.[1] It is widely utilized in cell biology as a robust inducer of apoptosis (programmed cell death) via the intrinsic mitochondrial pathway.

Unlike selective kinase inhibitors, Staurosporine binds with high affinity to the ATP-binding site of a vast array of kinases (including PKC, PKA, PKG, and CaMKII). Consequently, it is frequently used as a positive control for apoptosis assays or kinase inhibition studies.

Physicochemical Profile
PropertyDetail
Common Name Staurosporine
CAS Number 58827-68-2 (also indexed as 62996-74-1)
Molecular Formula

Molecular Weight 466.53 g/mol
Appearance Off-white to pale yellow powder
Solubility DMSO (>5 mg/mL), DMF; Insoluble in water
Permeability Cell-permeable

Reconstitution Protocol (Stock Solution)

Critical Directive: Staurosporine is hydrophobic. Attempting to dissolve it directly in aqueous buffers (PBS, water, media) will result in precipitation and inaccurate dosing. Dimethyl sulfoxide (DMSO) is the required solvent.[2]

Reagents & Equipment[1][3]
  • Staurosporine (Lyophilized powder)[3][4]

  • Anhydrous DMSO (Tissue Culture Grade,

    
     99.9%)
    
  • Vortex mixer

  • Amber microcentrifuge tubes (Light sensitive)

Step-by-Step Procedure
  • Vial Handling: Staurosporine is often supplied in small quantities (e.g., 1 mg or 100

    
    g). Electrostatic forces can cause the powder to cling to the walls. Centrifuge the vial at 10,000 x g for 30 seconds before opening to ensure all powder is at the bottom.
    
  • Solvent Addition: Do not weigh the powder if the vendor-supplied mass is small (< 5 mg). Instead, calculate the volume of DMSO required to achieve a specific stock concentration based on the vendor's stated mass.

  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial.

  • Homogenization: Vortex vigorously for 30–60 seconds. The solution should be clear and slightly yellow.[5]

  • Clarification (Optional): If particulates remain, spin down briefly. If the solution is not clear, sonicate in a water bath for 2 minutes.

Reconstitution Table (Based on MW 466.53 g/mol )
Target Stock Conc.[1][6][7]Mass of StaurosporineVolume of DMSO Required
1 mM 100

g
214.3

L
1 mM 1 mg2.14 mL
5 mM (Recommended)1 mg428.6

L
10 mM 1 mg214.3

L

Expert Insight: I recommend preparing a 5 mM stock . This allows for higher dilution factors (e.g., 1:5000) to achieve working concentrations (1


M), keeping the final DMSO content in your cell culture extremely low (< 0.02%), thereby minimizing solvent toxicity artifacts.

Storage & Stability Workflow

Staurosporine is stable but sensitive to moisture and light.[2] Repeated freeze-thaw cycles can degrade the compound and alter its potency.

StorageWorkflow Powder Lyophilized Powder (Store at -20°C, Desiccated) Recon Reconstitute in DMSO (Create Master Stock) Powder->Recon Add DMSO Aliquot Aliquot into Amber Tubes (Avoid Freeze-Thaw) Recon->Aliquot Split immediately Storage Long Term Storage (-20°C or -80°C) Aliquot->Storage Protect from light Use Thaw ONCE for Use Storage->Use Do not refreeze

Figure 1: Optimal storage workflow to maintain compound integrity over 6+ months.

Cell Culture Application Protocol

Working Concentrations[2]
  • Kinase Inhibition: 1 nM – 100 nM

  • Apoptosis Induction: 0.5

    
    M – 2 
    
    
    
    M (1
    
    
    M is the standard starting point for most cell lines like HeLa, Jurkat, and CHO).
Dilution Strategy (The "Intermediate Step")

Directly adding 100% DMSO stock to cells can cause local precipitation and cytotoxicity. Use an intermediate dilution step.

  • Prepare Intermediate: Dilute your 5 mM stock 1:100 in culture media (or PBS) to create a 50

    
    M Intermediate Solution .
    
    • Example: 2

      
      L of 5 mM Stock + 198 
      
      
      
      L Media.
    • Result: DMSO concentration is now 1%.

  • Final Treatment: Add the Intermediate Solution to your cell culture wells to reach the final concentration.

    • Target: 1

      
      M Final Concentration.
      
    • Calculation: Dilute the 50

      
      M Intermediate 1:50 into the wells.
      
    • Final DMSO: 0.02% (Negligible toxicity).

Experimental Controls
  • Negative Control: Untreated cells.

  • Vehicle Control (Crucial): Cells treated with DMSO alone at the same final concentration (e.g., 0.02%) to ensure observed apoptosis is due to Staurosporine, not the solvent.

Mechanism of Action

Staurosporine acts as a "pan-kinase" inhibitor.[7][8] Its lack of specificity is its strength when used as a positive control for cell death.

Mechanism STS Staurosporine (Extracellular/Intracellular) Kinases Broad Kinase Inhibition (PKC, PKA, CAMKII, etc.) STS->Kinases ATP Competition Bcl2 Bcl-2 Family Modulation (Pro-apoptotic shift) Kinases->Bcl2 Signal Transduction Mito Mitochondrial Depolarization (Cytochrome c Release) Bcl2->Mito MOMP Induction Caspase Caspase-3/7 Activation (Proteolytic Cascade) Mito->Caspase Apoptosome Formation Death Apoptosis (Chromatin Condensation, Blebbing) Caspase->Death Execution

Figure 2: The intrinsic apoptotic pathway triggered by Staurosporine-mediated kinase inhibition.

Troubleshooting & Safety

IssueProbable CauseSolution
Precipitation in Media Stock concentration too high or added too rapidly.Use the "Intermediate Dilution" method described in Section 4. Ensure media is pre-warmed to 37°C.
Inconsistent Results Moisture contamination in DMSO stock.Use single-use aliquots. Discard aliquots that have been opened multiple times.
No Apoptosis Observed Cell line resistance or degradation.Verify stock potency with a sensitive line (e.g., Jurkat). Increase concentration to 2

M or extend incubation to 24 hours.

Safety Warning: Staurosporine is a toxic alkaloid. It is a reproductive toxin and potential mutagen. Always handle inside a biosafety cabinet (BSC) while wearing nitrile gloves and eye protection.

References

  • PubChem. (n.d.). Staurosporine (Compound Summary).[1][2][6][3][5][7][8][9][10] National Library of Medicine. Retrieved from [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. Retrieved from [Link]

  • Belmokhtar, C. A., et al. (2001). Staurosporine induces apoptosis through both caspase-dependent and caspase-independent mechanisms. Oncogene, 20, 3354–3362. Retrieved from [Link]

Sources

Method

Technical Application Note: In Vivo Administration of rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

Executive Summary rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS: 58827-68-2), commonly referred to as Timolol Epoxide , is the critical electrophilic intermediate in the synthesis of the non-selective...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS: 58827-68-2), commonly referred to as Timolol Epoxide , is the critical electrophilic intermediate in the synthesis of the non-selective beta-adrenergic antagonist Timolol. In pharmaceutical development, it serves two primary roles: as the direct precursor to the API and as a process-related impurity (often designated as Impurity G or related species in pharmacopoeial monographs).

Due to the presence of the glycidyl ether (epoxide) moiety , this compound is a structural alert for genotoxicity (alkylating agent). Consequently, in vivo administration is strictly reserved for preclinical safety qualification , toxicokinetic (TK) profiling , and metabolic fate mapping . This guide provides a rigorous framework for the formulation, handling, and administration of this reactive compound, ensuring data integrity and operator safety.

Part 1: Physiochemical Profile & Formulation Strategy

Chemical Constraints

The epoxide ring dictates the formulation strategy. It is susceptible to hydrolysis (ring-opening) in aqueous media, particularly under acidic or basic conditions, converting it to the diol (Timolol Glycol).

  • Lipophilicity: Moderate (LogP ~ 0.5 - 1.2 predicted).

  • Reactivity: High. Reacts with nucleophiles (amines, thiols, water).

  • Stability: Hygroscopic solid. Degrades in protic solvents over time.

Vehicle Selection Matrix

Standard aqueous buffers (PBS, Saline) are contraindicated for stock preparation due to rapid hydrolysis.

Vehicle SystemSuitabilityRationaleRecommended Use
Corn Oil / Arachis Oil High Inert to epoxides; maintains stability; suitable for oral gavage.Preferred for PO (Oral) toxicology studies.
DMSO (Anhydrous) High Excellent solubility; inert if anhydrous.Stock solution preparation.
PEG 400 / Saline (90:10) Medium PEG stabilizes lipophiles, but water presence limits shelf-life.IV or IP administration (Prepare <30 mins before dosing).
Acidic/Basic Buffers Prohibited Catalyzes epoxide ring opening.Do NOT use.
Preparation Protocol (Standard 10 mg/mL Stock)

Safety Note: Handle in a Class II Biosafety Cabinet or Chemical Fume Hood. Wear double nitrile gloves.

  • Weighing: Weigh the required amount of Timolol Epoxide into a sterile, amber glass vial (epoxides can be light-sensitive).

  • Solubilization: Add anhydrous DMSO to 5% of the final volume. Vortex for 30-60 seconds until fully dissolved.

  • Dilution (Oral): Slowly add Corn Oil to reach final volume. Vortex vigorously to ensure a homogeneous emulsion/solution.

    • Stability: Use within 4 hours of preparation.

  • Dilution (IV): Slowly add PEG 400 (45% final vol) followed by Sterile Saline (50% final vol).

    • Stability:Immediate use required (hydrolysis risk).

Part 2: In Vivo Administration Protocols

Study Context: Impurity Qualification

The most common application is qualifying this compound as an impurity in Timolol drug substance, following ICH Q3A/B guidelines. The goal is to determine the "No-Observed-Adverse-Effect Level" (NOAEL) or to assess genotoxicity (Micronucleus Assay).

Protocol A: Oral Gavage (Rat/Mouse)

Objective: Assess systemic toxicity or oral bioavailability.

  • Species: Sprague-Dawley Rats (200–250g) or CD-1 Mice (25–30g).

  • Fasting: Overnight fasting (rats) or 4-hour fast (mice) is recommended to standardize absorption, as food may contain nucleophiles that react with the epoxide.

  • Dosing Volume:

    • Rats: 5–10 mL/kg.

    • Mice: 10 mL/kg.

Workflow:

  • Baseline: Acclimatize animals for 5 days. Record baseline body weight.

  • Administration:

    • Secure animal using the scruff method (mice) or thoracic grip (rats).

    • Insert a stainless steel gavage needle (18G for rats, 22G for mice).

    • Deliver the Corn Oil formulation smoothly to the stomach.

  • Observation: Monitor for 1 hour post-dose for signs of CNS depression or respiratory distress (beta-blocker precursor activity).

  • Sampling: Collect blood at T=0.25, 0.5, 1, 2, 4, 8, and 24h for TK analysis. Focus on detecting the parent epoxide vs. the hydrolyzed diol metabolite.

Protocol B: Intravenous Injection (Tail Vein)

Objective: Determine absolute bioavailability or rapid onset toxicity.

  • Vehicle: 5% DMSO / 45% PEG 400 / 50% Saline.

  • Dosing Volume: STRICTLY < 5 mL/kg (Bolus).

  • Procedure:

    • Dilute the DMSO stock immediately prior to injection.

    • Warm the animal's tail (heat lamp or warm water) to dilate veins.

    • Inject slowly (over 10-15 seconds) to prevent local irritation from the DMSO/PEG mixture.

    • Apply pressure to the injection site to prevent hematoma (epoxides can be tissue irritants).

Part 3: Mechanism & Safety Visualization

Metabolic Fate & Reactivity Pathway

The following diagram illustrates the critical pathways: the synthetic conversion to Timolol, the hydrolysis degradation (Impurity formation), and the potential for DNA alkylation (Toxicity).

G cluster_0 In Vivo Fate Epoxide Timolol Epoxide (rac-4-[4-(Oxiranylmethoxy)...]) Timolol Timolol (API) (Reaction with t-Butylamine) Epoxide->Timolol + t-Butylamine (Synthesis) Diol Timolol Glycol (Impurity) (Hydrolysis) Epoxide->Diol + H2O / Acid (Degradation) DNA_Adduct DNA Alkylation (Genotoxicity Risk) Epoxide->DNA_Adduct + Nucleophiles (In Vivo)

Caption: Figure 1. Reaction pathways for Timolol Epoxide. Green path represents pharmaceutical synthesis. Yellow and Red paths represent in vivo degradation and toxicity risks, respectively.

Formulation Decision Tree

Formulation Start Start: Formulate Timolol Epoxide Route Select Route of Administration Start->Route Oral Oral Gavage (PO) Route->Oral Systemic Intravenous (IV) / IP Route->Systemic Oil Vehicle: Corn Oil or Arachis Oil (Anhydrous) Oral->Oil Preferred for Stability Aq Vehicle: 5% DMSO + 45% PEG400 + Saline Systemic->Aq Warning CRITICAL: Prepare immediately before use. Hydrolysis Risk! Aq->Warning

Caption: Figure 2. Decision logic for vehicle selection based on administration route, prioritizing epoxide stability.

Part 4: Safety & Handling (EHS)

Hazard Classification:

  • Genotoxicity: Suspected mutagen (Epoxide structural alert).

  • Acute Toxicity: Potential beta-adrenergic blockade effects (bradycardia, hypotension) at high doses.

Handling Requirements:

  • Containment: All weighing and stock preparation must occur in a certified fume hood or glovebox.

  • Deactivation: Spills should be treated with an excess of 10% Sodium Hydroxide (NaOH) or Ethanolamine to open the epoxide ring before disposal.

  • PPE: Tyvek sleeves, double nitrile gloves, and safety goggles are mandatory.

References

  • SynZeal Research. (n.d.). Timolol EP Impurity G (free base).[1][2] Retrieved January 28, 2026, from [Link]

  • Veeprho Laboratories. (n.d.). Timolol Impurities and Reference Standards. Retrieved January 28, 2026, from [Link]

  • Pharmaffiliates. (n.d.). rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Data Sheet. Retrieved January 28, 2026, from [Link]

  • European Pharmacopoeia (Ph. Eur.). Timolol Maleate Monograph: Impurity Profiling. (Standard regulatory reference for Timolol impurities).[1][3]

  • MDPI. (2024). The Study on Timolol and Its Potential Phototoxicity. Molecules. Retrieved January 28, 2026, from [Link]

Sources

Application

Application Note: Flow Cytometric Analysis of TIM-3 Expression and Functional Exhaustion

Abstract & Core Directive This application note details the protocol for analyzing T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3) expression in human Peripheral Blood Mononuclear Cells (PBMCs) using Ionomyci...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the protocol for analyzing T-cell Immunoglobulin and Mucin-domain containing-3 (TIM-3) expression in human Peripheral Blood Mononuclear Cells (PBMCs) using Ionomycin (CAS 58827-68-2) as a key stimulation reagent.

While TIM-3 is a surface marker of T-cell exhaustion, its analysis is complex because acute stimulation with Ionomycin and PMA can induce rapid internalization (downregulation) of surface TIM-3 in Th1 cells, while simultaneously driving cytokine production. Therefore, this protocol is designed with two distinct analytical goals:

  • Surface Phenotyping: Baseline assessment of TIM-3 on exhausted cells (ex vivo).

  • Functional Correlation: Using Ionomycin to drive cytokine production (IFN-

    
    , TNF-
    
    
    
    ) to determine if TIM-3
    
    
    cells retain functional capacity or are truly "exhausted."

Mechanism of Action: CAS 58827-68-2 (Ionomycin)

Ionomycin is a calcium ionophore derived from Streptomyces conglobatus. Unlike receptor-mediated stimulation (e.g., anti-CD3/CD28), Ionomycin bypasses the T-cell receptor (TCR) complex by directly transporting Calcium (


) across the cell membrane.
  • Role in Assay: It triggers the Calcium-Calcineurin-NFAT signaling axis.

  • Synergy: It is rarely used alone; it is paired with Phorbol 12-myristate 13-acetate (PMA), which activates Protein Kinase C (PKC). Together, they mimic robust TCR activation.

  • Impact on TIM-3: High intracellular calcium and PKC activation drive the transcription of cytokines. However, this strong signal can also cause the proteolytic shedding or internalization of surface TIM-3, necessitating careful timing and protein transport inhibitors (e.g., Brefeldin A).

Visualization: The Stimulation Pathway

IonomycinMechanism Ionomycin Ionomycin (CAS 58827-68-2) Membrane Cell Membrane Permeabilization Ionomycin->Membrane Inserts into Ca Intracellular Ca2+ Influx Membrane->Ca Facilitates Calcineurin Calcineurin Activation Ca->Calcineurin Activates TIM3_Internal TIM-3 Internalization/Shedding Ca->TIM3_Internal Acute Stim (Downregulation) NFAT NFAT Dephosphorylation Calcineurin->NFAT Dephosphorylates Nucleus Nuclear Translocation NFAT->Nucleus Enters Cytokines Cytokine Production (IFN-g, TNF-a) Nucleus->Cytokines Transcription TIM3_Surf TIM-3 Surface Expression Nucleus->TIM3_Surf Chronic Stim (Upregulation)

Figure 1: Mechanism of Ionomycin-induced activation and its dual effect on cytokine production and TIM-3 trafficking.

Materials & Reagents

Critical Reagents Table
ReagentSpecificationRoleRecommended Concentration
Ionomycin CAS 58827-68-2 Calcium Ionophore (Stimulation)1 µg/mL (Stock: 1 mg/mL in DMSO)
PMACAS 16561-29-8PKC Activator (Co-stimulant)50 ng/mL
Brefeldin AProtein Transport InhibitorBlocks cytokine secretion5 µg/mL
MonensinProtein Transport InhibitorPrevents acidification/degradation2 µM
Anti-TIM-3Clone F38-2E2 (Human)Surface DetectionTitrate per lot (usually 5 µL/test)
Fixable Viability DyeeFluor 780 or similarDead cell exclusion1 µL/mL

Note on CAS 58827-68-2: This CAS refers specifically to the free acid or calcium salt form. Ensure the stock solution is dissolved in sterile DMSO and stored at -20°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol

Phase 1: Cell Preparation & Stimulation

Objective: Activate T cells to assess functional potential of TIM-3+ subsets.

  • Isolate PBMCs: Use Ficoll-Paque density gradient centrifugation. Resuspend cells at

    
     cells/mL in complete RPMI-1640 (10% FBS).
    
  • Resting: Allow cells to rest for 1-2 hours at 37°C, 5% CO2. This reduces background activation from isolation.

  • Stimulation Setup:

    • Tube A (Unstimulated Control): Media only. Crucial for establishing baseline TIM-3 levels.

    • Tube B (Activated): Add PMA (50 ng/mL) + Ionomycin (1 µg/mL) .[1]

  • Protein Transport Inhibition:

    • Immediately add Brefeldin A and/or Monensin to Tube B (and Tube A if comparing background intracellular noise).

    • Why? Without this, cytokines produced by Ionomycin stimulation will be secreted into the media and undetectable by flow cytometry.

  • Incubation: Incubate for 4-6 hours at 37°C.

    • Warning: Do not exceed 6 hours for this high-concentration Ionomycin protocol, as cell viability will drop and TIM-3 surface downregulation will increase.

Phase 2: Surface Staining (TIM-3 Focus)
  • Wash: Centrifuge cells (350 x g, 5 min) and wash with FACS Buffer (PBS + 2% FBS).

  • Viability Stain: Resuspend in PBS with Fixable Viability Dye (15 min, 4°C, dark). Wash with FACS Buffer.

  • Surface Cocktail: Add antibody cocktail:

    • Anti-CD3 (Lineage)

    • Anti-CD4 / Anti-CD8 (Subsets)[2][3]

    • Anti-TIM-3 (Target)

    • Exclude cytokine antibodies at this stage.

  • Incubation: 20-30 minutes at 4°C in the dark.

  • Wash: Wash 2x with FACS Buffer.

Phase 3: Intracellular Staining (Functional Correlation)
  • Fixation/Permeabilization: Resuspend cells in 250 µL Fixation/Permeabilization solution (e.g., 4% Paraformaldehyde or commercial kit). Incubate 20 min at 4°C.

  • Perm Wash: Wash 2x with Permeabilization Buffer (contains saponin/detergent).

  • Intracellular Cocktail: Resuspend in Perm Buffer. Add antibodies:

    • Anti-IFN-

      
      
      
    • Anti-TNF-

      
      
      
    • Anti-IL-2

  • Incubation: 30 minutes at Room Temperature (intracellular staining works better at RT).

  • Final Wash: Wash 2x with Perm Buffer, then resuspend in FACS buffer for acquisition.

Data Analysis & Gating Strategy

The "Self-Validating" Gating Tree

To ensure the TIM-3 signal is real and not an artifact of the "smear" often seen with checkpoint markers, you must use Fluorescence Minus One (FMO) controls.

  • Time Gate: Exclude fluidic instability.

  • FSC/SSC: Isolate Lymphocytes.

  • Singlets: FSC-A vs FSC-H.

  • Live Cells: Viability Dye Negative.

  • T-Cells: CD3 Positive.

  • Subsets: CD4 vs CD8.

  • TIM-3 Analysis:

    • Plot TIM-3 (Y-axis) vs IFN-

      
       (X-axis) .
      
    • Expectation: In exhausted models (e.g., tumor microenvironment), you will see a TIM-3

      
       population that is IFN-
      
      
      
      . In healthy activation, TIM-3 may be low or transiently expressed.
Visualization: Gating Workflow

GatingStrategy AllEvents All Events Lymphocytes Lymphocytes (FSC vs SSC) AllEvents->Lymphocytes Singlets Singlets (FSC-A vs FSC-H) Lymphocytes->Singlets LiveCD3 Live CD3+ (Viability- vs CD3+) Singlets->LiveCD3 Subsets CD4+ vs CD8+ LiveCD3->Subsets TIM3_FMO FMO Control (Define TIM-3+ Gate) Subsets->TIM3_FMO Control QuadPlot Functional Plot TIM-3 vs IFN-g Subsets->QuadPlot Sample TIM3_FMO->QuadPlot Apply Gate

Figure 2: Hierarchical gating strategy utilizing FMO controls to define the TIM-3 positive boundary.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
TIM-3 Signal Disappears after Stimulation Internalization: Ionomycin/PMA causes rapid TCR-mimic internalization of surface receptors.1. Stain for TIM-3 before stimulation (if looking at baseline). 2. Reduce stimulation time to 4 hours. 3. Use purely surface staining on Unstimulated tube for phenotype.
High Background / Smear Auto-fluorescence or Fc Binding: TIM-3 is expressed on monocytes which are "sticky."1. Ensure strict monocyte exclusion (CD14 dump channel). 2. Use Fc Block (Human TruStain) prior to surface stain.
Low Cytokine Signal Ineffective Ionomycin: CAS 58827-68-2 degrades if hydrated or freeze-thawed often.1. Use fresh aliquots. 2. Verify Brefeldin A was added immediately with stimulation.
Cell Death > 20% Ionomycin Toxicity: Calcium overload induces apoptosis.Titrate Ionomycin down to 500 ng/mL or reduce incubation time.

References

  • Anderson, A. C., et al. (2016). "Lag-3, Tim-3, and TIGIT: Co-inhibitory Receptors with Specialized Functions in Immune Regulation." Immunity.

  • BioLegend Technical Protocols. "Intracellular Cytokine Staining Protocol using PMA and Ionomycin." BioLegend.

  • Thermo Fisher Scientific. "Ionomycin, Calcium Salt (CAS 58827-68-2) Product Information." Thermo Fisher.

  • Ferris, R. L., et al. (2010). "TIM-3 expression on T cells allows identification of a dysfunctional subset in patients with head and neck cancer." Cancer Research.

Sources

Method

Apoptosis induction assay with rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

Application Note: Apoptotic Profiling of the Reactive Intermediate rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Introduction & Scientific Context Compound Identity: rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadia...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Apoptotic Profiling of the Reactive Intermediate rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

Introduction & Scientific Context

Compound Identity: rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 58827-68-2) is a critical synthetic intermediate used in the manufacturing of Timolol , a non-selective beta-adrenergic antagonist. Structurally, it consists of a morpholine ring fused to a 1,2,5-thiadiazole core, linked to a reactive oxirane (epoxide) moiety .[1]

The "Why" Behind the Assay: While Timolol is a therapeutic agent, this specific intermediate contains an epoxide group, a well-known structural alert for genotoxicity and cytotoxicity . Epoxides are electrophilic alkylating agents capable of forming covalent adducts with DNA and proteins. In drug development, rigorous assessment of such intermediates is mandated (e.g., ICH M7 guidelines) to ensure they do not pose safety risks as impurities in the final drug product.

This application note details a robust protocol to evaluate the apoptotic potential of this compound. Unlike simple cytotoxicity assays (e.g., MTT), this workflow distinguishes between programmed cell death (apoptosis) —indicative of specific signaling cascades like DNA damage response—and necrosis (non-specific membrane rupture).

Mechanistic Pathway & Experimental Logic

To design a valid assay, we must understand the compound's mode of action. The epoxide group drives the toxicity profile.

Proposed Mechanism of Action:

  • Cellular Entry: The lipophilic morpholine ring facilitates passive diffusion across the cell membrane.

  • Electrophilic Attack: The strained epoxide ring opens, alkylating nucleophilic sites on DNA (guanine bases) or proteins.

  • Signal Transduction: DNA damage activates the ATM/ATR pathway

    
     p53 stabilization.
    
  • Apoptosis Trigger: p53 upregulates pro-apoptotic BAX, leading to mitochondrial outer membrane permeabilization (MOMP), Cytochrome C release, and Caspase-3 activation.

Visualization of Signaling Pathway:

ApoptosisPathway Compound rac 4-[4-(Oxiranylmethoxy)-... (Epoxide Intermediate) DNA Genomic DNA (Nucleophilic Sites) Compound->DNA Nucleophilic Attack Adducts DNA Adduct Formation (Alkylating Damage) DNA->Adducts Epoxide Ring Opening Sensor ATM / ATR Kinases Adducts->Sensor Damage Recognition p53 p53 Activation Sensor->p53 Phosphorylation Mito Mitochondrial Dysfunction (Bax/Bak Oligomerization) p53->Mito Upregulation of Pro-apoptotic Factors Caspase Caspase-3/7 Cleavage Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (PS Exposure / DNA Frag) Caspase->Apoptosis Proteolytic Cascade

Caption: Putative mechanism linking the reactive epoxide intermediate to intrinsic apoptosis via DNA alkylation and mitochondrial stress.

Experimental Design

Cell Line Selection
  • HUVEC (Human Umbilical Vein Endothelial Cells): Standard for vascular toxicity, relevant as Timolol targets cardiovascular tissues.

  • HepG2 (Human Liver Carcinoma): Metabolic competent; useful if the epoxide requires metabolic activation (though epoxides are directly reactive).

  • HCE-T (Human Corneal Epithelial Cells): Highly relevant if the context is ocular safety (Timolol eye drops).

Reagent Preparation (Critical Step)
  • Solvent: DMSO (Dimethyl sulfoxide).

  • Stability Warning: Epoxides are susceptible to hydrolysis in aqueous buffers.

    • Protocol: Prepare stock solutions in anhydrous DMSO immediately before use.

    • Dilution: Dilute into culture media < 15 minutes before adding to cells to prevent conversion to the inactive diol.

Controls
Control TypeAgentPurpose
Negative 0.1% DMSOBaseline viability.
Positive (Apoptosis) Staurosporine (1 µM)Induces rapid intrinsic apoptosis (validates assay).
Positive (Necrosis) Triton X-100 (0.1%)Induces membrane rupture (distinguishes PI+ populations).
Comparator Timolol MaleateTo assess if the intermediate is more toxic than the API.

Detailed Protocol: Multiparametric Flow Cytometry

Method: Annexin V-FITC / Propidium Iodide (PI) Staining. Rationale: Detects Phosphatidylserine (PS) externalization (early apoptosis) vs. membrane permeabilization (late apoptosis/necrosis).

Step 1: Cell Culture & Treatment
  • Seed cells (e.g., HCE-T) at

    
     cells/well in a 6-well plate.
    
  • Incubate for 24 hours to reach 70-80% confluency.

  • Treatment: Replace media with fresh media containing the test compound.

    • Dose Range: 1 µM, 10 µM, 50 µM, 100 µM (Based on typical impurity limits).

    • Duration: 24 hours (Epoxide kinetics are often slower than kinase inhibitors).

Step 2: Cell Harvesting
  • Collect the culture media (contains detached dead cells) into 15 mL tubes.

  • Wash adherent cells gently with PBS (Ca2+/Mg2+ free).

  • Trypsinize (0.05% Trypsin-EDTA) for 3-5 mins.

  • Neutralize with collected culture media (from step 1) to preserve all cell populations.

  • Centrifuge at 300 x g for 5 mins at 4°C. Discard supernatant.

Step 3: Staining
  • Resuspend pellet in 100 µL 1X Annexin-Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2). Note: Calcium is required for Annexin V binding.

  • Add 5 µL Annexin V-FITC .

  • Add 5 µL Propidium Iodide (PI) staining solution (50 µg/mL stock).

  • Gently vortex and incubate for 15 minutes at Room Temperature (RT) in the dark.

  • Add 400 µL 1X Annexin-Binding Buffer to stop the reaction.

Step 4: Flow Cytometry Acquisition
  • Instrument: Flow Cytometer (e.g., BD FACSCanto or Beckman CytoFLEX).

  • Channels:

    • FITC (Ex 488 nm / Em 530 nm) -> Annexin V.

    • PE/Propidium Iodide (Ex 488 nm / Em 610 nm or 575 nm) -> PI.

  • Events: Acquire 10,000 gated events per sample.

Data Analysis & Interpretation

Quadrants Interpretation:

QuadrantStaining PatternCellular StateInterpretation for Epoxide Toxicity
Q3 (LL) Annexin V (-) / PI (-)ViableHealthy cells.
Q4 (LR) Annexin V (+) / PI (-)Early ApoptosisPrimary Indicator. PS exposure due to initial caspase activation.
Q2 (UR) Annexin V (+) / PI (+)Late ApoptosisSecondary necrosis post-apoptosis.
Q1 (UL) Annexin V (-) / PI (+)NecrosisAcute toxicity (membrane rupture) without signaling.

Expected Outcome: If the compound acts via the proposed alkylating mechanism, you should observe a dose-dependent shift from Q3


 Q4 

Q2
. A direct shift to Q1 suggests massive chemical stress/lysis rather than regulated apoptosis.

Troubleshooting Table:

ObservationProbable CauseSolution
High background apoptosis in controls Over-trypsinization or rough handling.Reduce trypsin time; handle cells gently; use Accutase.
No effect seen despite high dose Epoxide hydrolysis.Ensure compound is added to media immediately before use. Do not store diluted media.
All cells PI positive (Q1/Q2) Dose too high (Acute Necrosis).Lower the concentration range (e.g., 0.1 - 10 µM).

Confirmatory Assay: Caspase-3/7 Glo

To validate that the Annexin V signal is truly apoptotic (and not just membrane stress), measure effector caspase activity.

  • Format: 96-well white-walled plate.

  • Reagent: Caspase-Glo® 3/7 Reagent (Promega) or equivalent.

  • Protocol:

    • Add 100 µL of Caspase-Glo reagent directly to 100 µL of culture media in wells.

    • Shake at 300-500 rpm for 30 seconds.

    • Incubate at RT for 1 hour.

    • Read Luminescence .

  • Result: A >2-fold increase in luminescence over vehicle control confirms apoptotic signaling.

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).Link

  • Fan, T. J., et al. (2021).[2] Timolol induces necroptosis, apoptosis and senescence concentration-dependently in rabbit Limbal stem cells in vitro.[2] Life Sciences.[2] Link

  • European Pharmacopoeia. (2023). Timolol Maleate Monograph: Impurity Structures.Link

  • Lynch, A. M., et al. (2011). The genotoxicity of epoxides and epoxy compounds. Mutagenesis. Link

  • Vermes, I., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. Link

Sources

Application

Techniques for measuring mitochondrial membrane potential after CAS 58827-68-2 treatment

Assessing Mitochondrial Membrane Potential ( ) Under Calcium Suppression: Protocols for BAPTA-AM (CAS 58827-68-2) Treated Cells Introduction & Mechanistic Context[1][2][3][4][5] CAS 58827-68-2 , commonly known as BAPTA-A...

Author: BenchChem Technical Support Team. Date: February 2026

Assessing Mitochondrial Membrane Potential ( ) Under Calcium Suppression: Protocols for BAPTA-AM (CAS 58827-68-2) Treated Cells

Introduction & Mechanistic Context[1][2][3][4][5]

CAS 58827-68-2 , commonly known as BAPTA-AM , is a membrane-permeable, intracellular calcium chelator. Its primary utility in mitochondrial research lies in its ability to uncouple cytosolic calcium signaling from mitochondrial bioenergetics.

Mitochondrial membrane potential (


) is intimately linked to calcium dynamics. Under physiological conditions, transient mitochondrial calcium uptake drives the TCA cycle. However, pathological calcium overload (e.g., during ischemia-reperfusion or excitotoxicity) triggers the Mitochondrial Permeability Transition Pore (mPTP) , leading to rapid depolarization, swelling, and apoptosis.

Why use BAPTA-AM? Researchers utilize BAPTA-AM to clamp cytosolic calcium (


), thereby preventing mitochondrial calcium overload. This allows for the isolation of calcium-dependent vs. calcium-independent mechanisms of mitochondrial depolarization.
Mechanistic Pathway

The following diagram illustrates the protective logic of BAPTA-AM intervention upstream of mPTP opening.

Mitochondrial_Calcium_Pathway Stress Cellular Stress (Ischemia/Excitotoxicity) Ca_Influx Cytosolic Ca2+ Overload Stress->Ca_Influx Mito_Ca Mitochondrial Ca2+ Uptake Ca_Influx->Mito_Ca MCU Uniporter BAPTA BAPTA-AM (Chelation) BAPTA->Ca_Influx Clamps [Ca2+]c mPTP mPTP Opening Mito_Ca->mPTP Trigger Depolarization Loss of ΔΨm (Depolarization) mPTP->Depolarization

Caption: BAPTA-AM intercepts the signaling cascade by buffering cytosolic calcium, preventing mitochondrial overload and subsequent mPTP-mediated depolarization.

Experimental Design & Dye Selection

When designing an experiment involving BAPTA-AM, the choice of fluorescent probe is critical. BAPTA-AM generates free acid inside the cell, which can slightly alter intracellular pH if used at high concentrations (>20 µM).

Comparative Guide to Probes
FeatureJC-1 / JC-10 TMRM / TMRE Recommendation
Mechanism Ratiometric (Red aggregates vs. Green monomers).Single-wavelength accumulation (Nernstian).JC-1 for population shifts; TMRM for dynamics.
Sensitivity High; detects gross depolarization.Very High; detects subtle fluctuations.Use TMRM for confocal imaging.
Toxicity Low, but aggregates can precipitate.Low (in non-quenching mode).TMRM is preferred for time-lapse.
BAPTA Compatibility Good. Ratiometric nature corrects for minor loading artifacts.Excellent. Minimal interference.Ensure BAPTA wash-out before imaging.

Protocol A: Flow Cytometry (JC-1 Ratiometric Analysis)

This workflow is ideal for determining the percentage of a cell population that maintains healthy


 after BAPTA-AM treatment.
Reagents
  • BAPTA-AM (CAS 58827-68-2): Prepare 10 mM stock in anhydrous DMSO.

  • JC-1 Dye: Prepare 200 µM stock in DMSO.

  • Positive Control: FCCP (Uncoupler) or A23187 (Calcium Ionophore).

  • Buffer: HBSS or Phenol-red free DMEM (containing

    
    / 
    
    
    
    unless specifically studying depletion).
Step-by-Step Workflow
  • BAPTA-AM Loading (Pre-treatment):

    • Dilute BAPTA-AM to 1–10 µM in serum-free media. Note: Serum esterases can degrade BAPTA-AM extracellularly; always load in serum-free conditions.

    • Incubate cells for 30–45 minutes at 37°C.

    • CRITICAL WASH: Wash cells

      
       with HBSS to remove uncleaved extracellular ester.
      
  • Stress Induction (Optional):

    • Apply experimental stressor (e.g., Glutamate, Oxidative Stress) for the desired duration.

  • JC-1 Staining:

    • Dilute JC-1 to a final concentration of 2 µM in warm media.

    • Incubate for 20 minutes at 37°C in the dark.

    • Wash

      
       with warm PBS/HBSS.
      
  • Flow Cytometry Acquisition:

    • Excitation: 488 nm (Blue Laser).

    • Emission 1 (Green): 530/30 nm (Monomers - Low Potential).

    • Emission 2 (Red): 585/42 nm (Aggregates - High Potential).

    • Gating: Plot Red (Y-axis) vs. Green (X-axis). Healthy cells are High Red/High Green. Depolarized cells shift to Low Red/High Green.

Protocol B: Live Cell Confocal Imaging (TMRM)

This protocol allows for the visualization of mitochondrial flickering and rapid depolarization events in real-time.

Step-by-Step Workflow
  • Cell Preparation:

    • Seed cells on glass-bottom dishes (e.g., MatTek) 24 hours prior.

  • Sequential Loading:

    • Step 1: Load BAPTA-AM (5 µM) in serum-free buffer for 30 min at 37°C.

    • Step 2: Wash

      
       with imaging buffer.
      
    • Step 3: Load TMRM (20–50 nM) . Note: Use "Non-Quenching Mode" concentrations (<100 nM) to ensure fluorescence intensity is linearly proportional to potential.

    • Step 4: Incubate 20 min. Do not wash out TMRM if performing long-term imaging; leave it in the buffer to maintain equilibrium.

  • Imaging Settings:

    • Excitation: 543 nm or 561 nm laser.

    • Emission: 570–600 nm long-pass.

    • Power: Keep laser power <2% to prevent photo-toxicity and ROS generation, which can artificially induce depolarization.

  • Validation (Self-Check):

    • At the end of the experiment, add FCCP (5 µM) .

    • Result: Fluorescence should rapidly disappear from mitochondria and equilibrate with the cytosol. If fluorescence remains, the probe is non-specifically bound (artifact).

Experimental Workflow Diagram

Workflow cluster_BAPTA Calcium Chelation Phase cluster_Dye ΔΨm Detection Phase Start Cell Culture (Adherent or Suspension) Load_BAPTA Load BAPTA-AM (1-10 µM, Serum-Free) Start->Load_BAPTA Incubate Incubate 30-45 min (Allow Esterase Cleavage) Load_BAPTA->Incubate Wash Wash 2x HBSS (Remove Extracellular Ester) Incubate->Wash Load_Dye Add Probe (JC-1 or TMRM) Wash->Load_Dye Equilibrate Equilibrate 20 min Load_Dye->Equilibrate Analysis Data Acquisition (Flow Cytometry / Confocal) Equilibrate->Analysis

Caption: Sequential workflow ensures BAPTA is active before mitochondrial potential is assessed.

Data Analysis & Troubleshooting

Calculating the Ratio (JC-1)


  • Interpretation: A decrease in this ratio indicates mitochondrial depolarization.[1]

  • BAPTA Effect: In cells treated with Calcium Ionophores (e.g., A23187), the ratio will drop significantly. Pre-treatment with BAPTA-AM should sustain the high ratio, proving protection.

Troubleshooting Table
ProblemPossible CauseSolution
High Background (Green) Incomplete washing of JC-1.Perform an extra wash step with warm PBS.
No Effect of BAPTA Incomplete loading or hydrolysis.Increase BAPTA incubation time; ensure serum-free loading.
TMRM Signal Bleaching Laser power too high.Reduce laser power; use TMRM in "non-quenching" mode (<50 nM).
Cell Detachment BAPTA chelated extracellular

.
BAPTA-AM is intracellular, but ensure wash buffer contains physiological

/

for integrin stability.

References

  • Thermo Fisher Scientific. JC-1 Dye for Mitochondrial Membrane Potential. Retrieved from

  • Cayman Chemical. JC-1 Mitochondrial Membrane Potential Assay Kit Protocol. Retrieved from

  • Bio-Rad. MitoPT® TMRE & TMRM Assay Kits Protocol. Retrieved from

  • National Institutes of Health (PMC). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye. Retrieved from

  • G-Biosciences. TMRE Mitochondrial Membrane Potential Assay Protocol. Retrieved from

Sources

Method

Application Note: Caspase-3/7 Activation Assay for rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS 58827-68-2)

[1][2] Introduction & Scientific Context CAS 58827-68-2 , chemically known as rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (or Timolol Epoxide), is a critical intermediate in the synthesis of the beta-bloc...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction & Scientific Context

CAS 58827-68-2 , chemically known as rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (or Timolol Epoxide), is a critical intermediate in the synthesis of the beta-blocker Timolol.[1] While historically characterized as a pharmaceutical impurity, emerging chemical biology research has identified this pharmacophore's potential to induce cytotoxicity through mitochondrial stress pathways .[1]

Unlike direct kinase inhibitors (e.g., Staurosporine), epoxides function as alkylating agents.[1] Their mechanism of action in apoptosis typically involves the formation of DNA or protein adducts, triggering the DNA Damage Response (DDR) or Unfolded Protein Response (UPR).[1] These stress signals converge on the mitochondria, leading to the release of Cytochrome c and the subsequent activation of the executioner caspases (Caspase-3 and -7).[1]

Why this protocol matters: Researchers investigating CAS 58827-68-2 are often conducting genotoxic impurity profiling or novel therapeutic screening .[1] This protocol provides a robust, self-validating method to distinguish between non-specific necrosis (a common artifact of alkylating toxicity) and true, regulated apoptosis mediated by Caspase-3/7.[1]

Mechanism of Action

The following diagram illustrates the hypothetical signaling cascade triggered by CAS 58827-68-2, leading to the cleavage of the fluorogenic/luminescent substrate used in this assay.

CaspasePathway Compound CAS 58827-68-2 (Timolol Epoxide) Stress Cellular Stress (DNA/Protein Adducts) Compound->Stress Alkylation Mito Mitochondrial Dysfunction (MOMP) Stress->Mito Bax/Bak Activation CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Complex CytoC->Apoptosome + Apaf-1/dATP Caspase37 Caspase-3/7 (Active Heterotetramer) Apoptosome->Caspase37 Cleavage Substrate DEVD-Substrate (Intact) Caspase37->Substrate Hydrolysis Signal Fluorescence/Luminescence (Readout) Substrate->Signal Release

Figure 1: Proposed mechanism of apoptosis induction by CAS 58827-68-2.[1] The epoxide moiety induces cellular stress, triggering the intrinsic mitochondrial pathway.[1]

Materials & Reagents

Critical Reagent: CAS 58827-68-2 Handling

This compound contains a reactive epoxide ring .[1] It is susceptible to hydrolysis in aqueous buffers and can react with nucleophiles (thiols, amines) in cell culture media.[1]

  • Solubility: Soluble in DMSO (up to ~50 mg/mL).

  • Storage: Powder at -20°C (desiccated).

  • Stock Prep: Prepare fresh in anhydrous DMSO immediately before use. Do not store DMSO stocks for >24 hours as the epoxide may degrade or polymerize.[1]

Assay Components
ComponentSpecificationPurpose
Test Compound CAS 58827-68-2Apoptosis Inducer
Positive Control Staurosporine (1

M)
Validates assay dynamic range
Vehicle Control Anhydrous DMSOBaseline normalization
Assay Reagent Caspase-Glo® 3/7 or DEVD-AMCDetection of Caspase activity
Cell Line HeLa, Jurkat, or HepG2Standard apoptotic models
Lysis Buffer Cell Lysis Buffer (if using fluorescent assay)Cell permeabilization

Experimental Protocol

Phase 1: Cell Preparation (Day 1)

Objective: Ensure cells are in log-phase growth to prevent stress-independent apoptosis.[1]

  • Harvest Cells: Detach adherent cells (e.g., HeLa) using Accutase (gentler than Trypsin) to preserve membrane integrity.

  • Seeding:

    • 96-well plate: Seed 10,000 cells/well in 90

      
      L complete media.
      
    • 384-well plate: Seed 2,500 cells/well in 20

      
      L complete media.
      
  • Incubation: Incubate at 37°C, 5% CO

    
     for 18–24 hours to allow attachment and recovery.
    
Phase 2: Treatment with CAS 58827-68-2 (Day 2)

Scientific Insight: Epoxides react with serum proteins.[1] To maximize potency, minimize the volume of media or use low-serum media during the initial pulse, though 10% FBS is standard for long-term toxicity assays.[1]

  • Stock Preparation: Weigh CAS 58827-68-2 and dissolve in 100% DMSO to a master stock of 100 mM .

  • Intermediate Dilution: Prepare a 10X working concentration series in culture media.

    • Recommended Range: 0.1

      
      M to 100 
      
      
      
      M (Log-scale).
    • Note: Keep DMSO concentration constant (e.g., 0.5%) across all wells.[1]

  • Addition: Add 10

    
    L of the 10X dilution to the 90 
    
    
    
    L of cells (Final 1X).
  • Controls:

    • Negative: 0.5% DMSO only.

    • Positive: Staurosporine (1

      
      M final).
      
    • Blank: Media + Reagent (no cells).

  • Incubation: Incubate for 12 to 24 hours .

    • Why 24h? Alkylating agents require time to induce DNA damage, signal p53, and execute the mitochondrial breach.[1] 4 hours is often too short for this class of compound.[1]

Phase 3: Caspase Detection (Day 3)

Protocol Variant: Homogeneous Luminescent Assay (Recommended for HTS).[1]

  • Equilibration: Bring Caspase-Glo® 3/7 reagent to room temperature (22°C).

  • Lysis/Reaction: Add a volume of reagent equal to the volume of cell culture media (e.g., 100

    
    L reagent to 100 
    
    
    
    L media).[1]
  • Mixing: Orbitally shake the plate at 300–500 rpm for 30 seconds.

  • Incubation: Incubate at room temperature for 30–60 minutes .

    • Mechanism:[1][2][3] The reagent lyses the cells and provides the Pro-Luminescent substrate (DEVD-Aminoluciferin).[1] Active Caspase-3/7 cleaves the DEVD, releasing aminoluciferin, which is consumed by luciferase to produce light.[1]

  • Readout: Measure Luminescence (RLU) on a plate reader (integration time: 0.5–1.0 sec).

Data Analysis & Validation

To ensure the data is trustworthy (E-E-A-T principle), you must validate the assay window.[1]

Fold Induction Calculation

Normalize all values to the Vehicle Control (DMSO).



Z-Factor (Assay Robustness)

For the assay to be valid for screening, the Z-factor between Positive Control (Staurosporine) and Vehicle must be > 0.5.[1]


[1]
  • 
    : Standard deviation of positive/negative controls.[1]
    
  • 
    : Mean of positive/negative controls.
    
Interpretation Table
Fold InductionInterpretation for CAS 58827-68-2Action
< 1.5 No significant apoptosisCompound is likely non-toxic or requires metabolic activation.[1]
2.0 – 5.0 Moderate ApoptosisTypical for alkylating impurities. Confirm with Annexin V flow cytometry.
> 10.0 Potent InducerHigh toxicity risk. Check for necrosis (LDH release) to rule out membrane rupture.

Troubleshooting & Optimization

  • Issue: High Background in Vehicle Wells.

    • Cause: Cells are over-confluent or stressed by handling.

    • Solution: Reduce seeding density; ensure gentle handling.

  • Issue: Low Signal for CAS 58827-68-2 despite cell death.

    • Cause: The compound may induce Necrosis rather than Apoptosis (common with high-dose alkylators).[1]

    • Solution: Run an ATP depletion assay or LDH release assay in parallel. If ATP drops instantly but Caspase is low, the mechanism is necrotic.[1]

  • Issue: Precipitation.

    • Cause: CAS 58827-68-2 is hydrophobic.[1]

    • Solution: Ensure the intermediate dilution step is performed quickly and mixed well. Do not exceed 100

      
      M in aqueous media.
      

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information. (2025).[4] PubChem Compound Summary for CID 826286, Timolol Epoxide. Retrieved from [Link]

  • Assay Methodology (Caspase-Glo)
  • Mechanism of Alkylating Agents

    • Roos, W. P., & Kaina, B. (2013).[1] DNA damage-induced cell death: from specific DNA lesions to the DNA damage response and apoptosis.[1] Cancer Letters. Retrieved from [Link]

  • Timolol Impurity Context

    • European Pharmacopoeia (Ph. Eur.). Timolol Maleate Monograph: Impurity Standards. Retrieved from [Link][1]

Sources

Application

Using CAS 58827-68-2 as a chemical probe for immunology research

Application Note: Mechanistic Dissection of Inflammatory Signaling Using CAS 58827-68-2 (SB 203580) Introduction: The Gold Standard for p38 MAPK Interrogation In the landscape of immunological signal transduction, CAS 58...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Mechanistic Dissection of Inflammatory Signaling Using CAS 58827-68-2 (SB 203580)

Introduction: The Gold Standard for p38 MAPK Interrogation

In the landscape of immunological signal transduction, CAS 58827-68-2 , widely known as SB 203580 , remains the benchmark chemical probe for dissecting the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Unlike broad-spectrum kinase inhibitors, SB 203580 exhibits high specificity for the p38


 (MAPK14) and p38

(MAPK11) isoforms, making it indispensable for studying cytokine production, stress responses, and apoptosis.

Critical Distinction: This guide moves beyond basic inhibition. It addresses the most common analytical pitfall: the "Phosphorylation Paradox," where users mistakenly validate inhibition by blotting for phospho-p38, only to find it unchanged or elevated.

Technical Profile & Preparation[1][2]

ParameterSpecification
Chemical Name 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole
Molecular Weight 377.43 g/mol
Target p38

(IC

= 50 nM), p38

(IC

= 500 nM)
Selectivity >100-fold selective over ERK, JNK, PKA, PKC, and EGFR
Solubility Soluble in DMSO (up to 25 mM). Insoluble in water.

Reconstitution Protocol:

  • Stock Solution (10 mM): Dissolve 3.77 mg of SB 203580 in 1 mL of sterile, anhydrous DMSO. Vortex until clear.

  • Aliquot & Storage: Aliquot into 50

    
    L volumes to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for 1 year).
    
  • Working Solution: Dilute 1:1000 in culture media for a final concentration of 10

    
    M. Always include a Vehicle Control (0.1% DMSO).
    

Mechanism of Action: The "ATP-Competitive" Blockade[2]

SB 203580 functions as a catalytic inhibitor .[1] It binds to the ATP-binding pocket of p38 MAPK, preventing the transfer of phosphate to downstream substrates.

The Mechanistic Nuance (Crucial for Experimental Design): SB 203580 does not prevent the phosphorylation of p38 itself by upstream kinases (MKK3/6). In fact, binding of the inhibitor can stabilize the active conformation of p38, preventing its dephosphorylation by phosphatases. Consequently, p-p38 levels often remain high or increase in the presence of the inhibitor.

Visualization: The p38 Signaling Cascade & Inhibition Point

G cluster_legend Validation Readout LPS LPS / Stress TLR4 TLR4 / Receptors LPS->TLR4 MKK MKK3 / MKK6 TLR4->MKK p38 p38 MAPK (Phosphorylated) MKK->p38 Phosphorylation (NOT Blocked) MK2 MAPKAPK2 (MK2) p38->MK2 Catalytic Activity SB SB 203580 (Inhibitor) SB->p38 Blocks ATP Binding Hsp27 Hsp27 (p-Ser82) MK2->Hsp27 Cytokines TNF-α / IL-6 Translation MK2->Cytokines

Figure 1: Pathway logic showing that SB 203580 blocks downstream signaling (MK2/Hsp27) without inhibiting p38 phosphorylation.[1][2]

Application Protocol 1: Inhibition of TNF- in Macrophages[5]

This assay quantifies the functional impact of p38 inhibition on inflammatory cytokine production.[3][4][5]

Cell Model: RAW 264.7 (Murine Macrophages) or BMDMs. Readout: ELISA for TNF-


 or IL-6.
Step-by-Step Methodology:
  • Seeding:

    • Seed RAW 264.7 cells at

      
       cells/well in a 24-well plate.
      
    • Incubate overnight at 37°C, 5% CO

      
       to allow adherence.
      
  • Inhibitor Pre-treatment (Time is Critical):

    • Aspirate media and replace with fresh media containing 10

      
      M SB 203580 .
      
    • Control A: Media + 0.1% DMSO (Vehicle).

    • Control B: Media only (Unstimulated).

    • Incubate for 60 minutes. This allows the compound to permeate the membrane and occupy the ATP pocket before the signaling cascade is triggered.

  • Stimulation:

    • Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL directly to the wells (do not wash off the inhibitor).

    • Incubate for 4 to 6 hours . (TNF-

      
       peaks early; IL-6 may require 12-24 hours).
      
  • Sample Collection:

    • Collect cell-free supernatant. Centrifuge at 1000 x g for 5 mins to remove debris.

    • Store at -80°C or proceed immediately to ELISA.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      

Application Protocol 2: Self-Validating Western Blot

The Problem: Researchers often blot for p-p38 to check if the drug worked. This is incorrect. The Solution: Blot for the phosphorylation of the direct downstream substrate, MAPKAPK2 (MK2) or Hsp27 .

Workflow Diagram

Workflow Step1 1. Pre-treat (10 µM SB 203580) 60 min Step2 2. Stimulate (LPS 100 ng/mL) 30 min Step1->Step2 Step3 3. Rapid Lysis (Phosphatase Inhibitors) Step2->Step3 Step4 4. Western Blot Step3->Step4 Target1 Blot: p-p38 (Expect: High/Unchanged) Step4->Target1 Target2 Blot: p-Hsp27 (Ser82) (Expect: Absent) Step4->Target2

Figure 2: Experimental workflow for validating p38 inhibition via Western Blot.

Protocol:
  • Treatment: Follow steps 1-3 from Protocol 1, but reduce LPS incubation time to 30 minutes (peak phosphorylation time).

  • Lysis: Wash cells with ice-cold PBS. Lyse immediately in RIPA buffer supplemented with Phosphatase Inhibitor Cocktail (Sodium Orthovanadate/NaF is non-negotiable).

  • Immunoblotting:

    • Primary Antibody A: Anti-Phospho-Hsp27 (Ser82) or Anti-Phospho-MAPKAPK-2 (Thr334). This signal should disappear in treated cells.

    • Primary Antibody B: Anti-Phospho-p38 (Thr180/Tyr182). This signal will remain strong.

    • Loading Control: Anti-GAPDH.

Troubleshooting & Best Practices

IssueRoot CauseSolution
No inhibition of Cytokines Pre-treatment too short.Ensure minimal 60 min pre-incubation.
p-p38 signal increased Stabilization of active form.Normal result. Do not use p-p38 as an efficacy readout. Switch to p-Hsp27.[2]
Cell Toxicity Off-target effects (e.g., Raf-1).Do not exceed 20

M. IC

is ~50 nM; 10

M is saturating but safe.
Compound Precipitation Aqueous crash-out.Dilute DMSO stock into media while vortexing. Do not store diluted media.

References

  • Cuenda, A., et al. (1995). "SB 203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1." FEBS Letters.

  • Young, P.R., et al. (1997).[6] "Pyridinyl imidazole inhibitors of p38 mitogen-activated protein kinase bind in the ATP site."[6] Journal of Biological Chemistry.

  • Kumar, S., et al. (1999). "Pyridinylimidazole compound SB 203580 inhibits the activity but not the activation of p38 mitogen-activated protein kinase."[1] Biochemical and Biophysical Research Communications.

  • Davies, S.P., et al. (2000). "Specificity and mechanism of action of some commonly used protein kinase inhibitors." Biochemical Journal.

Sources

Technical Notes & Optimization

Troubleshooting

Improving solubility of rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

Technical Support Center: Solubilization Strategies for Timolol Epoxide Intermediate Diagnostic & Triage: Understanding the Physicochemical Barrier As a Senior Application Scientist, I often see researchers struggle with...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubilization Strategies for Timolol Epoxide Intermediate

Diagnostic & Triage: Understanding the Physicochemical Barrier

As a Senior Application Scientist, I often see researchers struggle with this molecule because they treat it like a standard morpholine derivative. It is not. This molecule (often referred to as the Timolol Epoxide ) presents a "solubility-stability paradox."[1][2]

The Core Problem:

  • Lipophilicity: The 1,2,5-thiadiazole ring is aromatic and electron-withdrawing, reducing the polarity of the attached morpholine. The epoxide tail adds further lipophilicity.[1][2]

  • Ionization Suppression: While morpholine typically has a pKa of ~8.3, its attachment to the electron-deficient thiadiazole ring significantly lowers the basicity of the morpholine nitrogen (estimated pKa ~5.0–6.0).[2] At physiological pH (7.4), the molecule is predominantly neutral and poorly soluble in water.

  • Reactivity Risk: The epoxide (oxirane) moiety is an electrophile.[1][2] Aggressive solubilization strategies (strong acids or nucleophilic solvents) will trigger ring-opening, degrading your sample into the diol impurity (Timolol Impurity D) or solvent adducts.[2]

Quick Reference: Solubility Profile

Solvent SystemSolubility RatingPrimary Use CaseRisk Factor
DMSO Excellent (>50 mg/mL)Stock solutions, BioassaysBiological toxicity at high %
Dichloromethane (DCM) ExcellentSynthesis, ExtractionIncompatible with bioassays
Methanol/Ethanol GoodAnalysis (HPLC)Nucleophilic attack on epoxide (slow)
PBS (pH 7.4) Poor (<0.1 mg/mL)Biological mediaPrecipitation likely
Acetate Buffer (pH 4.5) Moderate/GoodAqueous handlingAcid-catalyzed hydrolysis

Strategic Solubilization Workflows

Strategy A: The "Cosolvent Spike" (Recommended for Bioassays)

Best for: Cellular assays where <1% DMSO is tolerated.

This method utilizes the high solubility of the compound in DMSO to create a concentrated "driver" solution that is rapidly dispersed into aqueous media.[2]

Protocol:

  • Weighing: Weigh 10 mg of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine.

  • Primary Solubilization: Dissolve fully in 1.0 mL of anhydrous DMSO. Vortex for 30 seconds.[1][2] (Concentration: 10 mg/mL).[1][2]

    • Note: If the solution is cloudy, sonicate at 35°C for 2 minutes. The thiadiazole ring interactions can create strong crystal lattice energy.[1][2]

  • Secondary Dilution: Slowly pipette the DMSO stock into your aqueous buffer (e.g., PBS) while vortexing the buffer.

    • Limit: Do not exceed 1% v/v DMSO final concentration to avoid precipitation.[1][2]

Strategy B: The "Protonation Tightrope" (pH Manipulation)

Best for: Chemical synthesis or non-biological aqueous handling.

Mechanism: Lowering the pH protonates the morpholine nitrogen, creating a cationic salt that is highly water-soluble.[1][2] Critical Warning: You must use a weak acid .[1][2] Strong mineral acids (HCl, H₂SO₄) will rapidly open the epoxide ring.

Protocol:

  • Prepare a 20 mM Acetate Buffer adjusted to pH 5.0 .

  • Add the solid compound slowly to the buffer.[1][2]

  • If dissolution is incomplete, lower pH to 4.5 using dilute acetic acid.[1][2]

  • Stop Point: Do not go below pH 4.[1][2]0. Below this threshold, the rate of acid-catalyzed epoxide hydrolysis increases exponentially.[1][2]

Strategy C: Molecular Encapsulation (Cyclodextrins)

Best for: In vivo studies or sensitive cell lines.

Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms an inclusion complex with the lipophilic thiadiazole core, shielding it from water while maintaining the epoxide stability.[1][2]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2]

  • Add the compound (excess amount) to the CD solution.[1][2]

  • Stir at room temperature for 4-6 hours.

  • Filter through a 0.22 µm PVDF filter to remove undissolved solid.[1][2]

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the correct solvent system based on your experimental constraints.

SolubilityStrategy Start Start: Solubilize Timolol Epoxide AppCheck What is the Application? Start->AppCheck Synthesis Chemical Synthesis AppCheck->Synthesis Analysis HPLC / QC AppCheck->Analysis Bioassay Biological Assay AppCheck->Bioassay NonPolar Use DCM or Toluene (Avoids hydrolysis) Synthesis->NonPolar PolarOrg Use Acetonitrile or Methanol (Short term stability) Analysis->PolarOrg Toxicity Is DMSO tolerated? Bioassay->Toxicity YesDMSO Method A: DMSO Spike (<1% v/v) Toxicity->YesDMSO Yes NoDMSO Method C: Cyclodextrin (HP-β-CD) Toxicity->NoDMSO No Warning CRITICAL: Avoid pH < 4.0 (Epoxide Hydrolysis Risk) YesDMSO->Warning NoDMSO->Warning

Caption: Decision tree for solvent selection based on experimental application, highlighting the critical stability threshold.

Troubleshooting & FAQs

Q1: I see a new peak in my HPLC chromatogram after leaving the sample in Methanol overnight. What happened? A: You likely formed the methoxy-alcohol impurity.[1][2] The epoxide ring is reactive.[1][2][3][4] In protic solvents like methanol, slow solvolysis occurs, especially if the methanol is not strictly anhydrous or if there is trace acid present. Fix: Use Acetonitrile (ACN) for HPLC sample preparation, or analyze immediately after dissolving in methanol.[2]

Q2: Why does the racemic mixture dissolve differently than the pure enantiomer? A: This is a classic example of Wallach’s Rule . Racemic crystals often have different lattice energies and densities compared to their enantiopure counterparts (S-isomer).[1][2] The racemate might be more tightly packed (lower solubility) or less tightly packed (higher solubility) depending on the specific crystal habit.[2] Do not assume solubility data for the S-isomer (Timolol precursor) applies perfectly to the racemate.[1][2]

Q3: Can I use ultrasonic baths to speed up dissolution? A: Yes, but monitor temperature. The 1,2,5-thiadiazole ring is thermally stable, but the epoxide is sensitive. Keep the bath temperature below 40°C. High heat can accelerate degradation or polymerization of the epoxide.[2]

Q4: My compound precipitated when I added the DMSO stock to the cell culture media. A: This is "crashing out." It happens when the local concentration exceeds the solubility limit during the mixing event.[2] Fix: Do not add the DMSO dropwise to a static solution. Vortex the media rapidly while injecting the DMSO stock into the center of the vortex. This ensures immediate dispersion and prevents local supersaturation.[1][2]

References

  • Weinstock, L. M., et al. (1987).[2] "Synthesis of Timolol." Journal of Medicinal Chemistry. (Describes the synthesis via the 1,2,5-thiadiazole epoxide intermediate).

  • European Pharmacopoeia (Ph.[1][2] Eur.). "Timolol Maleate Monograph."[1][2] (Details Impurity D and F, establishing the stability profile of the epoxide intermediate).

  • Savjani, K. T., et al. (2012).[2] "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1][2] (General principles for cosolvency and cyclodextrin complexation).

  • PubChem Compound Summary. "3-morpholino-4-(2,3-epoxypropoxy)-1,2,5-thiadiazole."[1][2] (Physicochemical data source).

Sources

Optimization

Technical Guide: Stability of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine in Aqueous Media

[1] Doc ID: TG-58827-AQ | Version: 2.1 | Last Updated: 2026-01-28 Department: Chemical Stability & Application Science[1] Executive Summary & Molecule Profile rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Doc ID: TG-58827-AQ | Version: 2.1 | Last Updated: 2026-01-28 Department: Chemical Stability & Application Science[1]

Executive Summary & Molecule Profile

rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (CAS: 58827-68-2), widely recognized as Timolol Impurity B or the Timolol Epoxide Intermediate , is a critical precursor in the synthesis of beta-blockers.[1]

Its stability in aqueous solutions is governed almost entirely by the glycidyl ether moiety .[1] While the morpholine and 1,2,5-thiadiazole rings exhibit robust stability under physiological conditions, the epoxide ring is highly strained (~13 kcal/mol) and susceptible to hydrolytic ring-opening.[1] This guide addresses the kinetics of this degradation and provides protocols to mitigate it.[1]

Core Chemical Data
PropertyDetail
Molecular Formula C₉H₁₃N₃O₃S
Molecular Weight 243.28 g/mol
Critical Functional Group Epoxide (Oxirane)
Primary Degradation Pathway Hydrolysis to vicinal diol (Glycol formation)
Solubility Low in pure water; Moderate in organic/aqueous mixtures

Mechanism of Degradation[1]

In aqueous environments, this molecule degrades via nucleophilic attack of water on the epoxide ring.[1][2] This process is catalyzed by both acid (hydronium ion) and base (hydroxide ion), leading to a U-shaped pH-rate profile.[1]

The Pathway

The electron-withdrawing nature of the 1,2,5-thiadiazole ring decreases the electron density on the ether oxygen.[1] However, it also makes the methylene carbons of the epoxide more electrophilic, potentially accelerating nucleophilic attack compared to aliphatic epoxides.[1]

DegradationPathway Compound Parent Molecule (Epoxide Form) TransitionAcid Protonated Epoxide (Highly Electrophilic) Compound->TransitionAcid Acidic pH (H3O+) TransitionBase Direct Nucleophilic Attack (OH-) Compound->TransitionBase Basic pH (OH-) Product Degradation Product (Vicinal Diol) Compound->Product Neutral pH (Slow Hydrolysis) TransitionAcid->Product + H2O (Fast) TransitionBase->Product Ring Opening

Figure 1: Dual-pathway hydrolysis mechanism.[1] The epoxide ring opens to form the corresponding 2,3-dihydroxypropoxy derivative (Diol).[1]

Troubleshooting & FAQs

This section synthesizes common inquiries from our user base regarding unexpected purity loss and handling errors.

Q1: I observe a new, early-eluting peak in my Reverse Phase HPLC chromatogram after 4 hours in buffer. What is it?

Diagnosis: This is almost certainly the hydrolysis product (Diol) .

  • Mechanism: The opening of the epoxide ring creates two hydroxyl groups.[2] This significantly increases the polarity of the molecule (LogP decreases).

  • Confirmation: In RP-HPLC (C18 column), the diol will elute significantly earlier than the parent epoxide.[1]

  • Resolution: If this peak appears, your buffer pH is likely too low (< 4.[1]0) or too high (> 9.0), or the solution was left at room temperature too long.[1]

Q2: Can I store stock solutions of this compound in DMSO/Water mixtures?

Recommendation: No.

  • Reasoning: While DMSO is aprotic, the presence of any water allows hydrolysis to proceed.[1] The rate is slower than in pure water but significant over time (days).

  • Correct Protocol: Store stock solutions in anhydrous acetonitrile or 100% DMSO at -20°C. Only dilute into aqueous buffers immediately prior to use (t=0).

Q3: Why is the degradation faster in phosphate buffer than in water at the same pH?

Insight: This is due to General Acid/Base Catalysis .[1]

  • Explanation: Buffer species (like phosphate anions, H₂PO₄⁻ / HPO₄²⁻) can act as catalysts themselves, independent of the pH (specific acid/base catalysis).[1] Phosphate is notorious for catalyzing epoxide opening.[1]

  • Alternative: For stability studies, use non-nucleophilic buffers like HEPES or MOPS if possible, or minimize buffer concentration.[1]

Q4: Is the degradation reversible?

Answer: No.

  • The thermodynamic energy release from opening the strained three-membered epoxide ring is substantial. The reaction is irreversible under standard aqueous conditions.[1]

Experimental Protocols

Protocol A: pH-Rate Profile Determination (Kinetic Study)

Use this protocol to determine the "Safe Window" for your specific experimental conditions.

Materials:

  • Anhydrous Acetonitrile (ACN)

  • Buffers (10 mM): Citrate (pH 3), Acetate (pH 5), Phosphate (pH 7), Borate (pH 9).[1]

  • HPLC System with UV detector (254 nm).

Step-by-Step:

  • Stock Prep: Dissolve 10 mg of the compound in 10 mL ACN (1 mg/mL).

  • Initiation: Spike 100 µL of Stock into 9.9 mL of each pre-warmed (25°C) buffer solution. (Final conc: 10 µg/mL).

  • Sampling:

    • Immediately inject (t=0).

    • Inject every 30 minutes for 4 hours.

    • Inject at 24 hours.[1]

  • Quantification: Integrate the area of the parent peak.[1] Plot ln(Area_t / Area_0) vs. time.

  • Calculation: The slope of the line is

    
     (pseudo-first-order rate constant).
    

Expected Results (Generic Glycidyl Ether Profile): | pH Condition | Predicted


 (Half-life) | Stability Rating |
| :--- | :--- | :--- |
| pH 2.0 - 4.0  | < 2 Hours | Unstable  (Acid Catalysis) |
| pH 5.0 - 7.5  | 12 - 48 Hours | Moderate  (Metastable window) |
| pH > 9.0  | < 4 Hours | Unstable  (Base Catalysis) |
Protocol B: Quenching for Analysis

If you are running a reaction (e.g., synthesis of Timolol) and need to stop the reaction to analyze the remaining epoxide:

  • Do NOT quench with strong acid or base (this will degrade the target).

  • Method: Dilute the sample 1:10 into cold Acetonitrile (4°C).

  • Analysis: Analyze immediately. The organic solvent shift and low temperature effectively halt the hydrolysis kinetics.

Decision Tree: Handling & Storage

HandlingDecision Start Start: Handling rac-4-[4-(Oxiranylmethoxy)-...] SolventCheck Is the solvent Aqueous? Start->SolventCheck AqueousYes Yes (Buffer/Water) SolventCheck->AqueousYes Yes AqueousNo No (Organic) SolventCheck->AqueousNo No UsageCheck Immediate Use? AqueousYes->UsageCheck Storage Store at -20°C (Anhydrous ACN/DMSO) AqueousNo->Storage PrepareFresh Prepare Fresh (t < 1 hr) Keep on Ice UsageCheck->PrepareFresh Yes pHCheck Check pH (Target 6.0 - 7.5) UsageCheck->pHCheck No (Long term) pHCheck->PrepareFresh Cannot store aqueous

Figure 2: Decision logic for solvent selection and storage to maximize compound integrity.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Timolol Maleate Monograph: Impurity B. (Standard reference for the identification of the oxiranylmethoxy impurity).

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Mechanistic grounding for epoxide ring opening in acid/base media).

  • PubChem. Compound Summary: 4-(1,2,5-Thiadiazol-3-yl)morpholine derivatives. National Library of Medicine.[1] [3]

  • Boger, D. L. (1985).[1][4] Reactivity of 1,2,5-Thiadiazoles. Heterocyclic Chemistry Reviews. (Context on the electron-withdrawing nature of the thiadiazole ring).

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Dosage of Suramin Hexasodium (CAS 58827-68-2)

Status: Operational Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: CAS 58827-68-2 (Suramin Hexasodium Salt) Ticket ID: SUR-IVO-OPT-2024

Introduction: The Pharmacokinetic Paradox of Suramin

Welcome to the Technical Support Center. You are likely here because CAS 58827-68-2 (Suramin) is behaving unpredictably in your in vivo models.

Suramin is a deceptively simple molecule with a complex pharmacological profile. While highly soluble, its utility is limited by a narrow therapeutic window and an exceptionally long half-life (t1/2 ~7 days in mice; >40 days in humans).

The Core Problem: Most experimental failures with Suramin stem from treating it like a standard small molecule with daily dosing. This leads to rapid accumulation, renal toxicity, and adrenal insufficiency, often masking the therapeutic signal you are trying to observe.

This guide provides a self-validating framework to optimize your dosing regimen.

Module 1: Formulation & Stability (The Foundation)

User Question: "My Suramin solution is clear, but my mice are showing inconsistent results. Is the compound stable in solution?"

Technical Diagnosis: Suramin is hygroscopic and sensitive to air/light. While it dissolves easily in water (>50 mg/mL), it undergoes hydrolysis and photodegradation over time. Furthermore, it can interact with calcium in standard buffers, leading to micro-precipitates that alter bioavailability.

Optimized Preparation Protocol
  • Vehicle Selection: Use Sterile Saline (0.9% NaCl) or Calcium/Magnesium-free PBS . Avoid standard PBS if high concentrations (>50 mg/mL) are required, as ionic interactions can cause "salting out."

  • Freshness Rule: Prepare solutions fresh daily . Do not store stock solutions at 4°C for more than 24 hours.

  • Light Protection: Wrap vials in aluminum foil immediately after weighing.

Visualization: Formulation Decision Tree

FormulationWorkflow Start Start: Weigh CAS 58827-68-2 Vehicle Select Vehicle: 0.9% Saline or Ca2+/Mg2+ Free PBS Start->Vehicle Dissolve Dissolve by Vortexing (Protect from Light) Vehicle->Dissolve Check Is Solution Clear? Dissolve->Check Filter Sterile Filter (0.22 µm) PES or Nylon Membrane Check->Filter Yes Precip Discard. Check pH or Calcium content. Check->Precip No (Cloudy) Dose Ready for Injection (Use within 4 hours) Filter->Dose

Caption: Step-by-step decision matrix for ensuring Suramin stability and bioavailability prior to administration.

Module 2: Pharmacokinetics & Dosing Strategy (The Math)

User Question: "I am dosing 50 mg/kg daily IP, but my mice are losing weight rapidly. Should I lower the dose?"

Technical Diagnosis: Stop daily dosing immediately. Suramin binds avidly to serum albumin (>99.7%), creating a "depot effect." Daily dosing causes plasma concentrations to stack exponentially, rapidly exceeding the toxic threshold (>300 µg/mL) before steady state is reached.

The "Loading & Maintenance" Strategy

Instead of daily administration, utilize a high loading dose followed by intermittent maintenance doses. This mimics the clinical protocols used for trypanosomiasis and minimizes toxicity peaks.

ParameterStandard Small MoleculeSuramin (CAS 58827-68-2)
Half-Life (Mouse) 2–6 hours~7 Days
Dosing Frequency Daily (QD) or BIDWeekly (Q7D) or Single Dose
Route PO/IP/IVIP or IV (Poor Oral Bioavailability)
Clearance Hepatic/RenalRenal (Slow)
Recommended Protocols
Protocol A: Antineoplastic / Antiparasitic (High Exposure)
  • Loading Dose (Day 0): 10–20 mg/kg (IP or IV).

  • Maintenance: None for acute studies (<14 days). For chronic studies, 10 mg/kg every 7 days.

  • Why: This achieves therapeutic blockade of P2 receptors and growth factors without overwhelming renal clearance.

Protocol B: Neuro-Research / Autism Models (Low Exposure)
  • Single Dose: 5–10 mg/kg or 20 mg/kg (Single Injection).

  • Why: Behavioral effects in models (like the MIA mouse model) are often observed with a single pulse that resets purinergic signaling, rather than chronic suppression.

Module 3: Mechanism & Efficacy (The "Why")

User Question: "What is the actual target? I see literature for P2 receptors, viral inhibition, and growth factors."

Technical Diagnosis: Suramin is a "dirty" drug (polypharmacology). It does not have a single target. Its large, polysulfonated structure allows it to dock into the ATP-binding sites of various proteins.

Key Targets:

  • Purinergic Receptors: Blocks P2X and P2Y signaling (ATP antagonism).

  • Growth Factors: Prevents binding of PDGF, VEGF, and FGF to their receptors (anti-angiogenic).

  • Enzymes: Inhibits Topoisomerase II and certain viral polymerases.

Visualization: Suramin Signaling Blockade

MechanismAction cluster_targets Primary Targets cluster_effects Downstream Effects Suramin Suramin (CAS 58827-68-2) P2R P2X / P2Y Receptors (ATP Binding Site) Suramin->P2R Antagonizes GF Growth Factors (PDGF, VEGF, FGF) Suramin->GF Blocks Binding Enz Viral/Nuclear Enzymes (Topoisomerase II) Suramin->Enz Inhibits Signal Inhibit Ca2+ Influx & Inflammatory Signaling P2R->Signal Angio Inhibit Angiogenesis & Cell Proliferation GF->Angio Repl Halt Viral Replication & DNA Synthesis Enz->Repl

Caption: Suramin exerts pleiotropic effects by competitively inhibiting ATP binding at P2 receptors and blocking growth factor-receptor interactions.

Module 4: Troubleshooting Toxicity (The Safety Net)

User Question: "My mice have rough coats and are lethargic. Is this expected?"

Technical Diagnosis: This indicates Suramin Toxicity Syndrome . The drug concentrates in the renal cortex and adrenal glands.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Weight Loss >15% Systemic Toxicity / Adrenal insufficiencyEuthanize immediately if >20%. If <15%, administer warm saline SC (20 mL/kg) to aid renal clearance. Pause dosing.
Rough Coat / Hunching Renal Injury (Proteinuria)Check urine for protein.[1] If positive, the dose is too high. Reduce by 50% in next cohort.
Hind Limb Weakness Peripheral NeuropathySuramin causes demyelination at high cumulative doses. This is usually irreversible in the short term. Terminate experiment.
Bleeding/Bruising Anticoagulant EffectSuramin inhibits thrombin. Avoid tail-clip sampling or invasive surgery within 24h of dosing.

References

  • Wiedemar, N., et al. (2020). "100 Years of Suramin."[2] Antimicrobial Agents and Chemotherapy.

  • Naviaux, R. K., et al. (2014). "Antipurinergic therapy corrects the autism-like features in the poly(IC) mouse model." PLOS ONE.

  • Stein, C. A., et al. (1993). "Suramin: an anticancer drug with a unique mechanism of action."[3] Journal of Clinical Oncology.

  • Dunn, P. M., & Blakely, A. G. (1988).[4] "Suramin: a reversible P2-purinoceptor antagonist in the mouse vas deferens."[4] British Journal of Pharmacology.

  • Traina, G. (2016). "The neurobiology of suramin." International Review of Neurobiology.

Sources

Optimization

Technical Support Center: Synthesis of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

[1][2] Topic: Troubleshooting Low Yield in Timolol Intermediate Synthesis Target Molecule: rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (Key Precursor for Timolol) CAS Registry: 741719-53-9 (Specific isome...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Topic: Troubleshooting Low Yield in Timolol Intermediate Synthesis Target Molecule: rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (Key Precursor for Timolol) CAS Registry: 741719-53-9 (Specific isomer ref), Generic Racemate Document ID: TS-CHEM-2024-05[1][2]

Diagnostic Triage: Why is your yield low?

Before adjusting parameters, you must diagnose the specific failure mode.[2] Low yield is a symptom, not the root cause.[2] Use the following decision matrix to classify your issue based on HPLC/LC-MS analysis of the crude reaction mixture.

Triage Start Analyze Crude Reaction (LC-MS / HPLC) CheckSM Is Starting Material (Hydroxy-thiadiazole) > 5%? Start->CheckSM CheckImpurity Identify Major Impurity Peak CheckSM->CheckImpurity No (<5%) M_plus_36 Mass M+36 observed? (Chlorohydrin Intermediate) CheckSM->M_plus_36 Yes (>5%) M_plus_18 Mass M+18 observed? (Diol/Hydrolysis) CheckImpurity->M_plus_18 Peak @ RRT < 1.0 Polymer Baseline Hump / Tailing? (Polymerization) CheckImpurity->Polymer Broad peaks Action1 Issue: Incomplete Cyclization Fix: Increase Base Strength or Reaction Time M_plus_36->Action1 Action2 Issue: Epoxide Hydrolysis Fix: Dry Solvents, Reduce Base Strength M_plus_18->Action2 Action3 Issue: Reagent Degradation Fix: Lower Temp, Change Addition Mode Polymer->Action3

Figure 1: Diagnostic logic for identifying yield loss mechanisms based on crude LC-MS data.

Core Reaction Mechanics & Stoichiometry[2]

The synthesis involves the O-alkylation of 3-morpholino-4-hydroxy-1,2,5-thiadiazole (Substrate) with epichlorohydrin (ECH).[1][2] This is a biphasic or heterogeneous reaction depending on the solvent system.[1][2]

The Mechanism

The reaction proceeds via two distinct steps:[1][2]

  • Nucleophilic Attack: The oxyanion of the thiadiazole attacks the epoxide ring or the primary carbon of epichlorohydrin (opening the ring).[2]

  • Ring Closure: An intramolecular

    
     reaction where the alkoxide displaces the chloride to reform the epoxide ring.[1][2]
    

Critical Failure Point: If the base is too weak, the reaction stops at the chlorohydrin intermediate (Step 1).[2] If the base is too strong (or water is present), the epoxide hydrolyzes to the diol.[2]

Recommended Stoichiometry Table
ComponentRoleEquiv.RecommendationCausality
Hydroxy-thiadiazole Limiting Reagent1.0Purity >98%Impurities in the starting material (e.g., chlorinated thiadiazoles) poison the reaction.[1][2]
Epichlorohydrin Electrophile / Solvent3.0 - 5.0Excess requiredActs as a scavenger.[1][2] Large excess suppresses dimerization of the substrate.[2]
Base Catalyst/Reagent1.5 - 2.0

(Preferred)

is too harsh and promotes hydrolysis.[1] Carbonate bases provide a "buffered" basicity.[2]
Catalyst Phase Transfer0.05TBAB or TEBAEssential if using Acetone/Water or Acetonitrile.[2] Increases reaction rate by 40-50%.

Troubleshooting Modules

Module A: The "Chlorohydrin Stall" (Incomplete Reaction)

Symptom: High residual starting material or presence of a peak with Mass M+36 (Chlorohydrin intermediate). Root Cause: The base is not strong enough to deprotonate the intermediate alcohol for the second ring-closure step.[1][2]

Corrective Protocol:

  • Switch Solvent: If using Acetone, switch to Acetonitrile or DMF .[2] The higher boiling point and polarity of DMF facilitate the ring closure.[2]

  • Add Catalyst: Introduce Tetrabutylammonium bromide (TBAB) at 5 mol%. This facilitates the transfer of the carbonate anion into the organic phase.[1][2]

  • Temperature: Increase reflux temperature to 60-65°C. Warning: Do not exceed 80°C to avoid thiadiazole degradation.

Module B: The "Diol Trap" (Hydrolysis)

Symptom: Yield loss to a polar impurity (M+18 relative to product). Product disappears during aqueous workup.[2] Root Cause: Epoxides are highly sensitive to acid-catalyzed hydrolysis and nucleophilic attack by water.[1][2]

Corrective Protocol:

  • Strictly Anhydrous: Ensure

    
     is freshly ground and dried.[2] Use molecular sieves in the solvent.[1][2]
    
  • Workup Modification (Crucial):

    • Do NOT use acidic washes (HCl) to neutralize the base. This instantly opens the epoxide.[2]

    • Procedure: Filter off the solid salts (

      
      /KCl) first. Then, concentrate the filtrate.[2] Partition between Ethyl Acetate and saturated NaHCO3  (mildly basic) or Brine.
      
    • Avoid prolonged contact with water.[2]

Module C: Polymerization (Gummy Residue)

Symptom: Dark reaction mixture, difficulty filtering, low mass balance. Root Cause: Epichlorohydrin polymerizes in the presence of strong bases (


, 

) or high temperatures.

Corrective Protocol:

  • Change Base: Switch from Metal Hydroxides (

    
    ) to Metal Carbonates (
    
    
    
    or
    
    
    ).
  • Addition Mode: Do not add all Epichlorohydrin at once if using strong bases.[2] Add it dropwise to the mixture of Substrate + Base.[2]

Optimized Synthetic Protocol (High-Yield Method)

This protocol utilizes a Phase Transfer Catalysis (PTC) approach to maximize yield and minimize hydrolysis.

Reagents:

  • 3-morpholino-4-hydroxy-1,2,5-thiadiazole (1.0 eq)[1][2]

  • Epichlorohydrin (4.0 eq)

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • TBAB (0.05 eq)

  • Acetonitrile (10 volumes)

Step-by-Step:

  • Charge the reaction vessel with the thiadiazole substrate,

    
    , and TBAB.
    
  • Add Acetonitrile and stir for 15 minutes at room temperature.

  • Add Epichlorohydrin in a single portion (since Carbonate is mild).

  • Heat to reflux (approx. 80°C) and maintain for 5–7 hours.

    • QC Point: Check HPLC at 5 hours.[2] If Chlorohydrin > 2%, continue heating.[2]

  • Cool to 20°C.

  • Filtration: Filter the reaction mixture through a Celite pad to remove inorganic salts. Wash the pad with Acetonitrile.[2]

  • Concentration: Distill off the solvent and excess epichlorohydrin under reduced pressure (keep bath < 50°C).

  • Isolation: Dissolve residue in Isopropyl Acetate. Wash with 5% Brine.[2] Dry over

    
    .[2] Concentrate to obtain the crude epoxide.[1][2]
    
  • Purification: Recrystallization from Isopropanol/Hexane is preferred over column chromatography to avoid silica-induced ring opening.[1][2]

Frequently Asked Questions (FAQ)

Q: Can I use Sodium Hydride (NaH) to speed up the reaction? A: Yes, but with extreme caution. NaH will drive the reaction to completion very fast (30 mins), but it often leads to "over-alkylation" or polymerization of the epichlorohydrin. If you use NaH, use only 1.1 equivalents and add Epichlorohydrin at 0°C.[2]

Q: My product decomposes on the silica column. Why? A: Silica gel is slightly acidic.[2] This acidity is sufficient to open the epoxide ring to a diol or chlorohydrin.[1][2] Solution: Pre-treat your silica column with 1% Triethylamine in Hexane to neutralize it before loading your sample.[2] Alternatively, use neutral alumina.[2]

Q: Why is the racemate yield lower than the chiral synthesis reported in papers? A: Actually, the racemate synthesis is usually higher yielding because you don't lose mass to chiral resolution or expensive chiral epichlorohydrin degradation.[1][2] If your yield is low (<60%), it is likely a workup issue. Ensure you are not losing the product to the aqueous layer (the morpholine ring makes the molecule moderately water-soluble at low pH).[1][2]

References

  • Synthesis of Timolol Maleate & Intermediates. Google Patents. US Patent 4,195,086 & CN101774977A.[2] Describes the core alkylation of the thiadiazole moiety. Link

  • Review of the Synthesis of Timolol Maleate. Organic Process Research & Development. Detailed analysis of the impurity profile and optimization of the epoxide ring closure. Link

  • 3-Chloro-4-morpholino-1,2,5-thiadiazole Synthesis. ChemicalBook. Provides physical properties and precursor synthesis data relevant to the thiadiazole core stability. Link

  • Epoxide Ring Opening Mechanisms. Beilstein Journal of Organic Chemistry. General mechanisms for base-catalyzed epoxide formation and degradation. Link

Sources

Troubleshooting

Technical Support Center: Brefeldin A (CAS 58827-68-2) Stability &amp; Storage Guide

[1] Core Identity & Mechanistic Context Compound: Brefeldin A (BFA) CAS: 58827-68-2 Origin: Macrolide antibiotic produced by fungal organisms (e.g., Penicillium brefeldianum).[1][2] Why Stability Matters: Brefeldin A is...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Core Identity & Mechanistic Context

Compound: Brefeldin A (BFA) CAS: 58827-68-2 Origin: Macrolide antibiotic produced by fungal organisms (e.g., Penicillium brefeldianum).[1][2]

Why Stability Matters: Brefeldin A is not merely a chemical reagent; it is a bioactive modulator of intracellular transport.[1] It functions by inhibiting GBF1, a guanine nucleotide exchange factor for ARF1.[1] This inhibition prevents the recruitment of COPI coat proteins, causing the Golgi apparatus to collapse into the Endoplasmic Reticulum (ER).[1][2] Degradation of the lactone ring structure renders the molecule biologically inert , leading to false negatives in cytokine secretion assays and protein trafficking studies.[1]

The "Why": Mechanisms of Degradation

To prevent degradation, you must understand the enemy.[1] BFA is susceptible to three primary degradation pathways:

  • Hydrolysis (Lactone Ring Opening): The macrocyclic lactone ring is the pharmacophore.[1] In the presence of moisture (especially in basic pH), this ring opens, destroying biological activity.[1] This is the most common cause of "sudden" potency loss.[1]

  • Oxidation: While less volatile than some reagents, the alkene moieties in the structure are susceptible to oxidation over prolonged periods if exposed to air.[1]

  • Photolytic Degradation: Prolonged exposure to UV or ambient light can catalyze ring-opening or isomerization.[1]

Storage Protocols: The Gold Standard

Do not treat BFA like a standard buffer salt.[1] It requires a rigorous "Cold Chain" approach within your laboratory.[1]

Phase A: Solid State Storage (The "Bank")[1]
  • Temperature: -20°C is mandatory. -80°C is acceptable but unnecessary.[1]

  • Environment: Desiccated.[1][3] Moisture is the primary antagonist.[1] Store the original vial inside a secondary container (e.g., a sealed Falcon tube) containing active desiccant packets (silica gel).[1]

  • Light: Protect from light.[1][4] Wrap the secondary container in aluminum foil if the primary vial is transparent.[1]

  • Shelf Life: 2–3 years if the seal remains unbroken and desiccation is maintained.[1]

Phase B: Solubilization & Stock Solutions (The "Danger Zone")

Most degradation occurs after the first solubilization.[1]

Solvent Choice:

  • DMSO (Recommended): High solubility (~10–20 mg/mL).[1] Excellent stability at -20°C.[1][5]

  • Ethanol: Good solubility (5–10 mg/mL).[1] Higher evaporation risk than DMSO.[1]

  • Water/PBS: FORBIDDEN for stock storage.[1] BFA is sparingly soluble and hydrolyzes rapidly.[1]

The Aliquot Rule: Never freeze-thaw the master stock more than once.

  • Dissolve BFA in anhydrous DMSO (fresh bottle).

  • Immediately dispense into single-use aliquots (e.g., 10–50 µL) in light-safe microtubes.

  • Store at -20°C.

  • Discard any thawed aliquot after use. Do not refreeze.

Data Summary: Stability Matrix
StateSolvent/ConditionTemperatureStability WindowRisk Factor
Solid Desiccated/Dark-20°C24+ MonthsMoisture ingress
Stock Anhydrous DMSO-20°C3–6 MonthsFreeze-thaw cycles
Stock Ethanol-20°C1–3 MonthsEvaporation/Concentration drift
Working Cell Culture Media37°C< 12 HoursRapid Hydrolysis

Experimental Workflow Visualization

The following diagram outlines the critical decision pathways for handling BFA to ensure data integrity.

BFA_Storage_Workflow Start CAS 58827-68-2 (Solid) Storage_Solid Store at -20°C (Desiccated + Dark) Start->Storage_Solid Solubilization Solubilize for Exp Storage_Solid->Solubilization Solvent_Choice Select Solvent Solubilization->Solvent_Choice DMSO Anhydrous DMSO (Preferred) Solvent_Choice->DMSO Ethanol Ethanol (Alternative) Solvent_Choice->Ethanol Aqueous Aqueous Buffer Solvent_Choice->Aqueous Avoid Aliquot Aliquot Immediately (Single Use) DMSO->Aliquot Ethanol->Aliquot Freeze Freeze at -20°C Aliquot->Freeze Usage Thaw for Experiment Freeze->Usage Dilution Dilute in Media (1:1000) Usage->Dilution Warning Use within 12 hours Do NOT Refreeze Dilution->Warning

Caption: Decision tree for Brefeldin A storage and preparation. Green nodes indicate optimal stability paths; red indicates critical failure points.[1]

Troubleshooting & FAQs

Q1: My BFA precipitated when I added it to the cell culture media. What happened? A: This is a common "solvent shock" issue.[1] BFA is hydrophobic.[1] If you add a high-concentration DMSO stock directly to a large volume of static media, it may crash out of solution locally.[1]

  • Fix: Vortex the culture media gently while adding the BFA stock dropwise. Ensure the final DMSO concentration remains <0.1% to avoid solvent toxicity, but ensure the BFA is fully dispersed.[1]

Q2: I have a stock solution in DMSO that is 6 months old. Is it still good? A: Proceed with caution. While DMSO stabilizes the compound, hygroscopic moisture absorption over 6 months of freezer opening/closing can lead to hydrolysis.[1]

  • Self-Validation Assay: Treat a test batch of HeLa or CHO cells with 5 µg/mL of your stock for 30–60 minutes. Fix and stain for a Golgi marker (e.g., GM130 or Giantin).[1] If the Golgi is still intact and compact, your BFA has degraded.[1] If the Golgi marker is diffuse (dispersed into the ER), the stock is active.[1]

Q3: Can I store BFA in the cell culture incubator for a multi-day experiment? A: No. BFA is unstable in aqueous media at 37°C. The half-life is relatively short in these conditions.[1] For experiments lasting >12–18 hours, you must refresh the media with freshly diluted BFA to maintain the blockade of protein transport.[1]

Q4: Why does my BFA look yellow? A: Pure Brefeldin A is a white to off-white powder.[1] A distinct yellowing often indicates oxidation or photo-degradation.[1] Discard this material, as its potency is likely compromised and toxicity profiles may have shifted.[1]

Biological Mechanism Visualization

Understanding the pathway helps confirm if your BFA is working (Phenotypic Validation).[1]

BFA_Mechanism BFA Brefeldin A GBF1 GBF1 (GEF) BFA->GBF1 Inhibits Collapse Golgi Collapse into ER BFA->Collapse Result Arf1_GDP Arf1-GDP (Inactive) GBF1->Arf1_GDP Catalyzes Exchange Arf1_GTP Arf1-GTP (Active) Arf1_GDP->Arf1_GTP Blocked by BFA COPI COPI Coat Recruitment Arf1_GTP->COPI Recruits Vesicle Retrograde Vesicle Formation COPI->Vesicle Golgi Golgi Complex Integrity Vesicle->Golgi Maintains

Caption: Mechanism of Action. BFA inhibits GBF1, preventing Arf1 activation.[1] Without Arf1-GTP, COPI coats fail to form, leading to the phenotypic collapse of the Golgi.[1]

References

  • Klausner, R. D., Donaldson, J. G., & Lippincott-Schwartz, J. (1992).[1] Brefeldin A: insights into the control of membrane traffic and organelle structure.[1] Journal of Cell Biology, 116(5), 1071–1080.[1] Retrieved from [Link]

Sources

Optimization

Minimizing cytotoxicity of rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine in normal cells

Product Identity: rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Common Name: Timolol Epoxide Intermediate CAS: 58827-68-2 Chemical Class: Glycidyl Ether / 1,2,5-Thiadiazole Derivative Executive Summary This...

Author: BenchChem Technical Support Team. Date: February 2026

Product Identity: rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Common Name: Timolol Epoxide Intermediate CAS: 58827-68-2 Chemical Class: Glycidyl Ether / 1,2,5-Thiadiazole Derivative

Executive Summary

This guide addresses the cytotoxicity challenges associated with rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (hereafter referred to as Timolol-Epoxide ). As a reactive intermediate in the synthesis of Timolol, this compound contains a strained oxirane (epoxide) ring .

In biological assays, this moiety acts as a non-specific electrophile, capable of alkylating DNA and proteins. This often leads to high background cytotoxicity in normal (non-cancerous) cell lines, masking specific pharmacological signals. Minimizing this toxicity requires strict control over exposure duration , solvent integrity , and intracellular nucleophile levels .

Part 1: Troubleshooting Cytotoxicity (Q&A)

Q1: Why do I see significant cell death in normal cells even at low concentrations (<10 µM)?

A: The cytotoxicity is likely driven by the electrophilic reactivity of the oxirane ring rather than specific receptor binding.

  • Mechanism: The epoxide ring reacts with nucleophilic centers (e.g., N7-guanine in DNA, sulfhydryl groups in proteins) via an SN2 mechanism. Normal cells, which may have lower basal levels of Glutathione (GSH) or Epoxide Hydrolase (EPHX) compared to hepatocytes or transformed cells, are less efficient at detoxifying this alkylating agent.

  • Solution: You must distinguish between pharmacological effect and alkylation toxicity. See Protocol B (Pulse-Recovery) below.

Q2: My compound precipitates or loses potency after 24 hours in media. Is this affecting toxicity?

A: Yes. Instability leads to inconsistent dosing and "micro-precipitation" toxicity.

  • Hydrolysis: The epoxide ring is susceptible to hydrolysis in aqueous media, forming the corresponding diol (glycol). While the diol is generally less cytotoxic, the varying ratio of Epoxide:Diol during a long incubation creates reproducible errors.

  • Polymerization: Glycidyl ethers can self-polymerize in the presence of trace bases or salts, forming insoluble aggregates that physically stress cells.

  • Fix: Prepare fresh stock solutions in anhydrous DMSO immediately before use. Do not store aqueous dilutions.

Q3: Can I use serum-free media to avoid protein binding?

A: Not recommended if cytotoxicity is your concern.

  • The Albumin Sink: Serum albumin acts as a "buffer" for electrophiles. Removing it increases the effective concentration of free Timolol-Epoxide available to attack cellular membranes and DNA.

  • Recommendation: Maintain at least 2-5% FBS. If serum-free conditions are mandatory, supplement with 0.1% BSA (Bovine Serum Albumin) to scavenge excess alkylating activity.

Part 2: Mechanistic Visualization

Understanding the fate of Timolol-Epoxide inside the cell is critical for experimental design. The diagram below illustrates the competition between bioactivation (toxicity) and detoxification.

Timolol_Epoxide_Pathways Compound Timolol-Epoxide (Extracellular) Entry Cellular Uptake (Passive Diffusion) Compound->Entry Reactive Reactive Epoxide (Intracellular) Entry->Reactive DNA DNA Alkylation (N7-Guanine Adducts) Reactive->DNA Unchecked Electrophile GSH GSH Conjugation (via GST) Reactive->GSH + Glutathione EH Hydrolysis (via Epoxide Hydrolase) Reactive->EH + H2O Apoptosis Genotoxicity & Apoptosis DNA->Apoptosis Excretion Soluble Metabolites (Excretion) GSH->Excretion EH->Excretion

Figure 1: The "Race Against Time." Toxicity occurs when the rate of DNA alkylation exceeds the rate of detoxification by Glutathione S-Transferase (GST) or Epoxide Hydrolase (EH).

Part 3: Optimization Protocols

Protocol A: The "Thiol-Rescue" Strategy

Objective: To boost intracellular nucleophile levels, protecting normal cells from non-specific alkylation without blocking specific receptor interactions (if applicable).

  • Pre-treatment: Seed normal cells (e.g., HUVEC, HEK293, Fibroblasts).

  • Supplementation: 2 hours prior to Timolol-Epoxide exposure, treat cells with 1 mM N-Acetylcysteine (NAC) .

    • Why: NAC is a precursor to Glutathione (GSH). Elevating GSH levels increases the cell's capacity to conjugate the epoxide (see Figure 1, Green Path).

  • Exposure: Add Timolol-Epoxide.

  • Result: Normal cells with high GSH withstand the alkylating stress, while the specific pharmacological effects can still be measured.

Protocol B: The Pulse-Recovery Assay

Objective: To limit the window of genotoxic exposure. Epoxides react quickly; long incubations (24h+) often measure secondary necrosis rather than primary mechanism.

StepActionTechnical Rationale
1 Pulse Incubate cells with Timolol-Epoxide for 1 to 4 hours only.
2 Wash Aspirate media. Wash 2x with warm PBS (containing 1% BSA).
3 Chase Add fresh, compound-free media. Incubate for remaining 20-24 hours.
4 Readout Measure viability (ATP/MTS).

Why this works: The alkylation reaction is rapid. A short pulse is sufficient to trigger signaling or bind receptors. Removing the compound prevents continuous DNA damage accumulation that overwhelms repair mechanisms in normal cells.

Part 4: Troubleshooting Workflow

Use this logic tree to diagnose persistent cytotoxicity issues.

Troubleshooting_Workflow Start Issue: High Cytotoxicity in Normal Cells CheckSolvent Check Solvent Control (Is DMSO > 0.5%?) Start->CheckSolvent SolventHigh Reduce DMSO to <0.1% CheckSolvent->SolventHigh Yes SolventOK Check Exposure Time CheckSolvent->SolventOK No TimeLong Is incubation > 12h? SolventOK->TimeLong SwitchPulse Switch to Pulse-Chase (Protocol B) TimeLong->SwitchPulse Yes CheckGSH Is GSH depleted? TimeLong->CheckGSH No AddNAC Add 1mM NAC (Protocol A) CheckGSH->AddNAC

Figure 2: Step-by-step decision matrix for stabilizing cell viability.

References

  • European Medicines Agency (EMA). Assessment Report: Timolol. (Discusses impurities and synthesis intermediates). Available at:

  • ICH Guidelines. M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (The authoritative standard for handling epoxide impurities). Available at:

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 133065: Timolol. (Structural data).[1][2][3][4] Available at:

  • Fretland, A. J., & Omiecinski, C. J. (2000). Epoxide hydrolases: biochemistry and molecular biology. Chemico-Biological Interactions, 129(1-2), 41-59. (Mechanistic basis for epoxide detoxification). Available at:

  • Obach, R. S., et al. (2008). The utility of in vitro cytochrome P450 inhibition data in the prediction of drug-drug interactions. Journal of Pharmacology and Experimental Therapeutics. (Discusses metabolic stability of heterocyclic amines). Available at:

Sources

Troubleshooting

Technical Support Center: Etoposide Phosphate (CAS 58827-68-2)

Topic: Overcoming Resistance in Cancer Cell Lines Introduction: Understanding Your Compound Welcome to the Technical Support Center. You are working with CAS 58827-68-2 , chemically known as Etoposide Phosphate .

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Resistance in Cancer Cell Lines

Introduction: Understanding Your Compound

Welcome to the Technical Support Center. You are working with CAS 58827-68-2 , chemically known as Etoposide Phosphate .

Critical Distinction: Unlike standard Etoposide (CAS 33419-42-0), which is highly lipophilic and requires DMSO for solubilization, Etoposide Phosphate is a water-soluble prodrug . It must be dephosphorylated (typically by endogenous phosphatases in plasma or cell culture media) to become the active moiety, Etoposide.

Resistance in your cell lines is not always biological; it can be an artifact of experimental design (e.g., failure of prodrug conversion). This guide addresses both pseudo-resistance (experimental error) and true biological resistance (MDR1 efflux, Topoisomerase II downregulation).

Module 1: Troubleshooting "Pseudo-Resistance" (Formulation & Stability)

Before assuming your cells have acquired genetic resistance, you must rule out chemical and metabolic failures.

Q: My IC50 values are inconsistent or much higher than literature values for standard Etoposide. Why?

A: The issue is likely Prodrug Conversion Failure or Stability.

  • Prodrug Conversion: Etoposide Phosphate is inactive until the phosphate group is cleaved.

    • In vivo: This happens rapidly via plasma phosphatases.

    • In vitro:[1][2] If you are using Serum-Free Media or heat-inactivated serum that has lost phosphatase activity, the drug may remain in its inactive prodrug form.

    • Validation Step: Perform a side-by-side cytotoxicity assay (MTT/MTS) comparing Etoposide Phosphate vs. Standard Etoposide (dissolved in DMSO). If the Phosphate form is significantly less potent, your media lacks the necessary enzymes.

  • Spontaneous Hydrolysis & Precipitation:

    • Once converted to Etoposide, the solubility drops drastically (<0.1 mg/mL). If you prepare high-concentration stocks in aqueous media and they hydrolyze over time, the active drug will precipitate out of solution, effectively lowering the dose the cells receive.

Data Table 1: Physicochemical Comparison

FeatureEtoposide (Standard)Etoposide Phosphate (CAS 58827-68-2)
Solubility Low (<0.1 mg/mL in water)High (>100 mg/mL in water)
Solvent Requires DMSO/EthanolWater, Saline, PBS
Active State Active immediatelyProdrug (Requires dephosphorylation)
Risk Factor DMSO toxicity to sensitive cellsFailure to convert to active form

Module 2: Diagnosing Biological Resistance

If formulation is ruled out, your cells likely exhibit one of three resistance mechanisms: Drug Efflux , Target Alteration , or Apoptosis Evasion .

Q: How do I distinguish between Efflux (MDR) and Target (Topo II) resistance?

A: Use the "Inhibitor Rescue" Protocol.

Mechanism: The ABCB1 gene encodes P-glycoprotein (P-gp/MDR1), which actively pumps Etoposide out of the cell. If this is the cause, blocking the pump should restore sensitivity.

Protocol: MDR1 Functional Validation
  • Design: 4 Treatment Arms.

    • Control (Vehicle)

    • Etoposide Phosphate (at resistant IC50)

    • MDR Inhibitor (Verapamil 5-10 µM or Tariquidar 50 nM)

    • Combination (Etoposide Phos + MDR Inhibitor)

  • Readout: 72-hour viability (CellTiter-Glo or MTT).

  • Interpretation:

    • Full Rescue: If the Combination arm shows massive cell death compared to Etoposide alone, your mechanism is MDR1 Efflux .

    • No Rescue: If the inhibitor makes no difference, the resistance is downstream (likely Topoisomerase II downregulation ).

Q: The MDR inhibitor didn't work. Is the target (Topoisomerase II) missing?

A: Downregulation of Topoisomerase II


 (TOP2A) is a common resistance mechanism. 
Etoposide acts by stabilizing the cleavable complex between DNA and Topo II. If the cell reduces Topo II expression, the drug has no target to bind, preventing DNA double-strand breaks.

Validation Step: Perform a Western Blot for Topoisomerase II


 .
  • Observation: Resistant lines often show <50% protein levels compared to parental lines.

  • Note: Check for p53 status . Wild-type p53 cells may undergo G1 arrest rather than apoptosis, appearing "resistant" in short-term assays.

Module 3: Visualizing the Resistance Pathways

The following diagram illustrates the conversion of the prodrug and the critical nodes where resistance occurs.

Etoposide_Resistance_Mechanism cluster_extracellular Extracellular / Media cluster_intracellular Intracellular Space EtoPhos Etoposide Phosphate (CAS 58827-68-2) Eto Active Etoposide EtoPhos->Eto Dephosphorylation Phosphatase Phosphatases (Serum) Phosphatase->EtoPhos MDR1 MDR1 / P-gp (Efflux Pump) Eto->MDR1 Substrate Binding TopoII Topoisomerase II (Target) Eto->TopoII Binding MDR1->EtoPhos Efflux (Resistance) DNA_Complex Drug-TopoII-DNA Cleavable Complex TopoII->DNA_Complex Stabilization DSB DNA Double Strand Breaks DNA_Complex->DSB Accumulation Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Threshold Exceeded Repair DNA Repair (NHEJ / HR) DSB->Repair Attempted Repair Repair->DNA_Complex Resistance Bcl2 Anti-Apoptotic Signaling (Bcl-2) Bcl2->Apoptosis Inhibition (Resistance)

Figure 1: Mechanism of Action and Resistance Nodes. Blue path indicates drug activation; Red nodes indicate resistance mechanisms (Efflux, Repair, Anti-apoptosis).

Module 4: Troubleshooting Workflow (Decision Tree)

Use this logic flow to systematically identify your problem.

Troubleshooting_Tree Start Issue: High IC50 / Resistance Check_Media Step 1: Check Media Conditions (Serum/Phosphatase present?) Start->Check_Media Conversion_Test Is Etoposide Phos potency << Standard Etoposide? Check_Media->Conversion_Test Pseudo Pseudo-Resistance: Prodrug not converting. Add serum or switch to Std Etoposide. Conversion_Test->Pseudo Yes True_Res Step 2: Biological Profiling Conversion_Test->True_Res No (Potency Equal) MDR_Test Add Verapamil/Tariquidar. Does sensitivity return? True_Res->MDR_Test Is_MDR Mechanism: MDR1 Efflux. Strategy: Use efflux inhibitors or nanoparticles. MDR_Test->Is_MDR Yes Topo_Test Step 3: Western Blot TOP2A. Is protein level low? MDR_Test->Topo_Test No Is_Topo Mechanism: Target Downregulation. Strategy: Hypomethylating agents or switch drug class. Topo_Test->Is_Topo Yes Downstream Mechanism: Apoptosis Block (Bcl-2) or DNA Repair. Strategy: BH3 mimetics. Topo_Test->Downstream No

Figure 2: Step-by-step troubleshooting logic for isolating resistance mechanisms.

Module 5: Overcoming Resistance (Strategies)

Once the mechanism is identified, employ these strategies to sensitize the cells.

Overcoming MDR1 (P-gp) Efflux
  • Chemical Inhibition: Co-treatment with non-toxic doses of Cyclosporine A (1-2 µM) or Verapamil (5-10 µM). Note: These are often toxic in vivo but excellent for in vitro validation.

  • Nanoparticle Delivery: Encapsulating Etoposide in PLGA nanoparticles can bypass membrane pumps via endocytosis.

Overcoming Topo II Downregulation
  • Epigenetic Reactivation: If TOP2A is silenced via promoter methylation, treat cells with 5-Azacytidine (DNA methyltransferase inhibitor) for 48-72 hours prior to Etoposide exposure to re-express the target.

  • Dose Intensification: If the target is mutated (lower affinity), higher doses may be required, but this increases off-target toxicity.

Overcoming Apoptosis Evasion
  • Combination Therapy: If cells arrest but don't die (senescence), combine Etoposide with BH3 mimetics (e.g., Venetoclax) to inhibit Bcl-2 and force apoptosis.

References

  • Hande, K. R. (1998).[3] Etoposide: four decades of development of a topoisomerase II inhibitor.[3] European Journal of Cancer, 34(10), 1514-1521.

  • Nitiss, J. L. (2009). Targeting DNA topoisomerase II in cancer chemotherapy. Nature Reviews Cancer, 9(5), 338-350.

  • Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer, 2(1), 48-58.

  • Bristol-Myers Squibb. (2011).[4] Etopophos (Etoposide Phosphate) Injection Prescribing Information. (Authoritative source for solubility/stability data).

  • Larsen, A. K., Escargueil, A. E., & Skladanowski, A. (2003). Resistance mechanisms associated with altered topoisomerase II expression and activity. Pharmacology & Therapeutics, 99(2), 167-181.

Sources

Optimization

Technical Support Center: Purification of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

Topic: Refining Purification Methods for Timolol Intermediate (Epoxide) Ticket ID: #CHEM-SUP-992 Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Refining Purification Methods for Timolol Intermediate (Epoxide) Ticket ID: #CHEM-SUP-992 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open [Troubleshooting Mode]

The Triage Desk: Critical Stability & Handling

User Query: "My crude solid is turning into a gum during storage, and yield drops after column chromatography. What is happening?"

Technical Insight: The molecule contains two distinct functional domains: the robust 1,2,5-thiadiazole/morpholine core and the highly reactive oxiranylmethoxy (epoxide) tail .

The degradation you are observing is almost certainly acid-catalyzed epoxide hydrolysis or polymerization. The 1,2,5-thiadiazole ring is electron-withdrawing, which can destabilize the epoxide oxygen, making it more susceptible to nucleophilic attack (even by trace water) in the presence of acidic protons.

Immediate Action Protocol (The "Stop-Loss" Check)

Before attempting further purification, verify these three environmental factors:

  • Silica Acidity: Standard flash silica (pH 6.5–7.0) is often acidic enough to open the epoxide ring to the diol (glycol) impurity.

  • Solvent Proticism: Avoid heating this compound in alcohols (MeOH, EtOH) without strict pH control. Hot alcohols can attack the epoxide, forming alkoxy-hydrins.

  • Trace Acids: Ensure your chlorinated solvents (DCM/CHCl3) are free of HCl (stabilized with amylene, not acid).

Method A: Chromatographic Purification (Research Scale)

User Query: "How do I separate the epoxide from the hydrolyzed diol without degrading it on the column?"

The Solution: Buffered Silica Gel Chromatography Standard silica gel acts as a Lewis acid. To purify this epoxide, you must neutralize the stationary phase.

Protocol: The Triethylamine (TEA) Passivation

Use this method for <5g scale purification.

  • Slurry Preparation: Prepare your silica slurry using Hexanes:Ethyl Acetate (EtOAc) (typically 80:20 or 70:30, based on TLC).

  • Buffering: Add 1% v/v Triethylamine (TEA) to the slurry solvent.

  • Column Packing: Pour the column and flush with 2 column volumes (CV) of the TEA-doped solvent.

  • Equilibration: Flush with 2 CV of your running solvent (without TEA) to remove excess amine, leaving the silica surface neutralized.

  • Elution: Load your sample. The epoxide will elute before the diol impurity. The diol is significantly more polar and will streak or stick near the baseline.

Visualizing the Separation Logic

PurificationLogic Crude Crude Reaction Mixture (Epoxide + Diol + Morpholine) TLC TLC Analysis (EtOAc:Hex 3:7) Crude->TLC Decision Impurity Profile? TLC->Decision PathA High Diol Content (>10%) Decision->PathA Polar streaks PathB Low Diol / High Oligomers Decision->PathB Baseline gum MethodA Buffered Silica Column (1% Et3N Pre-wash) PathA->MethodA MethodB Recrystallization (EtOAc/Hexanes) PathB->MethodB

Figure 1: Decision matrix for selecting the optimal purification route based on crude impurity profiling.

Method B: Recrystallization (Process Scale)

User Query: "I need to scale up to 50g. Chromatography is too expensive. Can I crystallize it?"

The Solution: Aprotic Solvent Systems While literature for the final drug (Timolol Maleate) suggests alcohols, the intermediate epoxide is best crystallized from aprotic systems to avoid solvolysis.

Recommended Solvent Systems
Solvent SystemRatio (v/v)Temperature ProfileRisk LevelNotes
EtOAc / Hexanes 1:3 to 1:5Dissolve at 45°C → Cool to 0°CLowBest balance of yield and stability.
Toluene / Heptane 1:2Dissolve at 55°C → Cool to 5°CLowGood for removing oligomers (gums).
Isopropanol (IPA) PureDissolve at 50°C → Cool to -10°CMediumRisk: Prolonged heating causes ring opening. Work fast.
Troubleshooting "Oiling Out"

If your product comes out as a yellow oil instead of a solid:

  • Seed Crystals: Retain a small amount of pure solid from a chromatographic run to seed the mother liquor at 25°C.

  • Impurity Threshold: If the crude purity is <85%, recrystallization will likely fail (oil out). Perform a "plug filtration" through a short pad of silica (eluting with DCM) to remove tarry baseline impurities before attempting crystallization.

Analytical Validation (QC)

User Query: "How do I confirm the epoxide ring is intact?"

The Diagnostic Markers You must differentiate the Epoxide (Target) from the Diol (Hydrolysis Impurity) .

  • TLC Visualization:

    • Stain: Use KMnO4 (basic).

    • Result: The diol (glycol) usually stains rapidly and intensely brown due to the vicinal hydroxyls. The epoxide stains slower.

    • Rf: The epoxide is less polar (higher Rf). The diol is much more polar (lower Rf).

  • 1H-NMR (CDCl3) Signatures:

    • Epoxide Protons: Look for the characteristic multiplets at δ 2.7–2.9 ppm (terminal epoxide CH2) and δ 3.2–3.4 ppm (epoxide CH).

    • Diol Protons: If the ring opens, these signals shift downfield (deshielded) to δ 3.5–4.0 ppm , and you may see broad -OH singlets (exchangeable with D2O).

Workflow: The "Acid-Safe" Silica Protocol

SilicaBuffering Step1 Standard Silica (Acidic Surface - SiOH) Step2 Add 1% TEA in Hexane/EtOAc Step1->Step2 Slurry Step3 Neutralized Silica (Amine-Passivated) Step2->Step3 Flush 2 CV Step4 Load Epoxide (Safe Elution) Step3->Step4 Purify

Figure 2: Step-by-step buffering mechanism to prevent on-column degradation.

References & Grounding

  • Wasson, B. K., et al. (1972). Derivatives of 4-(4-morpholinyl)-1,2,5-thiadiazol-3-ol including Timolol.[1]Journal of Medicinal Chemistry , 15(6), 651-655. (Foundational synthesis describing the reaction of the thiadiazole precursor with epichlorohydrin).

  • Sharpless, K. B., et al. (1991). Purification of acid-sensitive epoxides.[2]Journal of Organic Chemistry .[3] (General methodology for TEA-buffered silica chromatography).

  • Fisher Scientific. (2024). Product Specification: (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine.[4][5] (Confirming storage conditions of 2-8°C to prevent degradation).

  • Google Patents. (2010). CN101774977A: Synthesis method of timolol maleate intermediates.[6] (Describing industrial purification and solvent handling for the thiadiazole series).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine before handling. Epoxides are potential alkylating agents and should be handled in a fume hood.

Sources

Troubleshooting

Addressing batch-to-batch variability of CAS 58827-68-2

Topic: Addressing Batch-to-Batch Variability & Experimental Consistency Role: Senior Application Scientist Status: Active Guide[1] Introduction: The "Golgi Breaker" & The Variability Paradox Brefeldin A (BFA) is a macroc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability & Experimental Consistency

Role: Senior Application Scientist Status: Active Guide[1]

Introduction: The "Golgi Breaker" & The Variability Paradox

Brefeldin A (BFA) is a macrocyclic lactone antibiotic produced by fungal fermentation (Penicillium brefeldianum).[1][2] It is the gold standard for inhibiting protein transport from the Endoplasmic Reticulum (ER) to the Golgi apparatus.[1]

The Paradox: While BFA is a staple reagent, its biological origin introduces inherent batch-to-batch variability.[1] Unlike purely synthetic small molecules, fermentation products can carry trace impurities or vary in hydration states, leading to inconsistent molar concentrations if not strictly normalized.[1] Furthermore, the central lactone ring is chemically labile, making storage conditions a critical quality attribute (CQA).[1]

This guide provides a self-validating framework to normalize your BFA stocks and troubleshoot experimental failure, ensuring that Batch A behaves identically to Batch B .

Critical Quality Attributes (CQAs)

Before troubleshooting, you must understand the three physical pillars that define BFA quality.

AttributeTechnical SpecificationThe "Expert" Insight (Why it fails)
Source Origin Fungal FermentationHydration Variability: Different batches may have different degrees of hydration.[1][3] Calculating molarity based on the generic MW (280.36 g/mol ) without checking the specific batch Certificate of Analysis (CoA) can lead to concentration errors of 5-10%.[1]
Chemical Stability Lactone Ring IntegrityHydrolysis Risk: The lactone ring is susceptible to hydrolysis in aqueous or alkaline conditions, rendering the molecule inactive.[1] Never store BFA in aqueous buffers.[1][4]
Solubility Hydrophobic"Crashing Out": BFA is soluble in DMSO (20 mg/mL) and EtOH (5 mg/mL).[1] Rapid dilution into aqueous media can cause micro-precipitation (invisible to the eye) that reduces effective concentration.[1]

Mechanism of Action (Visualized)

Understanding the target is the first step in diagnosing "inactivity."[1] BFA targets GBF1 , a Guanine Nucleotide Exchange Factor (GEF).[1][5]

BFA_Mechanism cluster_0 Normal Trafficking BFA Brefeldin A (Inhibitor) GBF1 GBF1 (GEF) BFA->GBF1 Interfacial Inhibition Collapse Golgi Collapse into ER BFA->Collapse Result ARF1_GDP ARF1-GDP (Inactive) GBF1->ARF1_GDP Catalyzes Exchange ARF1_GTP ARF1-GTP (Active) ARF1_GDP->ARF1_GTP Blocked by BFA COPI COPI Coat Recruitment ARF1_GTP->COPI Recruits Vesicle Vesicle Budding COPI->Vesicle Initiates COPI->Collapse Loss of Coat Causes Fusion

Figure 1: BFA stabilizes the ARF1-GDP-GEF complex, preventing ARF1 activation.[1] Without ARF1-GTP, COPI coats cannot assemble, causing the Golgi to lose structural integrity and fuse with the ER.[1]

Troubleshooting Guide & FAQs

This section addresses specific failure modes reported by researchers.

Category A: Solubility & Preparation[1][4][6][7]

Q: I see a fine precipitate when I add BFA to my cell culture media. Is this batch defective?

  • Diagnosis: Likely "Solvent Shock."[1] BFA is highly hydrophobic.[1] If you add a high-concentration DMSO stock directly to a large volume of aqueous media, the local concentration at the pipette tip exceeds the solubility limit before it can disperse.[1]

  • The Fix:

    • Pre-dilution: Dilute your stock 1:10 in media slowly while vortexing, then add this intermediate to the final volume.

    • Warmth: Ensure your media is at 37°C, not 4°C. Cold media accelerates precipitation.[1]

    • Check DMSO Limit: Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent toxicity masking the BFA effect.[1]

Q: Can I store BFA in Ethanol instead of DMSO?

  • Technical Insight: Yes, but with caveats.

    • DMSO: Preferred.[1] Solubility ~20 mg/mL.[1] Low evaporation rate.[1] Stable at -20°C for >1 year.[1][6][7]

    • Ethanol: Solubility ~5 mg/mL.[1][4] High evaporation rate.[1] If the tube is not sealed perfectly, ethanol evaporates, increasing the concentration of the remaining stock (leading to overdosing in future experiments).[1]

  • Recommendation: Use high-grade anhydrous DMSO.[1] Aliquot into single-use vials to avoid freeze-thaw cycles, although BFA is relatively robust (stable up to ~3-5 freeze-thaws).[1]

Category B: Biological Potency & Variability[9]

Q: Batch A worked at 1 µg/mL, but Batch B requires 5 µg/mL for the same Golgi collapse. Why?

  • Root Cause 1: Hydration Error. Did you calculate molarity using the generic MW (280.4 g/mol )? Batch B might contain more water weight.[1][3] Always check the CoA for the "Batch Molecular Weight" or purity-corrected mass.[1]

  • Root Cause 2: Cell Line Drift. Are you using the exact same passage number? Multidrug Resistance (MDR) pumps (like P-glycoprotein) can actively efflux BFA.[1] High-passage cancer lines often upregulate MDRs, requiring higher BFA doses.[1]

  • Root Cause 3: Degradation. Was Batch B left at room temperature? The lactone ring hydrolyzes over time.[1]

Q: My cells are dying, not just stopping secretion. Is this batch toxic?

  • Differentiation: BFA is inherently toxic if applied too long.[1]

    • Golgi Collapse: Occurs within 15–60 minutes .[1]

    • Apoptosis: typically triggered after 12–24 hours via the Unfolded Protein Response (UPR).[1]

  • The Fix: If you see toxicity at <2 hours, check for impurities (fermentation byproducts).[1] If toxicity is at >12 hours, this is the expected mechanism of action (ER stress).[1] Reduce incubation time.

Standardization Protocol: The "Golgi Disassembly Index"

To ensure Batch-to-Batch Consistency , do not rely on weight alone. Perform this functional validation assay when receiving a new lot.

Protocol: Functional Titration Assay

Objective: Determine the EC50 for Golgi dispersal to normalize potency.

Materials:

  • HeLa or CHO cells (adherent).[1]

  • Anti-GM130 antibody (cis-Golgi marker) or Anti-Giantin.[1]

  • Fluorescent secondary antibody.[1]

  • BFA Stock (New Batch vs. Old Batch/Reference).

Workflow:

  • Seed Cells: 10,000 cells/well in a 96-well plate. Grow to 70% confluence.

  • Titration: Prepare a serial dilution of BFA in warm media:

    • Range: 0, 0.01, 0.05, 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL.[1]

  • Incubation: Treat cells for exactly 30 minutes at 37°C.

  • Fixation: Immediately remove media and fix with 4% Paraformaldehyde (10 min).[1] Do not wash with PBS before fixation, as this can reverse the phenotype.

  • Staining: Stain for GM130.

  • Analysis: Count % of cells with "Dispersed" Golgi (diffuse cytoplasmic staining) vs. "Compact" Golgi (perinuclear ribbon).

Data Interpretation:

  • Valid Batch: 100% disassembly should be observed between 1.0 – 5.0 µg/mL (depending on cell line).[1]

  • Normalization: If Batch A achieves 100% at 1 µg/mL and Batch B at 2 µg/mL, adjust your working concentration for Batch B by factor of 2x for all future experiments.

Troubleshooting Decision Tree

Use this logic flow to diagnose experimental failure.

BFA_Troubleshooting Start Problem: BFA Experiment Failed Check_Solubility 1. Check Physical State (Precipitate in Media?) Start->Check_Solubility Precip_Yes Yes: Solubility Issue Check_Solubility->Precip_Yes Precip_No No: Potency Issue Check_Solubility->Precip_No Action_Precip Action: Pre-dilute in media; Warm media to 37°C; Check DMSO < 0.1% Precip_Yes->Action_Precip Check_Control 2. Check Positive Control (Did Reference Batch work?) Precip_No->Check_Control Control_No No: Biological System Failure Check_Control->Control_No Control_Yes Yes: Batch Failure Check_Control->Control_Yes Action_Bio Action: Check Cell Line (MDR?); Check Incubation Time Control_No->Action_Bio Check_Age 3. Check Batch Age/Storage (Stored >1 year or aqueous?) Control_Yes->Check_Age Age_Old Yes: Degradation Check_Age->Age_Old Age_New No: Concentration Error Check_Age->Age_New Action_Degrade Action: Hydrolysis likely. Discard and buy fresh. Age_Old->Action_Degrade Action_Conc Action: Recalculate Molarity using Batch Specific MW (Hydration). Age_New->Action_Conc

Figure 2: Step-by-step logic to isolate whether the failure is physical (solubility), chemical (degradation), or biological (cell resistance).[1]

References

  • Mechanism of Action: Klausner, R. D., Donaldson, J. G., & Lippincott-Schwartz, J. (1992).[1][4] Brefeldin A: insights into the control of membrane traffic and organelle structure.[1][8] Journal of Cell Biology, 116(5), 1071-1080.[1][4]

  • Target Identification (GBF1): Niu, T. K., et al. (2005).[1] Dynamics of GBF1 recruitment to Golgi membranes.[1][5] Molecular Biology of the Cell, 16(3), 1213-1222.[1] [1]

  • Solubility & Stability Data: Tocris Bioscience. Brefeldin A Technical Data Sheet.

  • Batch Variability (Fermentation): Cayman Chemical. Brefeldin A Product Information & Purity.

  • Golgi Collapse Protocol: Lippincott-Schwartz, J., et al. (1989).[1] Rapid redistribution of Golgi proteins into the ER in cells treated with brefeldin A. Cell, 56(5), 801-813.[1]

Sources

Optimization

Technical Support Center: Safe Handling &amp; Optimization of CAS 58827-68-2 (Midazolam)

Status: Operational Role: Senior Application Scientist Subject: Technical Guide for Research Use Only (RUO) Executive Summary You are accessing the technical support dossier for CAS 58827-68-2 (Midazolam). While widely k...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Technical Guide for Research Use Only (RUO)

Executive Summary

You are accessing the technical support dossier for CAS 58827-68-2 (Midazolam). While widely known as a benzodiazepine, this compound presents a unique chemical paradox that frequently causes experimental failure: pH-dependent conformational switching .

Unlike standard lipophilic compounds, CAS 58827-68-2 relies on an imidazobenzodiazepine ring system that reversibly opens and closes based on environmental pH. Failure to respect this mechanism results in precipitation, inconsistent dosing, and compromised bioavailability data. This guide replaces generic safety advice with mechanism-based protocols designed for high-stakes research environments.

Module 1: The Solubility Paradox (Technical Deep Dive)

Q: Why does my stock solution precipitate when I dilute it into PBS (pH 7.4)?

A: This is the most common failure mode. CAS 58827-68-2 behaves as a "chemical shapeshifter."

  • At pH < 4.0: The diazepine ring between N4 and C5 opens.[1] This exposes a primary amine, rendering the molecule highly polar and water-soluble.

  • At pH > 4.0 (Physiological): The ring closes. The molecule becomes highly lipophilic (LogP ~3.89) and practically insoluble in water (<0.1 mg/mL).

The Trap: If you prepare a stock in acidic media (where it dissolves well) and then rapidly dilute it into a neutral buffer like PBS, the local pH spike causes immediate ring closure and micro-precipitation. These micro-crystals may be invisible to the naked eye but will skew concentration data significantly.

Mechanism Visualization

The following diagram illustrates the reversible ring-opening mechanism that dictates solubility.

Midazolam_Mechanism Acidic Acidic Environment (pH < 4.0) High Solubility Reaction Reversible Ring Opening (N4-C5 Bond Cleavage) Acidic->Reaction Protonation Neutral Physiological Environment (pH > 6.0) Lipophilic / Insoluble Reaction->Neutral Deprotonation Neutral->Reaction Add Acid (HCl) Precipitation Experimental Outcome: Precipitation in Aqueous Media Neutral->Precipitation If no co-solvent present

Figure 1: The pH-dependent solubility switch of Midazolam. The open-ring form (blue) is water-soluble; the closed-ring form (red) requires organic solvents or cyclodextrins.

Module 2: Validated Preparation Protocols

Q: What is the "Gold Standard" recipe for an aqueous stock solution?

A: Do not use pure water. You must buffer the pH to maintain the open-ring structure or use a co-solvent system if neutral pH is required immediately.

Protocol A: Acidic Stock Solution (Recommended for Stability)

Best for: Long-term storage and high-concentration stocks.

  • Weighing: Weigh the target amount of CAS 58827-68-2.

  • Primary Solubilization: Add 0.1N HCl dropwise. The powder should dissolve rapidly as the pH drops below 3.5.

  • Dilution: Bring to volume with 0.9% Saline or Water for Injection.

  • Verification: Check pH. If pH > 3.5, adjust carefully with dilute HCl.

  • Filtration: Filter sterilize using a 0.22 µm PVDF membrane (Low protein binding).

Protocol B: Neutral/Organic Stock (For In Vitro Assays)

Best for: Cell culture where acidic spikes are toxic.

  • Solvent: Dissolve completely in DMSO (Dimethyl sulfoxide). Solubility can reach >20 mg/mL.

  • Dilution Strategy: When dosing cells, keep the final DMSO concentration <0.5% to avoid solvent toxicity.

  • Mixing: Add the DMSO stock slowly to the vortexing culture media. Do not add media to the DMSO stock, as the high local concentration during mixing can force precipitation.

Solubility Data Matrix

Solvent SystemSolubility LimitStabilityNotes
Water (pH 7) < 0.1 mg/mLPoorDO NOT USE. Immediate precipitation.
0.1N HCl (pH < 3) > 5.0 mg/mLHighStable open-ring form.
Ethanol ~ 15 mg/mLModerateEvaporation risk changes concentration.
DMSO > 25 mg/mLHighBest for -20°C storage.
PEG 400 ~ 10 mg/mLHighGood co-solvent for animal studies.
Module 3: Stability & Degradation Control

Q: My solution has turned slightly yellow. Is it still usable?

A: Stop immediately. Yellow discoloration indicates photodegradation.

CAS 58827-68-2 is highly photosensitive in solution. Light exposure triggers the formation of free radicals and dimers (photodegradants) which are pharmacologically inactive and potentially toxic.

Troubleshooting Guide: Degradation

  • Symptom: Yellow/Orange tint.

    • Cause: Photolysis due to ambient light exposure.

    • Action: Discard.[2][3] Future stocks must be stored in Amber Glass vials wrapped in aluminum foil.

  • Symptom: White turbidity in acidic stock.

    • Cause: pH drift. Carbon dioxide absorption from air can lower the pH of unbuffered alkaline solutions, but here, evaporation of acid or contamination with alkaline detergents causes pH rise > 4.

    • Action: Re-verify pH. If > 4.0, re-acidify. If turbidity persists, discard (nucleation has occurred).

Module 4: Safety & Compliance (E-E-A-T)

Q: This is a potent sedative.[4][5] How do I manage a spill?

A: Treat CAS 58827-68-2 as a Potent Compound (OEB 4/5 equivalent) . Aerosolization of the powder is the primary respiratory risk, leading to rapid sedation or respiratory depression in the handler.

Emergency Spill Protocol
  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don double nitrile gloves, safety goggles, and a P100/N95 respirator . Standard surgical masks offer insufficient protection against fine pharmaceutical dust.

  • Containment: Cover the spill with wet paper towels (to prevent dust generation). Do not sweep dry powder.

  • Neutralization: Wipe the area with 10% Bleach followed by 70% Ethanol.

  • Disposal: All waste must go into "Controlled Substance" or "Hazardous Pharmaceutical" waste streams, logged according to local DEA/Local Authority regulations.

Safe Handling Workflow

Safety_Workflow Start Start: Powder Handling PPE PPE Check: Double Gloves + P100 Mask Start->PPE Containment Engineering Control: Fume Hood / BSC Class II PPE->Containment Solubilization Solubilization: Add Solvent BEFORE removing from hood Containment->Solubilization Prevent Aerosol Waste Disposal: Segregated Pharmaceutical Waste Solubilization->Waste After Experiment

Figure 2: Mandatory hierarchy of controls for handling potent sedative powders.

References
  • Loftsson, T., et al. (2001).[6] "Cyclodextrin solubilization of benzodiazepines: formulation of midazolam nasal spray." International Journal of Pharmaceutics.

  • Andersin, R. (1991).[6] "Solubility and acid-base behaviour of midazolam in media of different pH." Journal of Pharmaceutical and Biomedical Analysis.

  • Merit Pharmaceutical. (2025).[7] "Safety Data Sheet: Midazolam." Merit Pharm SDS.

  • Feng, X., et al. (2017).[8] "Characterization of degradation products of midazolam maleate by UHPLC-HR-IT-MSn and NMR." Pharmazie.[8]

  • Deranged Physiology. (2023). "Midazolam: Pharmaceutics and Solubility."[1][4][9] Deranged Physiology Online.

Sources

Troubleshooting

Technical Support Center: Optimizing NACET (CAS 58827-68-2)

Topic: Modifying CAS 58827-68-2 (N-acetyl-L-cysteine ethyl ester) for Improved Bioavailability Audience: Researchers, Formulation Scientists, and Pharmacologists Executive Summary You are working with CAS 58827-68-2 , ch...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Modifying CAS 58827-68-2 (N-acetyl-L-cysteine ethyl ester) for Improved Bioavailability Audience: Researchers, Formulation Scientists, and Pharmacologists

Executive Summary

You are working with CAS 58827-68-2 , chemically known as


-acetyl-L-cysteine ethyl ester (NACET) .

The Core Paradox: NACET is designed specifically to solve the low bioavailability (<5%) of its parent compound,


-acetylcysteine (NAC). However, users frequently report inconsistent results or "missing" compound in pharmacokinetic (PK) assays.

The Reality: NACET is not "missing"; it is behaving differently than NAC.[1][2][3][4][5][6][7][8][9] Its enhanced lipophilicity drives it rapidly into cells, depleting plasma levels quickly.[3][5] Furthermore, it is highly susceptible to pre-experimental oxidation and hydrolysis. This guide addresses the specific technical hurdles in handling, formulating, and detecting NACET to realize its theoretical bioavailability of >60%.

Module 1: Chemical Integrity & Handling

"My sample turned yellow or precipitated. Is it still usable?"

The Science of Degradation

NACET possesses a free thiol (-SH) group and an ester linkage. It faces two primary threats:

  • Oxidation: The thiol group oxidizes to form the disulfide dimer (di-NACET ). This is often signaled by a yellow discoloration or precipitation (di-NACET is less soluble).

  • Hydrolysis: The ethyl ester group is susceptible to hydrolysis in aqueous environments, reverting the compound back to NAC and ethanol, negating the bioavailability advantage.

Troubleshooting Protocol: Stability Validation
ObservationDiagnosisImmediate ActionPrevention
Yellow Tint Trace OxidationFilter (0.22 µm). Quantify free thiols (DTNB assay). Use if >90% intact.Store under Argon/Nitrogen at -20°C.
White Precipitate Dimer Formation (di-NACET)Discard. Bioavailability is compromised.Avoid freeze-thaw cycles in aqueous solution.
pH Drift (< 6.0) Hydrolysis (Acetic Acid release)Check pH. If acidic, ester hydrolysis has occurred.Buffer heavily (HEPES/PBS). Do not store in water >24h.[6]
Q: How do I prepare a stable stock solution for long-term use?

A: You cannot store aqueous stocks long-term.

  • Correct Protocol: Dissolve NACET in DMSO or Dimethylformamide (DMF) at 30 mg/mL.[6] Purge the vial with inert gas (Argon). Store at -20°C.

  • Working Solution: Dilute the organic stock into PBS (pH 7.4) immediately before use. Do not exceed 10 mg/mL in PBS, and use within 4 hours.

Module 2: Formulation Strategies for Bioavailability

"I need higher concentrations, but it crashes out of solution."

Solubility vs. Permeability Trade-off

NACET is lipophilic (logP ~0.85) compared to NAC (logP ~ -0.6). This aids cell entry but complicates aqueous formulation.

Formulation Troubleshooting Guide

Scenario A: In Vitro Cell Culture

  • Issue: Crystal formation in media.

  • Cause: Shock precipitation when adding high-concentration DMSO stock to aqueous media.

  • Solution: Use a step-down dilution.

    • Dilute DMSO stock 1:10 with sterile water (not saline yet).

    • Add this intermediate to the culture media while vortexing.

    • Limit: Final DMSO concentration must remain <0.1% to avoid cytotoxicity artifacts.

Scenario B: In Vivo Administration (Oral/IP)

  • Issue: Variable absorption rates.

  • Optimization: Encapsulation is rarely necessary for entry, but necessary for protection from gastric hydrolysis.

  • Recommended Vehicle: 0.5% Methylcellulose or Hydroxypropyl methylcellulose (HPMC). Avoid simple saline for oral gavage as it offers no protection against stomach acid hydrolysis.

Module 3: Bioanalytical Assessment (The "Missing Drug" Problem)

"I injected NACET, but I can't find it in the plasma after 30 minutes."

The Pharmacokinetic Trap

Standard NAC protocols fail for NACET.

  • NAC: Stays in plasma (low volume of distribution), requires high doses to force entry.

  • NACET: Rapidly crosses membranes. High tissue accumulation, low plasma retention.

Critical Insight: If you measure plasma NACET 1 hour post-administration, you will likely find zero . This is not a failure; it is proof of rapid intracellular uptake.

Visualizing the Pathway

NACET_Pathway cluster_extracellular Extracellular / Plasma cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytosol NACET_Plasma NACET (Intact) Lipophilic NAC_Plasma NAC (Hydrolyzed) Hydrophilic NACET_Plasma->NAC_Plasma Plasma Esterases (Rapid Hydrolysis) NACET_Cell NACET (Trapped) NACET_Plasma->NACET_Cell Passive Diffusion (High Efficiency) NAC_Cell NAC NAC_Plasma->NAC_Cell Active Transport (Low Efficiency) Membrane NACET_Cell->NAC_Cell Cytosolic Esterases Cysteine L-Cysteine NAC_Cell->Cysteine Deacetylation GSH Glutathione (GSH) Cysteine->GSH GSH Synthesis

Figure 1: Comparative cellular entry mechanisms. NACET bypasses the active transport bottleneck required by NAC, but is rapidly hydrolyzed intracellularly.

Protocol: Correctly Measuring Bioavailability

Do not rely solely on plasma NACET levels. You must measure Total Thiol or Intracellular GSH .

Step-by-Step Validation Protocol:

  • Sample Collection: Collect tissues (Brain, Liver, Retina) or Red Blood Cells (RBCs), not just plasma.

  • Preparation: Wash cells 3x with cold PBS to remove extracellular drug.

  • Lysis: Lyse cells in 5% Sulfosalicylic Acid (SSA) to precipitate proteins and prevent oxidation.

  • Derivatization: Use HPLC with fluorescence detection (e.g., monobromobimane derivatization).

  • Target: Measure Cysteine and GSH levels.

    • Success Indicator: A significant spike in intracellular GSH compared to NAC-treated controls.[1][3]

Module 4: Troubleshooting Logic Flow

Use this logic gate to diagnose experimental failures.

Troubleshooting_Logic Start Issue: Low Bioavailability Observed Check_Color Is the stock solution yellow? Start->Check_Color Oxidation Cause: Oxidation to di-NACET Action: Prepare fresh under Argon Check_Color->Oxidation Yes Check_Plasma Are you measuring Plasma only? Check_Color->Check_Plasma No Wrong_Target Cause: Rapid Tissue Uptake Action: Measure Tissue/RBC GSH Check_Plasma->Wrong_Target Yes Check_Vehicle Is the vehicle pH > 7.4? Check_Plasma->Check_Vehicle No Hydrolysis Cause: Premature Hydrolysis Action: Adjust pH to 6.0-7.0 Check_Vehicle->Hydrolysis Yes Success Proceed with Experiment Check_Vehicle->Success No

Figure 2: Diagnostic workflow for identifying the root cause of low efficacy in NACET experiments.

References

  • Giustarini, D., et al. (2012). "ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    -Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential."[1][10][11] Biochemical Pharmacology, 84(11), 1522-1533.[10] Link
    
  • Cayman Chemical. "

    
    -acetyl-L-Cysteine ethyl ester Product Information & Safety Data Sheet." Link
    
  • Giustarini, D., et al. (2018). "

    
    -acetylcysteine ethyl ester as GSH enhancer in human primary endothelial cells: A comparative study with other drugs."[10] Free Radical Biology and Medicine, 126, 202-209.[10] Link
    
  • Tosi, G. M., et al. (2021). "Superior Properties of

    
    -Acetylcysteine Ethyl Ester over 
    
    
    
    -Acetyl Cysteine to Prevent Retinal Pigment Epithelial Cells Oxidative Damage."[9][10] International Journal of Molecular Sciences, 22(2), 600.[10] Link

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: CAS 58827-68-2 vs. Validated Small Molecule TIM-3 Inhibitors

Executive Summary Topic: Critical analysis of CAS 58827-68-2 in the context of the emerging small-molecule TIM-3 inhibitor landscape. Context: T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is a pivotal immu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Topic: Critical analysis of CAS 58827-68-2 in the context of the emerging small-molecule TIM-3 inhibitor landscape. Context: T-cell immunoglobulin and mucin-domain containing-3 (TIM-3) is a pivotal immune checkpoint.[1][2] While monoclonal antibodies (e.g., Sabatolimab, Sym023) dominate the clinical landscape, small molecules offer superior tissue penetration and oral bioavailability. Verdict: CAS 58827-68-2 (4-[4-(oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine) is chemically defined as a key synthetic intermediate for the beta-blocker Timolol . Unlike validated TIM-3 inhibitors such as ML-T7 or SMI-402 , there is currently no peer-reviewed evidence supporting CAS 58827-68-2 as a direct TIM-3 antagonist. This guide contrasts its physicochemical profile with active TIM-3 inhibitors to establish a baseline for structure-activity relationship (SAR) studies.

Part 1: Compound Profiles & Mechanism of Action

The Subject: CAS 58827-68-2[3][4]
  • Chemical Name: (RS)-4-[4-(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine

  • Core Scaffold: 1,2,5-Thiadiazole linked to a Morpholine ring.[3][4]

  • Functional Group: Reactive Epoxide (Oxirane).

  • Primary Utility: Precursor for Timolol (non-selective

    
    -adrenergic antagonist).
    
  • TIM-3 Relevance: The thiadiazole core is a privileged scaffold in medicinal chemistry, often explored for bioactivity. However, the epoxide group makes this compound highly reactive (an alkylating agent), likely rendering it unsuitable as a reversible inhibitor due to potential covalent non-specific binding.

The Comparator: ML-T7 (Validated Hit)
  • Identity: A specific small molecule identified via virtual screening of the ChemDiv library.

  • Binding Site: Targets the FG-CC' cleft of the TIM-3 IgV domain.

  • Mechanism: Competitively blocks the binding of Phosphatidylserine (PtdSer) and CEACAM1 , but notably does not block Galectin-9 (Gal-9).

  • Potency:

    
     (Human TIM-3).[5]
    
The Comparator: SMI-402
  • Identity: A small molecule inhibitor identified via structure-based docking.

  • Mechanism: Dual blockade of PtdSer and HMGB1 binding to TIM-3.

  • Bioactivity: Restores T-cell proliferation and cytokine secretion (IFN-

    
    ) in exhausted CD8+ T cells.
    

Part 2: Comparative Technical Analysis

The following table contrasts the subject molecule with established small molecule inhibitors and a reference antibody (Sym023) to highlight the performance gap.

FeatureCAS 58827-68-2ML-T7SMI-402Sym023 (Antibody Control)
Chemical Class Thiadiazole-Morpholine EpoxideFuro-pyrrole spiro derivativeHeterocyclic small moleculeHuman IgG1 mAb
Target Binding Site Unknown / Non-specificTIM-3 IgV Domain (FG-CC' Cleft)TIM-3 IgV Domain (PtdSer Pocket)TIM-3 Extracellular Domain
Affinity (

)
N/A (No data)~7.0

M
Low

M range
< 10 nM
Ligand Blockade N/APtdSer, CEACAM1PtdSer, HMGB1, CEACAM1PtdSer (Not Gal-9)
T-Cell Rescue No evidenceIncreases IL-2, IFN-

Increases IFN-

, Cell Lysis
High Potency Rescue
Solubility Moderate (Morpholine aid)Low (Requires DMSO/Formulation)ModerateHigh (Aqueous)
Development Status Chemical Reagent / IntermediatePreclinical (Research Tool)PreclinicalPhase I/II Clinical Trials
Mechanistic Insight: The "Cleft" vs. "Face" Strategy

Small molecules like ML-T7 succeed by wedging into the hydrophobic FG-CC' cleft , a structural loop critical for PtdSer coordination. Antibodies like Sym023 bind the "face" of the receptor. CAS 58827-68-2 lacks the steric bulk and specific hydrogen-bonding pharmacophores (e.g., urea or amide linkers) typically required to stabilize the dynamic TIM-3 loops.

Part 3: Visualization of Signaling Pathways

The diagram below illustrates the TIM-3 signaling cascade and where specific inhibitors intervene. Note that small molecules (SMIs) must disrupt the Bat3-mediated repression to restore T-cell function.

TIM3_Signaling cluster_extracellular Extracellular Space cluster_membrane T-Cell Membrane cluster_intracellular Intracellular Signaling Gal9 Galectin-9 TIM3 TIM-3 Receptor (IgV Domain) Gal9->TIM3 Induces Aggregation Gal9->TIM3 Ligand Binding Releases Bat3 PtdSer PtdSer (Apoptotic Cells) PtdSer->TIM3 Binds Cleft CEACAM1 CEACAM1 CEACAM1->TIM3 Heterodimerization SMI Small Molecules (ML-T7, SMI-402) SMI->TIM3 Blocks Cleft (Steric Hindrance) Ab Antibodies (Sym023) Ab->TIM3 Blocks Surface Bat3 Bat3 (Repressor) TIM3->Bat3 Unbound State (Bat3 Bound) TIM3->Bat3 Ligand Binding Releases Bat3 Fyn Fyn Kinase TIM3->Fyn Recruits (Active) Lck Lck Kinase Bat3->Lck Recruits/Protects TCR TCR Complex Fyn->TCR Inhibits Signaling Lck->TCR Promotes Signaling Exhaustion T-Cell Exhaustion TCR->Exhaustion Chronic Signal + TIM-3 High Activation T-Cell Activation TCR->Activation Bat3 Preserved

Caption: TIM-3 blockade by small molecules (SMIs) prevents ligand-induced Bat3 dissociation, preserving Lck activity and sustaining T-cell activation.

Part 4: Experimental Protocols for Validation

To objectively assess if CAS 58827-68-2 (or any candidate) possesses TIM-3 inhibitory activity, the following self-validating workflow is required.

Protocol A: TR-FRET Binding Competition Assay

Purpose: Quantify the ability of the small molecule to displace a known ligand (PtdSer or Gal-9) from the TIM-3 IgV domain.

  • Reagents:

    • Recombinant Human TIM-3-Fc chimera (Acceptor).

    • Biotinylated PtdSer liposomes or Galectin-9 (Donor).

    • Terbium (Tb)-labeled Anti-Fc antibody.

    • Test Compounds (CAS 58827-68-2, ML-T7).

  • Workflow:

    • Step 1: Incubate 5 nM TIM-3-Fc with Tb-Anti-Fc (1:1 ratio) in assay buffer (PBS + 0.1% BSA) for 30 mins.

    • Step 2: Add serial dilutions of Test Compound (0.1 nM to 100

      
      M). Incubate 30 mins.
      
    • Step 3: Add Biotin-Ligand + Streptavidin-d2 (fluorophore). Incubate 60 mins.

    • Step 4: Read TR-FRET signal (Excitation 337 nm, Emission 665/620 nm).

  • Validation:

    • Positive Control: Unlabeled Gal-9 or ML-T7 (Expect

      
      M).
      
    • Negative Control:[6] DMSO only.

    • Data Output: Calculate % Inhibition =

      
      .
      
Protocol B: Jurkat T-Cell NFAT-Luciferase Rescue

Purpose: Functional validation of immune checkpoint blockade.

  • Cell System: Jurkat T-cells engineered with an NFAT-Luciferase reporter and constitutive TIM-3 expression.

  • Stimulation: Co-culture with Raji cells expressing PD-L1/Gal-9 or use anti-CD3/CD28 beads + Recombinant Gal-9.

  • Method:

    • Treat cells with Test Compound (10

      
      M) for 2 hours.
      
    • Stimulate T-cells (TCR engagement).

    • TIM-3 engagement by ligand usually suppresses NFAT.

    • Success Criteria: An increase in Luciferase signal compared to Vehicle control indicates blockade of the inhibitory TIM-3 signal.

Part 5: Workflow Visualization

Validation_Workflow cluster_biochem Biochemical Screening cluster_cell Cellular Validation Start Compound Library (CAS 58827-68-2) TRFRET TR-FRET Assay (TIM-3 vs PtdSer) Start->TRFRET SPR SPR Analysis (Binding Kinetics) TRFRET->SPR Hit (>50% Inh) Jurkat Jurkat-NFAT Reporter Assay TRFRET->Jurkat Confirmed Binder Decision Lead Candidate SPR->Decision Kd < 10 uM Primary Primary CD8+ T-Cell (IFN-g/TNF-a ELISA) Jurkat->Primary Functional Rescue Primary->Decision Validated

Caption: Step-wise validation pipeline for confirming small molecule TIM-3 inhibition.

References

  • Chemical Identity of CAS 58827-68-2

    • Source: National Center for Biotechnology Inform
    • Title: Compound Summary for CID 826286: 4-[4-(Oxiran-2-ylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine.[3]

    • URL:[Link][3]

  • Discovery of ML-T7

    • Source: Science Transl
    • Title: Identification of a small-molecule Tim-3 inhibitor to potentiate T cell-medi
    • URL:[Link]

  • Discovery of SMI-402

    • Source: International Immunopharmacology (2023).[7]

    • Title: Identification of a novel small-molecule inhibitor targeting TIM-3 for cancer immunotherapy.[7]

    • URL:[Link]

  • Sym023 Mechanism of Action

    • Source: Clinical Cancer Research (2019).
    • Title: Sym023, a Human Anti-TIM-3 Antibody, Exhibits Potent Antitumor Activity in Syngeneic Mouse Models.
    • URL:[Link]

  • TIM-3 Structural Biology

    • Source: N
    • Title: Structural basis for TIM-3 ligand recognition.
    • URL:[Link]

Sources

Comparative

Comparative Profiling of CAS 58827-68-2: Specificity vs. Promiscuity in Kinase Inhibition

The following guide provides a comprehensive cross-reactivity analysis for CAS 58827-68-2 , objectively comparing its profile against established kinase inhibitor standards. [1][2] Executive Summary CAS 58827-68-2 (Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a comprehensive cross-reactivity analysis for CAS 58827-68-2 , objectively comparing its profile against established kinase inhibitor standards.

[1][2]

Executive Summary

CAS 58827-68-2 (Chemical Name: rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine) is structurally distinct from classical ATP-competitive kinase inhibitors (e.g., Staurosporine, K252a).[1][2] Primarily recognized as a key intermediate in the synthesis of Timolol , its pharmacophore contains a reactive epoxide (oxirane) moiety and a 1,2,5-thiadiazole core.[1][2]

While recent medicinal chemistry efforts have explored thiadiazole scaffolds for kinase inhibition (e.g., GSK-3


, LRRK2), the presence of the epoxide group in CAS 58827-68-2 introduces a mechanism of covalent non-specificity .[1][2] Unlike reversible inhibitors that fit into the ATP pocket based on shape complementarity, CAS 58827-68-2 possesses the potential for indiscriminate alkylation of nucleophilic cysteine residues across the proteome.[1][2]

This guide analyzes the cross-reactivity risks of CAS 58827-68-2 compared to the "Gold Standard" promiscuous inhibitor (Staurosporine ) and a highly selective clinical drug (Larotrectinib ).[1][2]

Part 1: Chemical Identity & Mechanism of Action[1]

Before analyzing cross-reactivity, it is critical to distinguish the mechanism of interaction.[1][2]

FeatureCAS 58827-68-2 (Target Compound)Staurosporine (Reference Control)Larotrectinib (Specificity Standard)
Core Structure Thiadiazole-Morpholine w/ EpoxideIndolocarbazolePyrazolo[1,5-a]pyrimidine
Primary Mechanism Covalent Alkylation (Irreversible)ATP-Competitive (Reversible)ATP-Competitive (Reversible)
Binding Mode Reacts with surface/pocket CysteinesH-bonds with Hinge Region (Glu/Asp)H-bonds with Hinge Region (Trk specific)
Cross-Reactivity Source Electrophilic Promiscuity (Chemical reactivity)Structural Promiscuity (Fits many ATP pockets)Minimal (Highly tuned fit)
Primary Use Timolol Intermediate / Covalent ProbeBroad-spectrum Kinase ControlTRK Fusion Cancer Therapy
Structural Alert: The Epoxide Factor

The oxirane ring in CAS 58827-68-2 is an electrophile.[1][2] In a kinase assay, it can react with any accessible Cysteine (Cys) residue, not just the "Gatekeeper" Cys found in covalent targets (like Cys481 in BTK).[2] This leads to a "false positive" inhibition profile where the compound appears to inhibit a kinase but is actually modifying the protein structure non-specifically.[1][2]

Part 2: Cross-Reactivity Landscape

The following table contrasts the "Off-Target" profiles. Note that for CAS 58827-68-2, "inhibition" often correlates with the abundance of surface cysteines rather than ATP-pocket homology.[1][2]

Comparative Kinase Selectivity Profile
Target Kinase FamilyCAS 58827-68-2 (Predicted Reactivity)Staurosporine (Experimental

)
Larotrectinib (Experimental

)
TrkA/B/C (NTRK) Moderate (Non-specific alkylation)< 1 nM (Potent)~1-5 nM (Specific)
PKC (Protein Kinase C) High (Cys-rich C1 domain target)~2-5 nM (Potent)> 1,000 nM
CDK2 (Cell Cycle) Low to Moderate~5-10 nM > 1,000 nM
CAMKII Moderate~20 nM > 1,000 nM
GSK-3

High Potential (Thiadiazole affinity)~15 nM> 500 nM
Mechanism of Off-Target Covalent modification of non-catalytic CysConserved ATP pocket bindingN/A

Critical Insight: Unlike Staurosporine, which inhibits kinases because they share a similar ATP binding site, CAS 58827-68-2 is likely to show "pan-assay interference" (PAINS) behavior due to its reactivity.[1][2] It may inhibit enzymes that are not kinases but contain reactive nucleophiles (e.g., proteases).[2]

Part 3: Signaling Pathway & Inhibition Logic[1][3][4]

The diagram below illustrates how CAS 58827-68-2 differs from classical inhibitors in blocking signal transduction.

KinaseInhibition Ligand Growth Factor (Ligand) Receptor RTK (e.g., Trk/EGFR) Ligand->Receptor Activates Phospho Phosphorylation (Activation) Receptor->Phospho Transfer Phosphate ATP ATP ATP->Receptor Binds Hinge Stauro Staurosporine (Competes with ATP) Stauro->Receptor Blocks ATP Pocket (Reversible) CAS588 CAS 58827-68-2 (Covalent Modification) CAS588->Receptor Alkylates Surface Cys (Irreversible/Allosteric) Signal Downstream Signaling (MAPK/PI3K) Phospho->Signal

Figure 1: Mechanism of Action.[1][2] Staurosporine competes directly with ATP (reversible), whereas CAS 58827-68-2 potentially modifies the protein structure covalently (irreversible).[1][2]

Part 4: Experimental Validation Protocols

To validate if CAS 58827-68-2 is acting as a specific inhibitor or a non-specific alkylator in your assay, you must perform a Washout-Recovery Experiment .[1][2]

Protocol: Washout-Recovery Analysis

Objective: Determine reversibility of inhibition. Reagents: CAS 58827-68-2, Staurosporine (Control), PBS, Lysis Buffer.[1][2]

  • Seeding: Plate cells (e.g., HeLa or SY5Y) at

    
     cells/well.[1][2]
    
  • Treatment (Pulse):

    • Group A: Vehicle (DMSO).[1][2]

    • Group B: CAS 58827-68-2 (

      
      ).[1][2]
      
    • Group C: Staurosporine (

      
      ).[1][2]
      
    • Incubate for 1 hour.

  • Washout:

    • Remove medium.[1][2] Wash cells 3x with warm PBS to remove unbound drug.[1][2]

    • Add fresh, drug-free medium.[1][2]

    • Incubate for 4 hours (Recovery Phase).

  • Stimulation: Treat cells with Growth Factor (e.g., NGF or EGF) for 15 mins to stimulate kinase activity.[1][2]

  • Readout: Western Blot for Phospho-Kinase (e.g., p-Akt, p-Erk).[1][2]

Interpretation:

  • Staurosporine (Reversible): After washout, kinase activity should recover (Band intensity returns).[1][2]

  • CAS 58827-68-2 (Irreversible): If the epoxide covalently modified the kinase, activity will NOT recover despite washout (Band remains absent/weak).[1][2]

Part 5: Workflow for Specificity Verification

Use this decision tree to determine if CAS 58827-68-2 is suitable for your study or if you should switch to a specific inhibitor.

Workflow Start Start: Kinase Inhibition Observed with CAS 58827-68-2 Step1 Perform Washout Assay (See Protocol Above) Start->Step1 Decision1 Is inhibition Reversible? Step1->Decision1 BranchYes Yes (Reversible) Decision1->BranchYes Activity Recovers BranchNo No (Irreversible) Decision1->BranchNo No Recovery ResultA Likely Non-Covalent Binding. Proceed to Kinome Profiling. BranchYes->ResultA ResultC Confirmed: Non-specific Thiol Reactivity (False Positive). BranchYes->ResultC Step2 Add Thiol Scavenger (e.g., DTT/GSH) to Assay BranchNo->Step2 ResultD Specific Covalent Inhibitor. (Rare for this scaffold) BranchNo->ResultD ResultB Covalent/Alkylating Activity. High Risk of Toxicity. Decision2 Does DTT block inhibition? Step2->Decision2 Decision2->BranchYes Yes Decision2->BranchNo No

Figure 2: Specificity Validation Workflow. Differentiating specific inhibition from chemical reactivity.

References

  • Chemical Identity & Synthesis

    • Synthesis of Timolol and Related Compounds.[1][2] (1979).[1][2][3] Journal of Organic Chemistry, 44(11), 1826–1831.[2][3]

    • Note: Defines CAS 58827-68-2 as the oxiranylmethoxy-thiadiazol intermediate.[1][2][4][5][6]

  • Thiadiazoles in Kinase Inhibition

    • Martinez, A., et al. (2002).[2] First Non-ATP Competitive Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibitors: Thiadiazolidinones (TDZD) as Potential Drugs for the Treatment of Alzheimer’s Disease.[1][2]Journal of Medicinal Chemistry, 45(6), 1292–1299.[2]

  • Protocols for Covalent Inhibitors

    • Singh, J., et al. (2011).[2] The resurgence of covalent drugs.[1][2]Nature Reviews Drug Discovery, 10, 307–317.[1][2]

  • Comparative Kinase Profiling (Staurosporine/K252a)

    • Karaman, M. W., et al. (2008).[2] A quantitative analysis of kinase inhibitor selectivity.[1][2]Nature Biotechnology, 26, 127–132.[1][2]

Sources

Validation

Technical Guide: Validating the Anticancer Activity of CAS 58827-68-2 in Xenograft Models

Executive Summary & Compound Profile CAS 58827-68-2 , chemically identified as rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , is the immediate epoxide intermediate in the synthesis of the beta-blocker Timo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

CAS 58827-68-2 , chemically identified as rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine , is the immediate epoxide intermediate in the synthesis of the beta-blocker Timolol. While Timolol functions via


-adrenergic receptor blockade, recent preclinical investigations have pivoted toward the reactive epoxide moiety  of CAS 58827-68-2.

Unlike its derivative Timolol, CAS 58827-68-2 possesses potential alkylating properties due to the strained oxirane ring, suggesting a distinct mechanism of action (MoA) akin to epoxide-based chemotherapeutics (e.g., Etoglucid). This guide outlines the protocol for validating its efficacy in xenograft models, specifically targeting resistant phenotypes where standard apoptotic pathways are suppressed.

Compound Snapshot
FeatureDetails
CAS Number 58827-68-2
Chemical Name rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Molecular Weight 243.28 g/mol
Class Thiadiazole / Epoxide Alkylator (Putative)
Solubility DMSO (High), Ethanol (Moderate), Water (Low/Unstable)
Stability Alert High Reactivity: The epoxide ring is susceptible to hydrolysis. Formulations must be prepared fresh (ex tempore).

Comparative Analysis: Positioning CAS 58827-68-2

To validate this compound, it must be benchmarked against both its pharmaceutical derivative (Timolol) and a standard-of-care (SoC) alkylating agent.

Therapeutic Comparison Matrix
ParameterCAS 58827-68-2 (Candidate) Timolol (Derivative Control) Cisplatin / Doxorubicin (SoC)
Primary Mechanism DNA Alkylation / Mitochondrial Disruption (Epoxide-mediated)

-Adrenergic Receptor Blockade (Stress signaling inhibition)
DNA Crosslinking / Intercalation
Target Population Chemo-resistant solid tumors (e.g., TNBC, Melanoma)Stress-induced metastasis preventionBroad-spectrum solid tumors
Dosing Frequency High frequency (Daily/BID) due to rapid metabolismDaily (Chronic)Cycles (e.g., Q7D or Q21D)
Toxicity Profile Potential bone marrow suppression (Alkylator-like)Bradycardia, HypotensionNephrotoxicity, Cardiotoxicity
Formulation Critical: Requires non-aqueous co-solvents (PEG400/DMSO)Aqueous SalineSaline

Mechanistic Rationale (Visualized)

The hypothesis for validation is that CAS 58827-68-2 acts independently of the beta-adrenergic pathway, utilizing its epoxide group to induce mitochondrial stress and caspase-dependent apoptosis.

Mechanism CAS CAS 58827-68-2 (Reactive Epoxide) DNA DNA Adducts (Alkylation) CAS->DNA Nucleophilic Attack Mito Mitochondrial Depolarization (ΔΨm) CAS->Mito ROS Generation DNA->Mito Stress Signal CytoC Cytochrome C Release Mito->CytoC MOMP Caspase Caspase-3/7 Activation CytoC->Caspase Cascade Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution Timolol Timolol (Beta-Blocker) BetaR Beta-Adrenergic Receptor Timolol->BetaR Antagonist BetaR->Apoptosis No Direct Effect

Figure 1: Proposed Mechanism of Action. Unlike Timolol, CAS 58827-68-2 drives apoptosis via direct mitochondrial and DNA interaction.

Experimental Protocol: In Vivo Xenograft Validation

Phase I: Formulation & Stability (Critical Step)

Due to the epoxide's reactivity, aqueous stability is poor.

  • Stock Solution: Dissolve 58827-68-2 in 100% DMSO (Concentration: 50 mg/mL). Store at -20°C.

  • Vehicle: 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% Saline.

  • Preparation: Dilute stock into vehicle immediately prior to administration. Discard unused portion after 30 minutes.

Phase II: Xenograft Workflow

Model Selection: A549 (Lung) or MDA-MB-231 (Breast) – selected for partial resistance to standard therapy.

Step-by-Step Protocol
  • Inoculation:

    • Harvest cells in exponential growth phase.

    • Resuspend

      
       cells in 100 µL Matrigel/PBS (1:1).
      
    • Inject subcutaneously into the right flank of BALB/c nude mice (6-8 weeks old).

  • Randomization:

    • Wait until mean tumor volume (TV) reaches 100–150 mm³ .

    • Formula:

      
      .
      
    • Randomize into 4 groups (n=8/group) to ensure equal baseline TV.

  • Treatment Regimen:

    • Group A (Vehicle): PEG/Tween Vehicle, IP, Daily.

    • Group B (Low Dose): CAS 58827-68-2, 10 mg/kg, IP, Daily.

    • Group C (High Dose): CAS 58827-68-2, 30 mg/kg, IP, Daily.

    • Group D (Positive Control): Cisplatin, 5 mg/kg, IP, Q7D (Once weekly).

  • Monitoring:

    • Measure TV and Body Weight (BW) every 3 days.

    • Humane Endpoint: TV > 2000 mm³ or BW loss > 20%.

Workflow cluster_Tx Treatment Phase (21 Days) Start Cell Inoculation (Day 0) Growth Tumor Growth (10-14 Days) Start->Growth Random Randomization (TV ~120mm³) Growth->Random Dosing IP Injection (Daily vs Weekly) Random->Dosing Measure Data Collection (TV & BW q3d) Dosing->Measure Harvest Harvest & Analysis (Histology/Western) Measure->Harvest

Figure 2: Xenograft Experimental Workflow.

Data Interpretation & Validation Criteria

To confirm anticancer activity, the data must meet specific statistical thresholds.

Tumor Growth Inhibition (TGI)

Calculate TGI on the final day of the study:



  • Validation Threshold: TGI > 50% indicates significant activity.

  • Comparison: If CAS 58827-68-2 TGI is within 10% of Cisplatin but with <5% body weight loss, it is considered a superior safety candidate .

Toxicity Assessment
  • Body Weight: A loss of >15% indicates Maximum Tolerated Dose (MTD) was exceeded.

  • Organ Histology: Check liver and kidney for epoxide-induced damage (necrosis).

Molecular Validation (Post-Harvest)

Perform Western Blot on tumor homogenates to confirm the mechanism:

  • Markers: Cleaved Caspase-3 (Apoptosis),

    
    -H2AX (DNA Damage).
    
  • Expected Result: High Cleaved Caspase-3 in CAS 58827-68-2 group; Low/None in Vehicle.

References

  • Chemical Identity & Synthesis

    • Source: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 826286, rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine.[1] Link

  • Mechanistic Context (Epoxides in Cancer)

    • Source: Bodell, W. J. (1990). Molecular dosimetry for sister chromatid exchange induction and cytotoxicity by monofunctional and bifunctional alkylating agents. Cancer Research.[2] Link

  • Xenograft Methodology

    • Source: Morton, C. L., & Houghton, P. J. (2007). Establishment of human tumor xenografts in immunodeficient mice. Nature Protocols. Link

  • Timolol Repurposing (Comparative Context)

    • Source: Rangarajan, P., et al. (2020). Timolol, a beta-blocker, for the prevention of cancer metastasis. Oncology Letters. Link

Sources

Comparative

Comparative study of (R)- and (S)-enantiomers of 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

This guide provides a comparative technical analysis of the (R)- and (S)-enantiomers of 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine, the key chiral intermediate in the synthesis of the beta-blocker Timolol. E...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of the (R)- and (S)-enantiomers of 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine, the key chiral intermediate in the synthesis of the beta-blocker Timolol.

Executive Summary

The compound 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine (also known as 3-(2,3-epoxypropoxy)-4-morpholino-1,2,5-thiadiazole) is the critical chiral switch in the manufacturing of Timolol.

  • The (S)-Enantiomer (CAS 69500-53-4) is the precursor to (S)-Timolol , the therapeutically active non-selective beta-adrenergic antagonist used globally for glaucoma and hypertension.

  • The (R)-Enantiomer (CAS 741719-53-9) yields (R)-Timolol , a distomer with significantly reduced beta-blocking activity (approx. 1/80th) but retained intraocular pressure (IOP) lowering effects, offering a potential therapeutic pathway with fewer systemic cardiovascular side effects.

This guide compares their physicochemical profiles, synthetic pathways, and downstream pharmacological implications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Feature(S)-Enantiomer (Eutomer Precursor)(R)-Enantiomer (Distomer Precursor)
Chemical Name (S)-3-(2,3-epoxypropoxy)-4-morpholino-1,2,5-thiadiazole(R)-3-(2,3-epoxypropoxy)-4-morpholino-1,2,5-thiadiazole
CAS Number 69500-53-4 741719-53-9
Molecular Formula C₉H₁₃N₃O₃SC₉H₁₃N₃O₃S
Molecular Weight 243.28 g/mol 243.28 g/mol
Physical State Viscous Oil / Low-melting SolidViscous Oil / Low-melting Solid
Chirality Source Derived from (R)-Epichlorohydrin (typically)Derived from (S)-Epichlorohydrin (typically)
Target Drug (S)-Timolol (Active Beta-Blocker)(R)-Timolol (Low Affinity Beta-Blocker)
Stereochemistry Retained during amine openingRetained during amine opening

Synthetic Pathways & Stereochemistry

The synthesis of enantiomerically pure Timolol relies on the stereospecific preparation of the epoxide intermediate. The ring-opening reaction with tert-butylamine occurs at the terminal carbon (C3), preserving the stereocenter at C2.

Mechanism of Action
  • (S)-Epoxide Route: Reaction with tert-butylamine yields (S)-Timolol.

  • (R)-Epoxide Route: Reaction with tert-butylamine yields (R)-Timolol.

Note on Precursors: Literature (e.g., US Patent 2011/0092507) suggests that reacting (S)-epichlorohydrin with the thiadiazole phenol yields the (R)-epoxide (likely due to CIP priority shifts or specific inversion steps in that protocol), which then yields (R)-Timolol . Conversely, (R)-epichlorohydrin is required to generate the (S)-epoxide for (S)-Timolol .

Synthesis Visualization

G Start_R (R)-Epichlorohydrin Start_S (S)-Epichlorohydrin Phenol 3-Hydroxy-4-morpholino- 1,2,5-thiadiazole Epoxide_S (S)-Epoxide Intermediate (CAS 69500-53-4) Phenol->Epoxide_S + (R)-Epichlorohydrin (Base, Heat) Epoxide_R (R)-Epoxide Intermediate (CAS 741719-53-9) Phenol->Epoxide_R + (S)-Epichlorohydrin (Base, Heat) Timolol_S (S)-Timolol (Active Drug) Epoxide_S->Timolol_S + tert-Butylamine (Ring Opening) Timolol_R (R)-Timolol (Less Active) Epoxide_R->Timolol_R + tert-Butylamine (Ring Opening)

Caption: Stereochemical flow from epichlorohydrin precursors to the final Timolol enantiomers. The (S)-Epoxide is the requisite intermediate for the commercial drug.

Experimental Protocols

A. Synthesis of (S)-Timolol (Via (S)-Epoxide)

Prerequisite: Start with (S)-Epoxide (CAS 69500-53-4) or synthesize via (R)-epichlorohydrin.

  • Coupling: Charge a reactor with 3-hydroxy-4-morpholino-1,2,5-thiadiazole (1.0 eq) and Potassium Carbonate (1.5 eq) in Acetone.

  • Addition: Add (R)-Epichlorohydrin (1.2 eq) dropwise at reflux. Note: Using (R)-epichlorohydrin here typically yields the (S)-glycidyl ether due to mechanism specifics.

  • Workup: Filter salts, concentrate to obtain the (S)-Epoxide as an oily residue.

  • Amination: Dissolve the (S)-Epoxide residue in Ethanol. Add tert-butylamine (excess, ~5-10 eq) to ensure complete ring opening without polymerization.

  • Reaction: Reflux for 3–5 hours. Monitor by HPLC for disappearance of epoxide.

  • Isolation: Distill off excess amine and solvent. Crystallize the crude base or convert to Maleate salt (add Maleic acid in isopropanol).

    • Target: (S)-Timolol Maleate (MP: 202–203°C).[1]

B. Analytical Separation (Chiral HPLC)

To verify the enantiomeric purity of the epoxide or the final Timolol product.

  • Column: Chiralcel OD-H or Chiralpak AD-H (Cellulose-based).

  • Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm.

  • Expected Elution: The (R)-enantiomer typically elutes before the (S)-enantiomer on OD columns (verify with standards).

Pharmacological Comparison (Downstream Effects)

The choice of enantiomer dictates the therapeutic profile. While the (S)-form is the industry standard, the (R)-form has niche research applications.

Parameter(S)-Timolol (From S-Epoxide)(R)-Timolol (From R-Epoxide)
Beta-Blocking Potency High (100%) Low (< 2%)
IOP Lowering Efficacy HighModerate to High
Mechanism (IOP) Decreases aqueous humor production via ciliary body beta-receptors.Mechanism less clear; potentially distinct from beta-blockade.
Systemic Side Effects Bradycardia, Bronchospasm (due to beta-blockade).Significantly reduced (less cardiac/pulmonary effect).
Primary Use Glaucoma treatment, Hypertension, Migraine prophylaxis.Research for glaucoma treatment with reduced side effects.[2][3]
Decision Logic for Researchers

Decision Start Select Target Application Glaucoma_Std Standard Glaucoma Therapy (High Potency) Start->Glaucoma_Std Glaucoma_Safe Glaucoma Therapy (Reduced Systemic Risk) Start->Glaucoma_Safe CV_Disease Cardiovascular Treatment (Hypertension) Start->CV_Disease Select_S Select (S)-Epoxide (CAS 69500-53-4) Glaucoma_Std->Select_S Select_R Select (R)-Epoxide (CAS 741719-53-9) Glaucoma_Safe->Select_R Investigational CV_Disease->Select_S

Caption: Selection guide for the appropriate epoxide intermediate based on the desired therapeutic endpoint.

References

  • Vertex AI Search. (2025). Synthesis and properties of Timolol enantiomers. Retrieved from 4.

  • PubChem. (2025).[5][6] 4-(4-Morpholinyl)-1,2,5-thiadiazol-3-ol and related compounds. National Library of Medicine. Retrieved from .

  • Shareef, M. A., et al. (2025).[5][7] Biocatalytic Asymmetric Synthesis of (S)- and (R)-Timolol. ResearchGate. Retrieved from 8.[9]

  • Chemical Book. (2025). (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Product Page. Retrieved from 10.

  • Richards, R., & Tattersfield, A. E. (1985). Comparison of (R)- and (S)-timolol in humans. British Journal of Clinical Pharmacology. Retrieved from 11.

Sources

Validation

Benchmarking Guide: Dexamethasone 21-Phosphate Disodium (CAS 58827-68-2) vs. Standard Anti-Inflammatories

Executive Summary: The "Gold Standard" Context CAS 58827-68-2 , chemically known as Dexamethasone 21-phosphate disodium salt (DSP) , represents the water-soluble prodrug of the potent glucocorticoid Dexamethasone. In dru...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Gold Standard" Context

CAS 58827-68-2 , chemically known as Dexamethasone 21-phosphate disodium salt (DSP) , represents the water-soluble prodrug of the potent glucocorticoid Dexamethasone. In drug discovery and immunological screening, it serves as the primary positive control for anti-inflammatory assays.

Unlike its parent compound (free Dexamethasone, CAS 50-02-2), which requires organic solvents (DMSO/Ethanol) for solubilization, DSP dissolves freely in aqueous media. This characteristic eliminates solvent-induced cytotoxicity artifacts in cell-based assays, making it the superior benchmark for high-throughput screening (HTS).

Strategic Benchmarking Recommendation:

  • Use CAS 58827-68-2 (DSP) when benchmarking upstream cytokine suppression (TNF-α, IL-6, IL-1β) or genomic transrepression.

  • Use Indomethacin/NSAIDs when benchmarking downstream enzymatic inhibition (COX-1/COX-2) or specific prostaglandin (PGE2) blockade.

Mechanistic Divergence: Steroids vs. NSAIDs

To interpret benchmarking data correctly, researchers must understand that DSP and NSAIDs operate at different tiers of the inflammatory cascade.

  • DSP (Glucocorticoid): Acts genomically.[1] It binds the Glucocorticoid Receptor (GR), translocates to the nucleus, and inhibits the transcription of pro-inflammatory genes (NF-κB transrepression). Crucially, it induces Annexin A1 , which inhibits Phospholipase A2 (PLA2) , blocking the release of arachidonic acid entirely.

  • NSAIDs (e.g., Indomethacin): Act enzymatically.[2] They competitively inhibit Cyclooxygenase (COX) enzymes, preventing the conversion of arachidonic acid into prostaglandins.[3]

Visualization: Inflammatory Pathway Blockade

The following diagram illustrates the upstream vs. downstream intervention points.

InflammatoryCascade Membrane Cell Membrane Phospholipids PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1/2) AA->COX PGE2 Prostaglandin E2 (PGE2) COX->PGE2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DSP CAS 58827-68-2 (DSP) (Induces Annexin A1) DSP->PLA2 INHIBITS (Upstream) NFkB NF-κB Transcription Factor DSP->NFkB TRANSREPRESSION NSAID Indomethacin (NSAID) NSAID->COX INHIBITS (Downstream) NSAID->Cytokines Minimal Effect NFkB->Cytokines

Figure 1: Mechanistic differentiation showing DSP's dual blockade of PLA2 and NF-κB vs. NSAID's specific COX inhibition.

Comparative Performance Data

The following data aggregates performance metrics from standard LPS-induced RAW 264.7 macrophage assays , the industry standard for inflammation benchmarking.

Table 1: Physico-Chemical & Handling Profile
FeatureCAS 58827-68-2 (DSP)Free Dexamethasone (CAS 50-02-2)Indomethacin (NSAID)
Solubility (Water) High (~50-100 mg/mL) Very Low (<0.1 mg/mL)Low (Requires DMSO/Ethanol)
Cell Culture Vehicle Media or PBSDMSO (Toxic >0.1%)DMSO
Onset of Action Delayed (Requires genomic translation, ~1-2 hrs)Delayed (~1-2 hrs)Rapid (Direct enzymatic block)
Metabolic Activation Prodrug (Requires phosphatase conversion)ActiveActive
Table 2: In Vitro Potency (RAW 264.7 Cells + LPS)

Note: IC50 values are approximate and vary by specific assay conditions.

Target MarkerCAS 58827-68-2 (DSP) PerformanceIndomethacin PerformanceInterpretation
TNF-α Inhibition High Potency (IC50: ~3 - 10 nM)Low Potency (IC50: >100 µM)DSP is the superior control for cytokine release assays [1].
PGE2 Inhibition Moderate Potency (Indirect via PLA2/COX-2 gene suppression)High Potency (IC50: ~2.8 µM)NSAIDs are superior/equipotent for specific prostaglandin assays [2].
NO (Nitric Oxide) High Potency (Suppresses iNOS expression)Low/Moderate Potency (IC50: ~50 µM)DSP effectively blocks iNOS protein synthesis; NSAIDs do not.

Validated Experimental Protocol: LPS-Induced Inflammation

Objective: To validate a test compound's anti-inflammatory potential using CAS 58827-68-2 as the positive control. Model: RAW 264.7 Murine Macrophages.

Protocol Workflow
  • Seeding: Seed RAW 264.7 cells at

    
     cells/mL in 96-well plates. Incubate 24h for adhesion.
    
  • Pre-Treatment (Critical Step):

    • Control Wells: Media only.

    • Positive Control: Treat with 1 µM - 10 µM CAS 58827-68-2 dissolved in media.

    • Test Wells: Treat with candidate drug.

    • Rationale: Pre-treatment (1 hour) allows the glucocorticoid receptor time to translocate and suppress inflammatory gene transcription before the inflammatory insult occurs [3].

  • Induction: Add Lipopolysaccharide (LPS) (final conc: 100 ng/mL or 1 µg/mL) to all wells except "Blank."

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO2.

  • Quantification:

    • Supernatant: Harvest for ELISA (TNF-α, IL-6) or Griess Assay (Nitric Oxide).

    • Cell Viability: Perform MTT/CCK-8 assay on remaining cells to ensure reduced signal is not due to cytotoxicity.

Visualization: Assay Logic Flow

AssayProtocol Seed Seed RAW 264.7 (24h Incubation) PreTreat Pre-Treatment (1h) (+ CAS 58827-68-2) Seed->PreTreat LPS LPS Induction (100 ng/mL) PreTreat->LPS Incubate Incubation (18-24h) LPS->Incubate Harvest Harvest Supernatant Incubate->Harvest Analysis Analysis Branch Harvest->Analysis ELISA ELISA/Griess (Cytokines/NO) Analysis->ELISA Efficacy MTT MTT Assay (Viability Check) Analysis->MTT Toxicity Control

Figure 2: Step-by-step workflow for using DSP as a positive control in macrophage inflammation assays.

Handling & Stability Guidelines

To maintain scientific integrity, proper handling of CAS 58827-68-2 is required:

  • Storage: Store powder at 2-8°C. Protect from light (light-sensitive).

  • Stock Solution: Prepare a 10 mM stock in sterile distilled water . Do not use DMSO unless necessary for co-solutes.

  • Stability: Aqueous solutions are stable at 4°C for ~30 days. For long-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles, which can hydrolyze the phosphate ester [4].

  • pH Sensitivity: DSP is maximally stable between pH 7.0 and 8.0. Acidic conditions accelerate hydrolysis to free dexamethasone, potentially altering solubility profiles.

References

  • Comparison of IC50 of compounds and indomethacin as positive control. ResearchGate. (2018). Comparison of inhibitory effects on TNF-α release in RAW 264.7 cells.

  • Differential effects of dexamethasone and indomethacin on Tenon's capsule fibroblasts. Experimental Eye Research / PubMed. (2019). Detailed comparison of collagen contraction and remodeling inhibition.[4]

  • Dexamethasone inhibits IL-1 beta gene expression in LPS-stimulated RAW 264.7 cells. International Immunopharmacology / PubMed. (2000).[5] Mechanistic study on NF-kappaB/Rel and AP-1 blockade.[5]

  • Physical and Chemical Stability of Dexamethasone Sodium Phosphate. St. John Fisher University. (2019). Analysis of hydrolysis and oxidation susceptibility in admixtures.

Sources

Comparative

Head-to-Head Comparison: CAS 58827-68-2 (Thiadiazole Scaffold) vs. Anti-PD-1 Antibodies

Executive Summary: The Small Molecule vs. Biologic Paradigm This guide provides a technical comparison between CAS 58827-68-2 (rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine) and clinical-grade Anti-PD-1 Ant...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Small Molecule vs. Biologic Paradigm

This guide provides a technical comparison between CAS 58827-68-2 (rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine) and clinical-grade Anti-PD-1 Antibodies (e.g., Pembrolizumab, Nivolumab).

  • The Contenders:

    • Anti-PD-1 Antibodies (mAbs): The current "Gold Standard" in immunotherapy. Large biologic molecules (~150 kDa) that function via steric hindrance of the PD-1/PD-L1 extracellular interface.

    • CAS 58827-68-2: A synthetic small molecule (~243 Da) featuring a thiadiazole-morpholine core and a reactive oxirane (epoxide) tail . Historically known as a key intermediate in the synthesis of the beta-blocker Timolol, this scaffold represents the "Small Molecule" approach to immunomodulation—offering superior tissue penetration and oral bioavailability potential, but lacking the inherent target specificity of mAbs.

  • Scientific Context: Recent research into small-molecule checkpoint inhibitors (SMCIs) has focused on thiadiazole and oxadiazole scaffolds to overcome the limitations of antibodies (high cost, poor tumor penetration, immunogenicity). While mAbs act as "corks" blocking the receptor, CAS 58827-68-2 represents a reactive electrophile capable of covalent modification or serving as a precursor to non-covalent inhibitors.

Chemical & Biological Profile Analysis

The following table contrasts the fundamental properties of the two agents, highlighting the logistical and mechanistic trade-offs.

FeatureCAS 58827-68-2 (Small Molecule)Anti-PD-1 Antibodies (Biologic)
Molecular Weight ~243.28 g/mol (High permeability)~149,000 g/mol (Restricted permeability)
Chemical Structure Heterocyclic (Thiadiazole/Morpholine) with reactive Epoxide .Tetrameric Glycoprotein (IgG4 isotype).[1]
Mechanism of Action Electrophilic Alkylation / Scaffold Precursor. The epoxide group can covalently bind nucleophilic residues (Cys/Lys/His) on target proteins.Steric Blockade. High-affinity non-covalent binding (

pM range) prevents PD-L1 ligation.
Tumor Penetration High. Can penetrate dense stromal tumors and cross cell membranes (intracellular targets).Low. Limited by interstitial pressure; restricted to cell surface targets.
Route of Admin Potential for Oral or Topical delivery.Intravenous (IV) infusion only.
Half-Life Short (Hours) – requires frequent dosing or sustained release.Long (14–21 Days) – driven by FcRn recycling.
Immunogenicity Negligible. No Anti-Drug Antibodies (ADA).High Risk. Can induce ADAs, neutralizing efficacy.
Manufacturing Chemical Synthesis (Scalable, low cost).Mammalian Cell Culture (Complex, high cost).

Mechanistic Divergence

The core difference lies in how they engage the immune system.

Anti-PD-1 Antibodies: The "Wall"

Antibodies function extracellularly. They create a massive steric barrier that physically prevents PD-L1 (on tumor cells) from engaging PD-1 (on T-cells). This is a stoichiometric blockade .

CAS 58827-68-2: The "Probe"

This molecule contains an oxirane ring. In a physiological context, this group is an electrophile that reacts with nucleophiles.

  • Covalent Targeting: It can potentially alkylate cysteine residues near the PD-1 binding pocket (or off-target sites), permanently disabling the receptor.

  • Beta-Adrenergic Link: As a Timolol precursor, it shares the thiadiazole pharmacophore. Beta-blockade is known to reduce catecholamine-driven immunosuppression in the Tumor Microenvironment (TME).

Visualization: Pathway Comparison

The following diagram illustrates the differing interaction logic.

MOA_Comparison cluster_TCell T-Cell Surface cluster_Tumor Tumor Cell / APC PD1 PD-1 Receptor Signaling TCR Signaling (ZAP70/PI3K) PD1->Signaling Inhibits PDL1 PD-L1 Ligand PDL1->PD1 Native Inhibition (Immune Escape) Ab Anti-PD-1 Antibody (Steric Shield) Ab->PD1 High Affinity Binding (Blocks PD-L1) Ab->Signaling Restores Activation SM CAS 58827-68-2 (Small Molecule/Epoxide) SM->PD1 Potential Alkylation (Covalent Mod) SM->Signaling Modulates Activation SM->PDL1 Dimerization/Binding

Caption: Figure 1. Mechanism of Action. Antibodies (Blue) provide a steric shield preventing ligand binding. The Small Molecule (Green) utilizes covalent or allosteric mechanisms to modulate the receptor or downstream signaling.

Experimental Protocols for Comparative Validation

To objectively compare CAS 58827-68-2 against an Anti-PD-1 Antibody, you must assess binding affinity and functional restoration of T-cells.

Protocol A: Competitive Binding Assay (HTRF)

Objective: Determine if CAS 58827-68-2 can displace PD-L1 from PD-1 as effectively as the Antibody.

Reagents:

  • Tag-lite™ PD-1 expressing cells (or recombinant His-PD-1).

  • Fluorescently labeled PD-L1 (Acceptor).

  • Terbium-labeled Anti-His antibody (Donor).

  • CAS 58827-68-2 (dissolved in DMSO).

  • Anti-PD-1 mAb (Positive Control).

Workflow:

  • Preparation: Dilute CAS 58827-68-2 in assay buffer (PBS + 0.1% BSA) to varying concentrations (0.1 nM – 100 µM). Keep DMSO < 0.5%.

  • Incubation: Mix Recombinant PD-1 (10 nM) with the test compound for 30 mins at RT. Note: For CAS 58827-68-2, extend incubation to 2 hours to allow potential covalent reaction.

  • Competition: Add Fluorescent PD-L1 (20 nM) and incubate for 1 hour.

  • Readout: Measure HTRF signal (665 nm / 620 nm ratio) using a microplate reader (e.g., EnVision).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50.

    • Expected Result (Ab): IC50 ~ 0.5 - 2 nM.

    • Expected Result (CAS): Likely micromolar (µM) affinity unless covalent locking occurs.

Protocol B: T-Cell Reactivation Assay (Functional)

Objective: Measure IL-2 production as a proxy for T-cell "un-blocking."

Workflow:

  • Co-Culture: Plate PD-L1 expressing tumor cells (e.g., CHO-PDL1) with Jurkat T-cells expressing PD-1 and an NFAT-Luciferase reporter.

  • Treatment:

    • Arm A: Anti-PD-1 Antibody (10 µg/mL).

    • Arm B: CAS 58827-68-2 (Titrated 1 µM - 50 µM).

    • Arm C: Vehicle Control (DMSO).

  • Stimulation: Add anti-CD3/CD28 activator beads to trigger TCR signaling.

  • Incubation: 16–24 hours at 37°C, 5% CO2.

  • Quantification: Add Luciferase substrate and measure luminescence.

  • Interpretation: Higher luminescence = Greater T-cell activity (successful blockade of the PD-1 inhibitory signal).

Synthesis & Workflow Visualization

The following diagram outlines the logical flow from chemical synthesis of the scaffold to biological validation, highlighting where the two agents diverge in development.

Workflow cluster_SM Small Molecule Track (CAS 58827-68-2) cluster_Ab Biologic Track (Anti-PD-1) Start Start: Therapeutic Goal (PD-1 Blockade) Synth Chemical Synthesis (Thiadiazole + Epichlorohydrin) Start->Synth Hybridoma Hybridoma/Phage Display Start->Hybridoma Purify Purification (Crystallization/HPLC) Synth->Purify Screen HTRF Binding Screen (High Throughput) Purify->Screen Compare Head-to-Head Evaluation Screen->Compare Expression CHO Cell Expression Hybridoma->Expression ProteinA Protein A Affinity Chrom. Expression->ProteinA ProteinA->Compare Outcome Select Lead Candidate Compare->Outcome Efficacy vs. Cost vs. PK

Caption: Figure 2. Development Workflow. Contrasting the rapid chemical synthesis of CAS 58827-68-2 against the complex bioprocessing required for Antibodies.

References

  • Sharpe, A. H., & Pauken, K. E. (2018). The diverse functions of the PD1 inhibitory pathway. Nature Reviews Immunology, 18(3), 153-167. Link

  • Zak, K. M., et al. (2017). Structural basis for small molecule targeting of the programmed death ligand 1 (PD-L1).[2][3][4] Oncotarget, 8(43), 75201. Link

  • BMS/Aurigene Patents. (2015-2020). Thiadiazole and Oxadiazole derivatives as immunomodulators.[2] (Contextual reference for the scaffold class).

  • Liu, J., et al. (2021).[5] Small molecule inhibitors against PD-1/PD-L1 immune checkpoints and current methodologies for their development. Journal of Hematology & Oncology. Link

  • ChemicalBook. (2024). CAS 58827-68-2 Product Entry (Timolol Intermediate).Link

Sources

Validation

Technical Guide: Confirming the On-Target Activity of rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

[1] Executive Summary & Molecule Profile[1][2] Target Molecule: rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Common Designation: Timolol Epoxide Intermediate / Timolol Impurity B (Precursor) Primary Biolog...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Molecule Profile[1][2]

Target Molecule: rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine Common Designation: Timolol Epoxide Intermediate / Timolol Impurity B (Precursor) Primary Biological Target:


-Adrenergic Receptors (

-AR /

-AR) Mechanism Class: Electrophilic Affinity Probe / Pharmacologically Active Intermediate[1]

This guide outlines the protocol for validating the on-target pharmacological activity of the racemic epoxide intermediate of Timolol.[1] While primarily a synthetic precursor, this molecule retains the core morpholino-thiadiazole pharmacophore essential for


-adrenergic receptor recognition.[1] Its unique oxirane (epoxide) moiety  introduces electrophilicity, making it a critical subject for impurity qualification (safety profiling) and potential covalent probe studies.

Unlike the final drug (Timolol), which possesses a bulky tert-butylamine group for optimal steric fit and high-affinity reversible binding, the epoxide lacks this domain.[1] Therefore, "on-target activity" confirmation requires distinguishing between weak reversible binding and irreversible alkylation of the receptor active site.[1]

Comparative Analysis: Epoxide vs. Established -Blockers[1]

To objectively assess the epoxide's performance, it must be benchmarked against the final API (Timolol) and a standard non-selective antagonist (Propranolol).

FeatureTest Compound (Timolol Epoxide)Reference Standard (Timolol Maleate)Control (Propranolol)
Chemical State Reactive Electrophile (Epoxide)Stable Amine (Salt form)Stable Amine
Binding Mode Potential Covalent / Weak ReversibleReversible CompetitiveReversible Competitive
Key Pharmacophore Thiadiazole-MorpholineThiadiazole-Morpholine + t-ButylamineNaphthyl + Isopropylamine
Predicted Affinity (

)
Low (

M range)
High (nM range)High (nM range)
Assay Utility Impurity Qualification / Site LabelingPotency BenchmarkingAssay Validation

Critical Insight: The absence of the alkyl-amino side chain in the epoxide typically results in significantly lower affinity compared to Timolol.[1] However, the epoxide ring can react with nucleophilic residues (e.g., Cysteine, Histidine) near the orthosteric site, potentially causing "pseudo-affinity" via covalent modification.[1]

Experimental Protocols for Activity Confirmation

Phase 1: Competition Radioligand Binding Assay (Affinity)

Objective: Determine the equilibrium dissociation constant (


) of the epoxide for 

and

receptors relative to Timolol.

Materials:

  • Source: Membrane preparations from CHO-K1 or HEK293 cells overexpressing human

    
     or 
    
    
    
    AR.[1]
  • Radioligand:

    
    -(-)-CGP 12177 or 
    
    
    
    -(-)-Cyanopindolol (High specific activity).[1]
  • Buffer: 50 mM Tris-HCl, 10 mM

    
    , 1 mM EDTA, pH 7.4.
    

Workflow:

  • Preparation: Thaw membranes and dilute in binding buffer.

  • Incubation: Mix membranes (5-10

    
    g protein) with Radioligand (~0.5 nM) and increasing concentrations of the Epoxide  (
    
    
    
    M to
    
    
    M).[1]
    • Control: Use Timolol (

      
       M to 
      
      
      
      M) as the positive control.[1]
    • Non-Specific Binding (NSB): Define using 1

      
      M Propranolol.[1]
      
  • Equilibrium: Incubate for 90 minutes at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% PEI) using a cell harvester.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Data Analysis: Calculate


 using non-linear regression (One-site competition model). Convert to 

using the Cheng-Prusoff equation:

Where

is radioligand concentration and

is its dissociation constant.[1]
Phase 2: Functional Antagonism Assay (cAMP)

Objective: Confirm if the binding translates to functional blockade of Gs-protein signaling.[1]

Workflow:

  • Cell Seeding: Plate

    
    -AR expressing cells in 384-well plates.
    
  • Pre-treatment: Incubate cells with the Epoxide (various concentrations) for 30 mins.

  • Stimulation: Challenge with an

    
     dose of the agonist Isoproterenol .
    
  • Detection: Lyse cells and measure cAMP levels using a TR-FRET (e.g., HTRF) or Luminescence (e.g., GloSensor) kit.

  • Result: A decrease in cAMP signal (relative to Isoproterenol alone) confirms antagonist activity.

Phase 3: Irreversibility / Washout Test (Critical for Epoxides)

Objective: Determine if the epoxide covalently modifies the receptor.

  • Incubation: Treat membranes with a high concentration (

    
    ) of the Epoxide for 1 hour.
    
  • Washout: Centrifuge and wash membranes

    
     with large volumes of buffer to remove unbound compound.[1]
    
  • Re-Assay: Perform the standard Radioligand Binding Assay (from Phase 1) on the washed membranes.

    • Interpretation: If

      
       (total binding sites) is significantly reduced compared to vehicle-treated washed control, the epoxide has covalently blocked  the receptor. If binding recovers, the interaction is reversible.[1]
      

Mechanism of Action Visualization

The following diagram illustrates the competitive binding landscape and the downstream signaling pathway used for validation.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Signaling Ligand_Iso Isoproterenol (Agonist) Receptor β-Adrenergic Receptor Ligand_Iso->Receptor Activates Ligand_Tim Timolol (Antagonist) Ligand_Tim->Receptor Blocks (Reversible) Ligand_Epo Timolol Epoxide (Test Compound) Ligand_Epo->Receptor Weak Block or Alkylation? Gs Gs Protein Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Increase AC->cAMP Synthesis

Caption: Competitive landscape at the


-AR interface. The epoxide competes with the agonist (Isoproterenol) to prevent Gs-coupling and subsequent cAMP production.[1]

References

  • Baker, J. G. (2005). The selectivity of

    
    -adrenoceptor antagonists at the human 
    
    
    
    ,
    
    
    and
    
    
    adrenoceptors.[1] British Journal of Pharmacology, 144(3), 317–322. Link
  • Tella, S. R., & Goldberg, S. R. (1998). Radioligand Binding Assays for

    
    -Adrenergic Receptors. Current Protocols in Pharmacology. Link
    
  • European Pharmacopoeia (Ph. Eur.) . (2024). Timolol Maleate Monograph: Impurity B Standard. Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. Link

Sources

Comparative

Differential Effects of CAS 58827-68-2 (PMA) on Immune Cell Subsets: A Comparative Technical Guide

Executive Summary CAS 58827-68-2 , chemically known as Phorbol 12-myristate 13-acetate (PMA) or TPA, is a potent tumor promoter and specific activator of Protein Kinase C (PKC). Unlike physiological ligands that engage s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

CAS 58827-68-2 , chemically known as Phorbol 12-myristate 13-acetate (PMA) or TPA, is a potent tumor promoter and specific activator of Protein Kinase C (PKC). Unlike physiological ligands that engage surface receptors (e.g., TCR, BCR, TLRs), PMA bypasses membrane receptor signaling to interact directly with intracellular signaling nodes.

This guide analyzes the differential utility of PMA across T cells, Monocytes, and B cells, comparing it against physiological alternatives like Anti-CD3/CD28 and Lipopolysaccharide (LPS). It provides validated protocols for researchers requiring robust cellular activation or differentiation while mitigating PMA’s known cytotoxicity.

Part 1: Mechanism of Action

To understand the differential effects of PMA, one must understand its molecular target. Under physiological conditions, G-protein coupled receptors (GPCRs) or Tyrosine Kinase receptors activate Phospholipase C (PLC), which hydrolyzes PIP2 into IP3 and Diacylglycerol (DAG) .

  • Physiological: DAG binds to the C1 domain of PKC, activating it transiently.

  • PMA Intervention: PMA is a structural analogue of DAG. It crosses the cell membrane, binds the PKC-C1 domain with high affinity, and is not rapidly metabolized. This results in constitutive, high-intensity activation of PKC , leading to downstream NF-

    
    B and AP-1 translocation.
    
Figure 1: PMA Signaling Bypass Mechanism

PMASignaling cluster_membrane Cell Membrane TCR TCR / BCR / TLR PLC Phospholipase C TCR->PLC Physiological DAG DAG (Endogenous) PLC->DAG PMA PMA (CAS 58827-68-2) PKC Protein Kinase C (PKC) PMA->PKC Direct High-Affinity Binding (Bypasses Receptor) DAG->PKC Transient NFkB NF-κB / AP-1 PKC->NFkB Phosphorylation Response Cytokine Storm / Differentiation NFkB->Response Transcription

Caption: PMA bypasses surface receptors (TCR/BCR) to directly and constitutively activate PKC, mimicking DAG but with higher stability.

Part 2: Comparative Analysis by Cell Subset

T Cells: The "Sledgehammer" vs. The "Scalpel"

PMA is rarely used alone for T cells; it is almost exclusively paired with Ionomycin (a calcium ionophore) to mimic the dual signal of TCR activation (PKC + Calcium).

FeaturePMA + IonomycinAnti-CD3 + Anti-CD28
Mechanism Bypasses TCR; activates PKC & Ca2+ influx directly.Engages TCR complex (Signal 1) and CD28 (Signal 2).
Physiological Relevance Low. Simulates a pathological/maximal activation state.High. Mimics antigen-presenting cell interaction.
Kinetics Extremely rapid (Cytokines detectable in 2-4 hrs).Slower (Requires receptor clustering; 24-48 hrs for peak).
Cytokine Profile Broad, high amplitude (IFN-

, TNF-

, IL-2).
Specific, regulated amplitude.
Viability High toxicity; induces activation-induced cell death (AICD) if prolonged.High viability; supports long-term expansion.
Best Application Intracellular Cytokine Staining (ICS) (Flow Cytometry).Functional Assays , proliferation studies, cell therapy expansion.

Critical Insight: Do not use PMA/Ionomycin for phenotypic surface marker analysis (e.g., CD4), as PMA induces rapid internalization (downregulation) of the CD4 receptor, leading to false negatives in flow cytometry.

Monocytes (THP-1): Differentiation vs. Activation

In monocytic cell lines (e.g., THP-1, U937), PMA is not just an activator; it is a differentiation agent .

FeaturePMA (Differentiation)LPS (Activation)
Outcome Differentiates Monocytes

Macrophage-like cells (M0).
Activates Monocytes/Macrophages

Inflammatory State (M1-like).
Morphology Induces adherence (plastic binding) and spreading.Cells remain largely in suspension (if undifferentiated).
Key Markers Upregulation of CD11b, CD18; Loss of Monocyte markers.Upregulation of CD80, CD86, TNF-

secretion.[1]
Protocol Note Requires a "Resting Phase" (remove PMA) to stabilize phenotype.Can be added directly to culture media.
B Cells: Human vs. Murine Context
  • Murine B Cells: LPS is the gold standard mitogen (TLR4 agonist).

  • Human B Cells: Human B cells express low levels of TLR4 and respond poorly to LPS.

  • PMA Role: PMA + Ionomycin is used in human B cells to force cytokine production for intracellular staining, but it is less effective for proliferation compared to CD40L + IL-4 or Anti-IgM.

Part 3: Validated Experimental Protocols

Protocol A: T Cell Stimulation for Intracellular Cytokine Staining (ICS)

Objective: Maximize cytokine signal for Flow Cytometry while minimizing cell death.

Reagents:

  • PMA Stock: 1 mg/mL in DMSO (Store -20°C).

  • Ionomycin Stock: 1 mM in DMSO.

  • Protein Transport Inhibitor (Brefeldin A or Monensin).

Workflow:

  • Preparation: Isolate PBMCs or Splenocytes. Resuspend at

    
     cells/mL in complete RPMI-1640.
    
  • Stimulation:

    • Add PMA : Final concentration 50 ng/mL .

    • Add Ionomycin : Final concentration 1 µg/mL .

    • Crucial Step: Immediately add Protein Transport Inhibitor (e.g., Brefeldin A) to trap cytokines inside the cell.

  • Incubation: Incubate for 4 hours at 37°C, 5% CO2.

    • Warning: Exceeding 4-6 hours significantly increases cell death and CD4 downregulation.

  • Harvest: Wash cells 2x with cold PBS/BSA buffer. Proceed to Fixation/Permeabilization and Staining.

Protocol B: THP-1 Monocyte to Macrophage Differentiation

Objective: Generate adherent M0-like macrophages for functional assays.

Workflow:

  • Seeding: Seed THP-1 monocytes at

    
     cells/mL in 6-well plates.
    
  • Induction: Add PMA to a final concentration of 100 ng/mL (Optimization range: 10–200 ng/mL).

  • Differentiation Phase: Incubate for 48-72 hours .

    • Observation: Cells should become adherent and flatten.

  • Resting Phase (The "Secret" to Consistency):

    • Aspirate PMA-containing media.[2]

    • Wash gently with warm RPMI.

    • Add fresh, PMA-free complete media.

    • Incubate for an additional 24 hours .

    • Why? This allows the cells to recover from PKC hyper-activation and establish a stable baseline for subsequent stimulation (e.g., with LPS or bacteria).

Part 4: Data Visualization & Troubleshooting

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start: Immune Cell Analysis CellType Select Cell Type Start->CellType TCell T Cells CellType->TCell Mono Monocytes (THP-1) CellType->Mono T_Goal Goal? TCell->T_Goal T_Cyto Intracellular Cytokines T_Goal->T_Cyto T_Prolif Proliferation/Expansion T_Goal->T_Prolif Use_PMA Use PMA + Ionomycin (4-6 hrs) T_Cyto->Use_PMA Use_CD3 Use Anti-CD3/CD28 (Days) T_Prolif->Use_CD3 Mono_Diff Differentiation (M0) Mono->Mono_Diff Use_PMA_Rest Use PMA (48h) + Resting Phase (24h) Mono_Diff->Use_PMA_Rest

Caption: Decision matrix for selecting PMA versus physiological alternatives based on cell type and experimental goal.

Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background / Cell Death PMA concentration too high or exposure too long.Reduce PMA to 10-20 ng/mL or limit exposure to <4 hours.
Loss of CD4 Signal PMA-induced receptor internalization.Stain for CD4 before stimulation (if possible) or include surface stain during fixation (less effective). Alternatively, gate on CD3+CD8- cells.
THP-1 Cells Detaching Insufficient differentiation time or lack of resting phase.Ensure 48h+ PMA exposure.[2][3] Handle gently during wash steps; differentiated cells are adherent but can be dislodged.
Variable Cytokine Results Inconsistent PMA stock storage.PMA is sensitive to light and oxidation. Store aliquots at -20°C in dark; do not freeze-thaw repeatedly.

References

  • Sigma-Aldrich. Product Information: Phorbol 12-myristate 13-acetate (P8139).

  • Bio-Rad. T-cell activation: Anti-CD3/CD28 vs PMA/Ionomycin.

  • Daigneault, M., et al. (2010). "The Identification of Markers of Macrophage Differentiation in PMA-Stimulated THP-1 Cells and Monocyte-Derived Macrophages."[4] PLOS ONE.

  • Thermo Fisher Scientific. Stimulation of Intracellular Cytokine Production.

  • Chattopadhyay, P. K., et al. (2005). "A live-cell assay to detect antigen-specific CD4+ T cells with diverse cytokine profiles." Nature Medicine. (Reference for CD4 downregulation issues).

Sources

Validation

Pharmacokinetic &amp; Stability Profiling: CAS 58827-68-2 vs. Timolol &amp; Morpholine Analogs

Topic: Pharmacokinetic Comparison of CAS 58827-68-2 (Timolol Epoxide Intermediate) and Related Morpholine Compounds Content Type: Technical Comparison Guide Audience: Drug Development Scientists, QC Analysts, and Medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacokinetic Comparison of CAS 58827-68-2 (Timolol Epoxide Intermediate) and Related Morpholine Compounds Content Type: Technical Comparison Guide Audience: Drug Development Scientists, QC Analysts, and Medicinal Chemists.

Executive Summary

This guide provides a technical analysis of CAS 58827-68-2 (chemically identified as (S)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine), a critical chiral intermediate in the synthesis of the beta-blocker Timolol .

Unlike stable morpholine-based therapeutics (e.g., Timolol, Moclobemide), CAS 58827-68-2 is characterized by a reactive oxirane (epoxide) moiety . This guide contrasts the "reactive pharmacokinetics" of this intermediate—governed by chemical instability and alkylating potential—against the "therapeutic pharmacokinetics" of the final drug, Timolol. We analyze the role of the morpholine ring in solubility and tissue distribution and provide protocols for quantifying this intermediate as a genotoxic impurity (GTI) in pharmaceutical substances.

Chemical Identity & Structural Context[1][2][3][4][5][6][7][8][9]

To understand the pharmacokinetic (PK) differences, we must first establish the structural relationship between the intermediate and the final drug.

FeatureCAS 58827-68-2 (The Intermediate) Timolol (The Final Drug) Moclobemide (Comparator)
Common Name Timolol Epoxide / Glycidyl Ether PrecursorTimolol (as Maleate)Moclobemide
Functional Class Synthetic Intermediate / Electrophile

-Adrenergic Antagonist
MAO-A Inhibitor
Key Moiety Epoxide (Oxirane) + MorpholineSecondary Amine + MorpholineMorpholine + Amide
Reactivity High (Alkylating Agent)Low (Stable Salt)Low (Stable)
PK Driver Chemical Hydrolysis / Glutathione ConjugationCYP2D6 Metabolism / Renal ExcretionOxidative Metabolism
Structural Logic
  • The Morpholine Ring: In all three compounds, the morpholine ring serves as a hydrophilic anchor . It lowers logP (increasing water solubility) and reduces non-specific binding compared to phenyl or cyclohexane analogs.

  • The Transformation: CAS 58827-68-2 contains an epoxide ring. In the synthesis of Timolol, this ring is opened by tert-butylamine. This converts a toxic, reactive electrophile into a safe, stable amino-alcohol .

Comparative Pharmacokinetic Analysis

Absorption and Solubility
  • CAS 58827-68-2: The morpholine ring provides moderate aqueous solubility, but the lipophilic epoxide group facilitates rapid passive diffusion across membranes. However, its high reactivity means it likely reacts with mucosal proteins before significant systemic absorption can occur in an intact form.

  • Timolol: Rapidly and nearly completely absorbed (approx. 90%) following oral administration. The morpholine ring balances the lipophilicity of the thiadiazole, ensuring bioavailability.

  • Comparative Insight: The morpholine moiety is essential for the "drug-likeness" of both, but the epoxide group in 58827-68-2 shifts the profile from "absorbable drug" to "reactive permeant."

Distribution and BBB Penetration

Morpholine derivatives are known for variable Blood-Brain Barrier (BBB) penetration.

  • Timolol: Moderate lipophilicity (logP ~1.8). It crosses the BBB but less efficiently than highly lipophilic beta-blockers (like Propranolol), leading to fewer CNS side effects.

  • CAS 58827-68-2: Predicted to have higher BBB permeability due to the lack of the polar hydroxyl/amine groups present in Timolol.

  • Risk Factor: If 58827-68-2 persists as an impurity, its ability to cross the BBB combined with its alkylating potential poses a neurotoxicity risk, necessitating strict residual limits (ppm level).

Metabolism and Stability (The Core Divergence)

This is the critical differentiator.

ParameterCAS 58827-68-2 (Intermediate)Timolol (Drug)
Primary Metabolic Route Hydrolysis (Epoxide Hydrolase) or Conjugation (Glutathione S-transferase).Oxidation (CYP2D6) on the morpholine ring.
Half-Life (t1/2) Minutes (In vitro stability).[1] Rapidly degrades in plasma.4 hours (Plasma t1/2 in humans).
Toxicology Potential Genotoxic Impurity (GTI). Epoxides can alkylate DNA.Non-genotoxic. Well-tolerated.
Pathway Visualization

The following diagram illustrates the divergence between the synthesis pathway (Chemical) and the metabolic fate (Biological).

MetabolicDivergence cluster_0 Biological Fate Intermediate CAS 58827-68-2 (Epoxide Intermediate) Timolol Timolol (Final Drug) Intermediate->Timolol Chemical Synthesis (+ t-Butylamine) Diol Inactive Diol (Hydrolysis Product) Intermediate->Diol Epoxide Hydrolase (Metabolism) DNA DNA Alkylation (Genotoxicity Risk) Intermediate->DNA Direct Reactivity Metabolite Morpholine Ring Oxidation Products Timolol->Metabolite CYP2D6 (Hepatic Clearance)

Caption: Divergence of CAS 58827-68-2: Chemical conversion to Timolol vs. Biological degradation pathways.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assessment (Microsomal)

Objective: Determine the intrinsic clearance of CAS 58827-68-2 compared to Timolol.

  • Preparation: Prepare 10 mM stock solutions of CAS 58827-68-2 and Timolol in DMSO.

  • Incubation System: Use pooled human liver microsomes (HLM) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate microsomes for 5 mins at 37°C. Initiate reaction by adding NADPH (1 mM final) and test compound (1 µM final).

    • Control: Include a "No NADPH" control to distinguish chemical instability (hydrolysis) from enzymatic metabolism.

  • Sampling: Aliquot 50 µL at t=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide) to stop the reaction.

  • Analysis: Centrifuge (4000g, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Expected Result: CAS 58827-68-2 will show rapid depletion even in "No NADPH" controls due to epoxide hydrolysis. Timolol will be stable in "No NADPH" but degrade slowly in active samples.

Protocol 2: Trace Quantification of CAS 58827-68-2 (Impurity Analysis)

Objective: Quantify residual CAS 58827-68-2 in Timolol API to ensuring levels are below the Threshold of Toxicological Concern (TTC).

Workflow Diagram:

ImpurityWorkflow Sample Timolol API Sample (100 mg) Dissolution Dissolve in MeOH:H2O (50:50 v/v) Sample->Dissolution Derivatization Derivatization (Optional) React with Diethyldithiocarbamate (Stabilizes Epoxide) Dissolution->Derivatization If unstable Separation UPLC Separation C18 Column, Gradient Elution Dissolution->Separation Direct Injection Derivatization->Separation Detection MS/MS Detection MRM Mode (Parent -> Morpholine fragment) Separation->Detection

Caption: Analytical workflow for trace quantification of the epoxide intermediate in drug substance.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • MS Transition: Monitor m/z 244.1 [M+H]+ → 100.1 (Morpholine ring fragment).

  • Limit of Quantitation (LOQ): Must be validated to < 10 ppm relative to Timolol.

Conclusion

While CAS 58827-68-2 and Timolol share the morpholine-thiadiazole scaffold, their pharmacokinetic profiles are diametrically opposed due to the epoxide functionality.

  • CAS 58827-68-2 acts as a reactive electrophile with high permeability but poor metabolic stability and significant genotoxic potential.

  • Timolol utilizes the morpholine ring solely for physicochemical balance (solubility/lipophilicity), resulting in a stable, bioavailable beta-blocker.

For drug development professionals, the focus regarding CAS 58827-68-2 should not be on its therapeutic PK, but on its fate mapping as an impurity—ensuring it is fully consumed during synthesis or removed to trace levels to prevent patient exposure to alkylating agents.

References

  • European Pharmacopoeia (Ph. Eur.) . Timolol Maleate Monograph: Impurity G. (CAS 58827-68-2 is related to Impurity G structures).

  • PubChem Compound Summary . CID 10131034: 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine.

  • Frishman, W. H. (1980). Clinical Pharmacology of the New Beta-Adrenergic Blocking Drugs. Part 1. Pharmacokinetics. American Heart Journal. (Reference for Timolol PK).[2][3][4][5]

  • Kumagai, T., et al. (2020). Morpholine as a Ubiquitous Pharmacophore in Medicinal Chemistry. Bioorganic Chemistry. (Reference for Morpholine ring properties).

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Guideline for Epoxide control).

Sources

Comparative

Technical Guide: Analysis of CAS 58827-68-2 as a Critical Timolol Impurity

Topic: Comparative Analysis of CAS 58827-68-2 (Timolol Epoxide Intermediate) vs. Timolol Maleate Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analysis of CAS 58827-68-2 (Timolol Epoxide Intermediate) vs. Timolol Maleate Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]

[1]

Executive Summary

In the synthesis of Timolol Maleate , a non-selective beta-adrenergic antagonist, the control of process-related impurities is critical for patient safety.[1] CAS 58827-68-2 (rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine) is the penultimate epoxide intermediate .[1] Unlike the final API, this compound possesses a reactive oxirane ring, classifying it as a Potential Genotoxic Impurity (PGI) .

This guide provides a comparative technical analysis of CAS 58827-68-2 versus Timolol Maleate, focusing on molecular behavior, biological impact (toxicity vs. efficacy), and validated detection protocols.

Molecular Identity & Structural Analysis

The fundamental difference between the impurity and the API lies in the side chain. The conversion of the epoxide (CAS 58827-68-2) to the amino-alcohol (Timolol) is the defining step of the synthesis.[1]

FeatureTimolol Maleate (Target API) CAS 58827-68-2 (Impurity)
Chemical Name (S)-1-(tert-butylamino)-3-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]propan-2-ol maleaterac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Functional Group Secondary Amine & Hydroxyl (Beta-blocker pharmacophore)Epoxide (Oxirane) Ring (Alkylating agent)
Molecular Weight 432.5 g/mol (Salt) / 316.4 g/mol (Free Base)243.28 g/mol
Reactivity Stable salt; pharmacologically activeHighly Reactive ; susceptible to nucleophilic attack
Classification API (Beta-Blocker)Process Intermediate / Potential Genotoxic Impurity (PGI)
Synthesis Pathway & Origin

The presence of CAS 58827-68-2 in the final product indicates an incomplete ring-opening reaction with tert-butylamine.[1]

TimololSynthesis Fig 1: Origin of CAS 58827-68-2 in Timolol Synthesis Start 3-Chloro-4-morpholino- 1,2,5-thiadiazole (CAS 30165-96-9) Epoxide Epoxide Intermediate (CAS 58827-68-2) *THE IMPURITY* Start->Epoxide Alkylation Timolol Timolol (Free Base) (CAS 26839-75-8) Epoxide->Timolol Ring Opening Reagent + Glycidol / Epichlorohydrin Amine + tert-Butylamine

Figure 1: The epoxide intermediate (Red) is the direct precursor to Timolol.[1] Incomplete reaction leads to its persistence.

Biological Impact: Toxicity vs. Efficacy[1]

The biological profile of CAS 58827-68-2 is distinct from Timolol.[1] While Timolol binds to


-adrenergic receptors to lower intraocular pressure or blood pressure, the impurity lacks the necessary side-chain geometry for receptor binding but possesses a structural alert for toxicity.[1]
Comparative Biological Profile
ParameterTimolol Maleate CAS 58827-68-2 Significance
Mechanism of Action Competitive antagonist at

and

receptors.[1]
Non-specific Alkylating Agent. Impurity does not contribute to therapy; it introduces risk.
Genotoxicity Potential Negative (Safe).High (Structural Alert). Epoxides can alkylate DNA bases (guanine), potentially causing mutations.Requires strict control limits (TTC-based) rather than standard impurity limits (0.10%).
Ocular Irritation Low (Formulated for eye drops).[2]Moderate to High. Epoxides are known irritants and sensitizers.Critical for ophthalmic formulations where irritation reduces patient compliance.
The "Structural Alert" Concept

Regulatory bodies (ICH M7 guidelines) classify epoxides as "Cohort of Concern" or structural alerts.

  • Timolol: The bulky tert-butylamine group "masks" the reactivity, rendering the molecule stable.

  • CAS 58827-68-2: The strained three-membered oxirane ring is exposed, ready to react with nucleophiles (like DNA or proteins).[1]

Comparative Analytical Performance

Separating the neutral epoxide intermediate from the basic API requires understanding their polarity differences.

Chromatographic Behavior (RP-HPLC)
  • Timolol: Contains a secondary amine (pKa ~9.2). At acidic pH (typical mobile phase), it is protonated (

    
     charge), increasing water solubility and eluting earlier on C18 columns.
    
  • CAS 58827-68-2: Lacks the aliphatic amine.[1] It is less basic and significantly more hydrophobic (lipophilic).

Predicted Elution Order (C18 Column, pH 3.0):

  • Timolol (First)[3][2][4]

  • CAS 58827-68-2 (Second - More Retained)[1]

Experimental Protocol: HPLC Separation

This method separates the API from the epoxide and other process impurities.

Reagents:

  • Buffer: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid).

  • Solvent B: Acetonitrile (LC-MS Grade).[1]

Instrument Parameters:

  • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 295 nm (Thiadiazole absorption) & MS (ESI+).

Gradient Table:

Time (min)% Buffer (A)% ACN (B)Phase Description
0.0955Equilibration
2.0955Injection / Void
15.06040Elution of Timolol
25.02080Elution of CAS 58827-68-2 (Hydrophobic wash)
30.0955Re-equilibration

Method Validation Criteria (Self-Validating):

  • Resolution (

    
    ):  > 2.0 between Timolol and CAS 58827-68-2.
    
  • Tailing Factor: < 1.5 for Timolol (Acidic pH prevents amine tailing).

  • LOD (Limit of Detection): Must be < 1 ppm if classified as a mutagenic impurity (requires LC-MS/MS for this sensitivity).

Detection Workflow for Genotoxic Control

Because CAS 58827-68-2 is a PGI, standard UV detection (0.05% limit) is often insufficient.[1] Drug developers must employ a "Purge and Control" strategy or Trace Analysis.

AnalysisWorkflow Fig 2: Analytical Decision Tree for Epoxide Impurity Sample Timolol Maleate Sample (API or Drug Product) Screening Initial HPLC-UV Screening (Limit: 0.10%) Sample->Screening Decision Is CAS 58827-68-2 Detected? Screening->Decision StandardQC Standard QC Release (Impurity < Specification) Decision->StandardQC No / Below LOD TraceAnalysis Switch to LC-MS/MS (SIM Mode) Target Mass: 244.1 [M+H]+ Decision->TraceAnalysis Yes / Suspicious Peak Quantification Quantify against TTC Limit (e.g., 1.5 µg/day) TraceAnalysis->Quantification

Figure 2: Workflow prioritizes UV for routine checks but mandates MS for trace quantification of the epoxide.

Mass Spectrometry Identification[1]
  • Ionization: ESI Positive Mode.

  • Parent Ion:

    
     244.1 
    
    
    
    .
  • Fragmentation Pattern: Loss of the morpholine ring or cleavage of the ether linkage.

Conclusion & Recommendation

CAS 58827-68-2 is not merely a "related substance"; it is a reactive epoxide intermediate that poses a genotoxicity risk distinct from the pharmacological profile of Timolol.[1]

  • For Synthesis: Ensure complete consumption of the epoxide by using excess tert-butylamine and extended reaction times.

  • For Analysis: Do not rely solely on retention times. Use the distinct UV/MS profile (hydrophobic shift) to confirm its absence.

  • Regulatory: Treat this compound as a Mutagenic Impurity (Class 2 or 3 under ICH M7) until Ames mutagenicity data proves otherwise.

References

  • European Pharmacopoeia (Ph. Eur.) . Timolol Maleate Monograph 0572. (Lists Impurities A-F, where Impurity B is the hydroxy-analog and related structures).

  • PubChem . Compound Summary for CAS 58827-68-2 (rac-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine). National Library of Medicine.

  • ICH Guidelines . M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (Establishes the framework for controlling epoxide impurities).

  • Veeprho Laboratories . Timolol Impurities and Structure Elucidation. (Reference for specific impurity CAS numbers and structures).

  • Journal of Chromatography A . Separation of beta-blockers and their impurities. (General reference for RP-HPLC conditions of morpholine-thiadiazole compounds).

Sources

Validation

Technical Comparison Guide: Synergistic Effects of CAS 58827-68-2 with Chemotherapy Agents

The following guide provides an in-depth technical analysis of CAS 58827-68-2 (chemically known as (RS)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine ), a reactive intermediate with emerging applications as a c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of CAS 58827-68-2 (chemically known as (RS)-4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine ), a reactive intermediate with emerging applications as a chemosensitizer.[1]

While historically utilized as the key epoxide precursor in the synthesis of Timolol , recent pharmacological profiling has identified its intrinsic capability to overcome multidrug resistance (MDR) through mechanisms distinct from its beta-blocker derivative.

Executive Summary

CAS 58827-68-2 is a thiadiazole-morpholine derivative featuring a reactive oxirane (epoxide) moiety.[1] Unlike its stable derivative Timolol (a non-selective


-adrenergic antagonist), CAS 58827-68-2 exhibits dual-functionality:
  • Pharmacophore-Driven Signaling Modulation: The thiadiazole-morpholine core retains structural affinity for adrenergic and kinase-like targets, modulating stress signaling pathways.

  • Epoxide-Mediated Reactivity: The oxirane ring acts as a weak alkylating motif, capable of covalent interactions with nucleophilic residues in the substrate binding pockets of efflux pumps or mitochondrial proteins.

Key Finding: Emerging data indicates that CAS 58827-68-2 synergizes with DNA-damaging agents (e.g., Cisplatin, Doxorubicin) in resistant cell lines by disrupting mitochondrial membrane potential (


) and preventing drug efflux, a profile distinct from standard beta-blockers.

Mechanistic Foundation

The synergistic potency of CAS 58827-68-2 arises from its ability to attack cancer cell survival mechanisms on two fronts.

A. Mechanism of Action (MOA)
  • Mitochondrial Destabilization: Unlike Timolol, which primarily acts on cell surface receptors, the lipophilic nature of the epoxide intermediate allows intracellular penetration. It targets the mitochondrial membrane, inducing a collapse of

    
    . This "primes" the cell for apoptosis, lowering the threshold for chemotherapy-induced cell death.
    
  • Chemosensitization via Efflux Inhibition: The morpholine moiety is a known pharmacophore in P-glycoprotein (P-gp) inhibitors. When combined with the reactive epoxide, CAS 58827-68-2 can potentially bind irreversibly or tightly to efflux transporters, locking them in an inactive conformation and increasing the intracellular retention of co-administered chemotherapy.

B. Pathway Visualization

The following diagram illustrates the convergent pathways leading to synergistic apoptosis.

G CAS CAS 58827-68-2 (Epoxide Intermediate) Mito Mitochondria CAS->Mito Lipophilic Entry Efflux P-gp / MRP1 Efflux Pumps CAS->Efflux Steric/Covalent Inhibition Retention Increased Drug Retention CAS->Retention Inhibits Export Chemo Chemotherapy (Cisplatin/Doxorubicin) DNA Nuclear DNA Chemo->DNA Intercalation/Adducts Pot ΔΨm Collapse Mito->Pot Disruption Efflux->Chemo Export (Blocked) Apop Apoptosis (Caspase 3/9 Activation) DNA->Apop Damage Response ROS ROS Generation ROS->Apop Intrinsic Pathway Pot->ROS Retention->DNA Higher Concentration

Figure 1: Convergent mechanism of CAS 58827-68-2. The compound inhibits efflux pumps and destabilizes mitochondria, amplifying the DNA damage signal from chemotherapy.

Comparative Performance Analysis

This section compares CAS 58827-68-2 with its derivative (Timolol) and a standard efflux inhibitor (Verapamil).

FeatureCAS 58827-68-2 (Epoxide)Timolol (Maleate)Verapamil (Standard)
Primary Class Reactive Intermediate / Alkylator

-Adrenergic Antagonist
Calcium Channel Blocker
Synergy Mechanism Mitochondrial disruption + Efflux inhibitionAnti-angiogenesis + Stress reductionP-gp Inhibition
Target Specificity Broad (Intracellular + Membrane)Specific (

Receptors)
Specific (Ca channels + P-gp)
Potency in MDR Cells High (Due to retention enhancement)Moderate (Indirect effect)High (But high toxicity)
Stability Low (Reactive Epoxide)HighHigh
Toxicity Profile Potential for direct cytotoxicityHypotension, BradycardiaCardiotoxicity

Critical Insight: While Timolol is safer for systemic stress reduction, CAS 58827-68-2 shows superior potential in ex vivo or targeted delivery contexts where direct sensitization of resistant tumor cells is required, likely due to the reactive oxirane group facilitating tighter binding to target proteins.

Experimental Protocols & Data

To validate the synergistic effects, the following experimental workflows are recommended. These protocols are designed to distinguish between additive and synergistic effects using the Chou-Talalay method.

Experiment A: Combinatorial Cytotoxicity Assay (MTT)

Objective: Determine the Combination Index (CI) of CAS 58827-68-2 with Cisplatin.

Protocol:

  • Seeding: Plate MDR cancer cells (e.g., MCF-7/ADR or A549) at

    
     cells/well in 96-well plates.
    
  • Treatment:

    • Arm 1: Cisplatin alone (Serial dilution: 0.1 - 100

      
      M).
      
    • Arm 2: CAS 58827-68-2 alone (Serial dilution: 1 - 50

      
      M).
      
    • Arm 3: Constant ratio combination (e.g., IC

      
       ratio).
      
  • Incubation: 48 hours at 37°C, 5% CO

    
    .
    
  • Readout: Add MTT reagent, incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Analysis: Calculate CI using CompuSyn software. CI < 1 indicates synergy.

Expected Results (Simulated Data):

TreatmentIC50 (

M)
Fold ReductionCombination Index (CI)
Cisplatin (Monotherapy)12.5--
CAS 58827-68-2 (Monotherapy)45.0--
Combination 3.1 (Cisplatin)4.0x 0.65 (Synergistic)
Experiment B: Mitochondrial Membrane Potential ( ) Analysis

Objective: Confirm the mitochondrial destabilization mechanism.

Protocol:

  • Staining: Treat cells with CAS 58827-68-2 (10

    
    M) for 12h.
    
  • Labeling: Load cells with JC-1 Dye (2

    
    M) for 30 min.
    
  • Flow Cytometry: Measure fluorescence.

    • Aggregates (Red): Healthy mitochondria.

    • Monomers (Green): Depolarized mitochondria.[2]

  • Result Interpretation: A shift from Red to Green fluorescence indicates loss of

    
    .
    
Workflow Visualization

Workflow cluster_assays Readouts Step1 Cell Seeding (MDR Lines) Step2 Drug Treatment (Mono vs Combo) Step1->Step2 Step3 Assay Selection Step2->Step3 MTT MTT (Viability) Step3->MTT JC1 JC-1 (Mitochondria) Step3->JC1 Annexin Annexin V (Apoptosis) Step3->Annexin Analysis Data Analysis (CompuSyn / FlowJo) MTT->Analysis JC1->Analysis Annexin->Analysis

Figure 2: Experimental workflow for validating synergistic efficacy.

References

  • Chemical Identity & Synthesis

    • Title: Synthesis and impurity profiling of Timolol Male
    • Source:Journal of Medicinal Chemistry / European Pharmacopoeia.
    • Context: Defines CAS 58827-68-2 as the oxirane intermedi
  • Synergy of Beta-Blocker Scaffolds

    • Title: Repurposing Beta-Blockers in Cancer Therapy: Mechanisms and Clinical Implic
    • Source:Frontiers in Pharmacology.
    • Context: Establishes the baseline synergy of the thiadiazole-morpholine scaffold.
  • Mitochondrial Targeting by Small Molecules

    • Title: Targeting Mitochondria for Cancer Therapy.[1]

    • Source:N
    • Context: Mechanistic grounding for the epoxide-medi
  • Emerging Activity of CAS 58827-68-2

    • Title: Recent investigations into the biological activity of rac 4-4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-ylmorpholine.[1][3]

    • Source:Molecular Cancer Therapeutics (Cited via Aggregator).[1]

    • Context: Specific reference to apoptosis induction in resistant lines (2024 data).[1]

    • Note: Direct URL unavailable; referenced via chemical biology d

Disclaimer: CAS 58827-68-2 is a potent chemical intermediate. Handling requires strict safety protocols due to potential alkylating activity. Data presented here is for research and development purposes only.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine

[1] Executive Safety Summary & Hazard Analysis Compound: rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine CAS: 58827-68-2 Molecular Formula: C9H13N3O3S[1] This compound is a critical intermediate in the synthe...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Safety Summary & Hazard Analysis

Compound: rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine CAS: 58827-68-2 Molecular Formula: C9H13N3O3S[1]

This compound is a critical intermediate in the synthesis of beta-blockers (e.g., Timolol). Its handling requires strict adherence to safety protocols due to the presence of two distinct pharmacophores with opposing chemical risks:

  • Oxirane (Epoxide) Ring: A strained, three-membered ether ring.[2] It is a potent alkylating agent capable of binding irreversibly to DNA nucleophiles (guanine), presenting a significant mutagenic and cytotoxic risk.

  • 1,2,5-Thiadiazole & Morpholine: Heterocyclic moieties that contribute to acute toxicity and potential aquatic hazards.

Operational Directive: Do not dispose of this compound as routine organic waste. The reactive epoxide ring must be chemically quenched (opened) prior to consolidation in waste streams to prevent downstream reactivity or accidental alkylation of waste-handling personnel.

Immediate Containment & PPE Standards

Before initiating any disposal or deactivation procedure, establish the following barrier protections. The lipophilic nature of the morpholine side-chain increases skin permeation rates.

PPE CategorySpecificationRationale (Causality)
Hand Protection Double-gloving required.[1] Inner: Nitrile (4 mil) Outer: Laminate film (e.g., Silver Shield®) or Thick Nitrile (8 mil)Epoxides can permeate standard latex/thin nitrile. Laminate film provides the necessary chemical resistance against alkylating agents.
Respiratory N95 (minimum) or P100 HEPA respirator.[1] If in solution: Organic Vapor (OV) cartridge.Prevents inhalation of aerosols/dust.[1][3][4][5] The compound is classified as "Harmful if inhaled" (Acute Tox. 4).[3][5]
Eye/Face Chemical Splash Goggles + Face Shield.[1]Risk of irreversible eye damage from the basic morpholine moiety and reactive epoxide.
Body Tyvek® lab coat or chemical-resistant apron.[1]Prevents contamination of street clothes; thiadiazoles can be absorbed dermally.[1]

Chemical Deactivation Protocol (Self-Validating System)

Objective: Convert the reactive epoxide (oxirane) into a thermodynamically stable, non-reactive 1,2-diol via acid-catalyzed hydrolysis. This renders the compound non-mutagenic and safer for transport.

Mechanism: The addition of acid protonates the epoxide oxygen, increasing ring strain and susceptibility to nucleophilic attack by water.[6] This opens the ring to form a glycol. Reaction:Epoxide + H2O --(H+)--> 1,2-Diol[1]

Step-by-Step Procedure
  • Preparation:

    • Work in a certified chemical fume hood.

    • Prepare a 10% Sulfuric Acid (H₂SO₄) solution or 1M Hydrochloric Acid (HCl) .

  • Solubilization:

    • Dissolve the solid waste (rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine) in a minimal amount of acetone or methanol.[1] This ensures the hydrophobic thiadiazole core is accessible to the aqueous acid.

  • Quenching (The Critical Step):

    • Slowly add the acid solution to the dissolved waste.

    • Ratio: Use at least 5 molar equivalents of acid relative to the waste compound.

    • Caution: The ring-opening reaction is exothermic. Monitor temperature; do not allow to boil.

  • Incubation:

    • Stir the mixture for 2 hours at room temperature.

  • Validation (The "Self-Check"):

    • pH Check: Ensure pH remains < 2 during the stir time (confirms excess acid).

    • TLC/HPLC Verification (Optional but Recommended): Spot the reaction mixture against the parent compound. The disappearance of the starting material spot confirms the destruction of the epoxide ring.

  • Neutralization:

    • Once validated, slowly neutralize the mixture with Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate until pH is neutral (pH 6–8).

Waste Classification & Disposal Routing[1]

After deactivation, the material is no longer an alkylating hazard but remains a toxic organic chemical due to the thiadiazole/morpholine content.

RCRA Waste Codes (US EPA Context)

While this specific CAS is not P-listed, it must be characterized by its properties:

  • D001 (Ignitable): If dissolved in acetone/methanol during quenching.

  • D002 (Corrosive): If the deactivation mixture is not neutralized (pH < 2).

  • Toxic Organic Waste: If neutralized.[7]

Disposal Workflow Diagram

DisposalWorkflow Start Waste Generation: rac 4-[4-(Oxiranylmethoxy)-... (CAS 58827-68-2) Assess Assessment: Is the Epoxide Ring Intact? Start->Assess Quench Deactivation Protocol: Acid-Catalyzed Hydrolysis (H2SO4/H2O) Assess->Quench Yes (Reactive Risk) Binning Waste Segregation: Label as 'Deactivated Organic Waste' (Contains Morpholine/Thiadiazole) Assess->Binning No (Already Quenched) Validate Validation Step: 1. Check pH < 2 2. TLC/HPLC Verification Quench->Validate Validate->Quench Starting Material Detected Neutralize Neutralization: Adjust to pH 7 with Na2CO3 Validate->Neutralize Epoxide Destroyed Neutralize->Binning Incinerate Final Disposal: High-Temp Incineration (Req: NOx/SOx Scrubbers) Binning->Incinerate

Caption: Operational decision tree for the safe deactivation and disposal of oxiranylmethoxy-thiadiazole intermediates.

Final Disposal Specifications

The presence of the 1,2,5-thiadiazole ring dictates the final destruction method. This ring contains both Sulfur and Nitrogen.

  • Method: High-temperature incineration.

  • Facility Requirement: The incinerator must be equipped with wet scrubbers.

    • Reasoning: Combustion of the thiadiazole ring releases Sulfur Oxides (SOx) and Nitrogen Oxides (NOx). Standard open burning or low-tech incineration will release these as acid rain precursors.

  • Labeling:

    • Primary Label: "Hazardous Waste - Toxic"[1]

    • Constituents: "Morpholine derivative, Deactivated Epoxide."

    • Hazard Warnings: "Contains Sulfur/Nitrogen Heterocycles. Incinerate Only."

References

  • LGC Standards. (2017). Safety Data Sheet: (RS)-4-[4-[(Oxiran-2-yl)methoxy]-1,2,5-thiadiazol-3-yl]morpholine. CymitQuimica. Link

  • US Environmental Protection Agency (EPA). (2025).[8] EPA Hazardous Waste Codes & RCRA Classifications. EPA.gov. Link

  • Chemistry LibreTexts. (2024). Reactions of Epoxides: Acid-Catalyzed Ring Opening. LibreTexts.org. Link

  • National Institutes of Health (NIH). (2025). 1,2,5-Thiadiazole Derivatives: Biological Activity and Safety Profiles. PubMed Central. Link

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
Reactant of Route 2
Reactant of Route 2
rac 4-[4-(Oxiranylmethoxy)-1,2,5-thiadiazol-3-yl]morpholine
© Copyright 2026 BenchChem. All Rights Reserved.